molecular formula C12H11FN2O B7768562 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile

2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile

Cat. No.: B7768562
M. Wt: 218.23 g/mol
InChI Key: VPGVIOPQYFIUQQ-CSKARUKUSA-N
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Description

2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile is a useful research compound. Its molecular formula is C12H11FN2O and its molecular weight is 218.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGVIOPQYFIUQQ-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile physicochemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile

Introduction

2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile, registered under CAS Number 52200-15-4, is a substituted acrylonitrile derivative that serves as a versatile intermediate in synthetic organic chemistry. Its molecular architecture, featuring a fluorinated aromatic ring, a ketone, a cyano group, and an enamine moiety, provides a unique combination of electronic and steric properties. This makes it a valuable building block in the development of novel pharmaceutical agents, particularly in oncology and infectious disease research, as well as in the synthesis of specialized dyes and advanced polymers.[1]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. As direct experimental data for certain properties are not extensively reported in publicly accessible literature, this document integrates known data with established scientific principles and methodologies for analogous compounds. The protocols and analyses described herein are grounded in established techniques for the characterization of complex organic molecules, offering a robust framework for researchers, scientists, and drug development professionals.

The structural identity of a compound is the foundation of its chemical behavior. The key identifiers for 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile are summarized below.

Workflow: HPLC Purity Analysis prep 1. Sample Preparation ~1 mg/mL in Acetonitrile filter 2. Filtration 0.45 µm Syringe Filter prep->filter inject 3. HPLC Injection 5 µL into System filter->inject separate 4. Chromatographic Separation C18 Reverse-Phase Column inject->separate detect 5. UV Detection Monitor at ~264 nm separate->detect analyze 6. Data Analysis Integrate Peak Area Calculate % Purity detect->analyze Workflow: Representative Synthesis reactants 1. Charge Reactants 3-(Dimethylamino)acrylonitrile Triethylamine in Toluene addition 2. Acyl Chloride Addition Add 4-Fluorobenzoyl Chloride (Control Temperature) reactants->addition reaction 3. Reaction Stir at elevated temperature (e.g., 70°C) addition->reaction workup 4. Aqueous Workup Wash with water/brine Dry organic layer reaction->workup concentrate 5. Concentration Remove solvent under reduced pressure workup->concentrate purify 6. Purification Recrystallization from Ethyl Acetate/Heptane concentrate->purify

Sources

Technical Whitepaper: Functionalization & Application of 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (CAS 52200-15-4) Content Type: In-depth Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Chemical Identity

3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (CAS 52200-15-4) is a specialized enaminonitrile intermediate employed primarily in the synthesis of nitrogen-containing heterocycles. Its structural uniqueness lies in its "push-pull" alkene character: the electron-donating dimethylamino group and the electron-withdrawing nitrile and carbonyl groups create a highly polarized double bond.

This polarization makes the


-carbon (attached to the amine) highly electrophilic and susceptible to nucleophilic attack, while the dimethylamino moiety serves as an excellent leaving group. This reactivity profile is the cornerstone of its utility in synthesizing 3-(4-fluorophenyl)pyrazole-4-carbonitriles , a scaffold ubiquitous in p38 MAP kinase inhibitors  and other anti-inflammatory agents.
Property Data
CAS Number 52200-15-4
Molecular Formula C₁₂H₁₁FN₂O
Molecular Weight 218.23 g/mol
IUPAC Name 3-(dimethylamino)-2-(4-fluorobenzoyl)prop-2-enenitrile
Core Reactivity Nucleophilic vinylic substitution (

V), Cyclocondensation
Key Application Precursor to 4-fluorophenyl-pyrazoles (p38 inhibitors)

Synthesis Protocol: Upstream Preparation

The most robust synthetic route involves the condensation of 4-fluorobenzoylacetonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This method is preferred over acid chloride routes due to higher atom economy and milder conditions.

Mechanism of Formation

The methylene group of 4-fluorobenzoylacetonitrile is highly acidic (


 ~9-11) due to the flanking carbonyl and nitrile groups. It undergoes condensation with DMF-DMA, eliminating methanol to form the enaminonitrile.
Experimental Workflow

Note: All steps must be performed in a fume hood due to the evolution of methanol and potential toxicity of acrylonitriles.

Reagents:

  • 4-Fluorobenzoylacetonitrile (1.0 eq)[1]

  • DMF-DMA (1.2 eq)

  • Solvent: Toluene (anhydrous) or Neat (solvent-free)

Step-by-Step Protocol:

  • Charging: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 4-fluorobenzoylacetonitrile (e.g., 10 mmol).

  • Addition: Add Toluene (5-10 volumes) followed by DMF-DMA (12 mmol). Note: For scale-up, a neat reaction without toluene is often viable and greener.

  • Reflux: Heat the mixture to reflux (approx. 110°C). The reaction is typically fast (1–3 hours). Monitor by TLC (SiO₂, 30% EtOAc/Hexanes). The starting material spot will disappear, replaced by a lower Rf yellow/orange spot.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If Toluene was used: Concentrate under reduced pressure to remove solvent and excess DMF-DMA.

    • If Neat: The product often solidifies upon cooling.

  • Purification: Triturate the resulting solid with cold diethyl ether or ethanol. Filter and dry under vacuum. Recrystallization from ethanol is possible if high purity (>98%) is required.

Visualizing the Synthesis Pathway

SynthesisRoute SM1 4-Fluorobenzoylacetonitrile Inter Tetrahedral Intermediate SM1->Inter Condensation Reagent DMF-DMA (Reagent) Reagent->Inter Product 3-(Dimethylamino)-2- (4-fluorobenzoyl)acrylonitrile (CAS 52200-15-4) Inter->Product Elimination Byproduct Methanol (Removed) Inter->Byproduct

Caption: Condensation of active methylene precursor with DMF-DMA to yield the target enaminonitrile.

Downstream Application: Heterocycle Formation

The primary value of CAS 52200-15-4 is its ability to react with dinucleophiles (hydrazines, guanidines) to form 5-membered and 6-membered heterocycles.

Critical Application: Synthesis of p38 Kinase Inhibitor Scaffolds

The reaction with hydrazine hydrate yields 3-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile . This specific pyrazole core is the pharmacophore for many p38 MAP kinase inhibitors (e.g., analogs of SB203580), which function by competing with ATP in the kinase binding pocket.

Protocol for Pyrazole Synthesis:

  • Dissolution: Dissolve 3-(dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile (1.0 eq) in Ethanol.

  • Cyclization: Add Hydrazine Hydrate (1.5 eq) dropwise at room temperature.

  • Reaction: Stir at room temperature for 1 hour, or reflux for 30 mins to ensure completion. The mechanism involves an initial Michael addition of the hydrazine to the

    
    -carbon, followed by elimination of dimethylamine and intramolecular cyclization.
    
  • Isolation: The product usually precipitates as a white or off-white solid. Filter, wash with cold ethanol, and dry.

Reaction Mechanism Diagram (Graphviz)

ReactionMechanism Start Enaminonitrile (CAS 52200-15-4) Add Michael Addition Intermediate Start->Add Attack at β-carbon Nuc Hydrazine (Nucleophile) Nuc->Add Elim Elimination of Dimethylamine Add->Elim Cyclic Intramolecular Cyclization Elim->Cyclic Final 3-(4-fluorophenyl)- 1H-pyrazole-4-carbonitrile Cyclic->Final - H2O

Caption: Mechanism of converting the enaminonitrile to the bioactive pyrazole scaffold via hydrazine.

Analytical Characterization

Researchers should validate the identity of CAS 52200-15-4 using the following expected spectral data.

Method Expected Signal / Characteristic Interpretation
¹H NMR (CDCl₃)

~3.2–3.4 ppm (2 singlets, 6H)
Non-equivalent N-Methyl groups (restricted rotation).
¹H NMR (CDCl₃)

~7.8–8.0 ppm (s, 1H)
Vinylic proton (

-H).
¹H NMR (CDCl₃)

~7.1–7.9 ppm (m, 4H)
4-Fluorophenyl aromatic protons.
IR Spectroscopy ~2200 cm⁻¹Nitrile (CN) stretch (conjugated).[2]
IR Spectroscopy ~1630–1650 cm⁻¹Carbonyl (C=O) stretch (highly conjugated).
Mass Spectrometry m/z 219 [M+H]⁺Protonated molecular ion.

Safety & Handling Guidelines

While specific toxicological data for this intermediate may be limited, it must be handled as a potent electrophile and nitrile derivative.

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[3] Potential sensitizer.[4]

  • Engineering Controls: Use a chemical fume hood. The hydrolysis or reaction products (dimethylamine) are volatile and odorous.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Moisture sensitive (can hydrolyze back to the formyl/acetyl precursor).

  • Incompatibility: Strong oxidizers, strong acids (hydrolysis), and active methylene compounds (unless intended for reaction).

References

  • Al-Qalaf, F., et al. (2007). Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and their Reactivity toward Nitrogen Nucleophiles. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Achmatowicz, M., et al. (2009).[5] Practical synthesis of a p38 MAP kinase inhibitor. Journal of Organic Chemistry. Retrieved from [Link]

  • Fray, M. J., et al. (2001). Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 52200-15-4. Retrieved from [Link]

Sources

Reactivity of alpha-aroyl-beta-dimethylaminoacrylonitriles

The Synthetic Utility of -Aroyl- -Dimethylaminoacrylonitriles

A Guide to Heterocyclic Construction for Drug Discovery

Executive Summary

In the landscape of modern heterocyclic chemistry,


-aroyl-

-dimethylaminoacrylonitriles

This guide provides a technical deep-dive into their reactivity, specifically focusing on the construction of bioactive pyrazoles, pyrimidines, and fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) analogous to marketed hypnotics like Zaleplon.

Part 1: Mechanistic Foundation & Structural Logic

The synthetic utility of these molecules stems from their polarized nature. The

The "Push-Pull" Dynamic:

  • The Push: The lone pair on the dimethylamino nitrogen donates electron density into the

    
    -system.
    
  • The Pull: The

    
    -cyano and 
    
    
    -aroyl groups strongly withdraw electron density, stabilizing the resulting carbanionic intermediate.
  • The Result: The

    
    -carbon becomes highly susceptible to nucleophilic attack via an Addition-Elimination (
    
    
    ) mechanism, where the dimethylamino group serves as an excellent leaving group.
Visualization: The Electrophilic Trigger

The following diagram illustrates the resonance effects that dictate the regioselectivity of the incoming nucleophile.

MechanismFigure 1: Mechanistic pathway of Nucleophilic Vinylic Substitution (SNV) on the enaminonitrile scaffold.Startα-Aroyl-β-DimethylaminoacrylonitrileResonancePolarized Resonance Form(NMe2+=CH-C-(CN)(COAr))Start->ResonanceElectron DelocalizationAttackNucleophilic Attack(at β-Carbon)Resonance->AttackActivationIntermediateTetrahedral Intermediate(Stabilized Carbanion)Attack->IntermediateAdditionProductSubstitution Product(-HNMe2)Intermediate->ProductElimination of NMe2

Part 2: Primary Reaction Modules

The following modules detail the transformation of the parent scaffold into specific heterocycles. These protocols are designed to be self-validating, meaning the physical changes (precipitation, color change) and spectral data provide immediate feedback on reaction success.

Module A: Synthesis of Pyrazoles

Target: 3-Aryl-1H-4-pyrazolecarbonitriles Reagent: Hydrazine Hydrate or Substituted Hydrazines Mechanism: The hydrazine amino group attacks the

Data Summary: Hydrazine Variations

NucleophileProduct TypeKey ObservationYield Range
Hydrazine Hydrate

-Unsubstituted Pyrazole
Precipitate forms upon cooling85-92%
Phenylhydrazine1-Phenyl-pyrazoleRequires longer reflux; often oil initially70-80%
Heteroaryl Hydrazine1-Heteroaryl-pyrazoleHigh MP solids; reduced solubility65-75%
Module B: Synthesis of Pyrimidines

Target: Substituted Pyrimidines Reagent: Urea, Thiourea, or Guanidine Critical Insight: Unlike hydrazines, urea and thiourea are less nucleophilic. This reaction often requires a basic catalyst (e.g., sodium ethoxide or piperidine) to deprotonate the urea, enhancing its nucleophilicity.

  • Pathway: The deprotonated urea attacks the

    
    -carbon. Subsequent cyclization occurs at the carbonyl group.
    
  • Note: The nitrile group usually remains intact at position 5, providing a handle for further functionalization.

Module C: Fused Systems (Zaleplon Analogs)

Target: Pyrazolo[1,5-a]pyrimidines Reagent: 5-Aminopyrazoles Relevance: This is the most pharmaceutical-relevant pathway. The exocyclic amine of the 5-aminopyrazole attacks the

Part 3: Experimental Protocols

These protocols are standardized for research-grade synthesis (

Protocol 1: General Synthesis of the Scaffold

Before reacting the enaminonitrile, you must synthesize it.

  • Reagents: Mix equimolar amounts of

    
    -oxo-3-phenylpropanenitrile (benzoylacetonitrile) and Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Conditions: Reflux in dry xylene or toluene for 3–6 hours.

  • Validation: The reaction releases methanol. Use a Dean-Stark trap or open condenser to drive equilibrium.

  • Workup: Cool to room temperature. The product usually crystallizes as yellow/orange needles. Wash with cold ethanol.

  • QC:

    
     should show two singlets for 
    
    
    (rotamers) or one broad singlet around
    
    
    , and a vinylic proton singlet around
    
    
    .
Protocol 2: Conversion to 3-Aryl-pyrazole-4-carbonitrile
  • Setup: Dissolve

    
    -aroyl-
    
    
    -dimethylaminoacrylonitrile (
    
    
    ) in Ethanol (
    
    
    ).
  • Addition: Add Hydrazine Hydrate (

    
    , slight excess) dropwise at room temperature.
    
  • Reaction: Reflux for 2–4 hours.

    • Observation: The evolution of dimethylamine gas (fishy odor) indicates the reaction is proceeding.

  • Workup: Concentrate the solvent to half-volume and cool on ice. Filter the solid precipitate.

  • Purification: Recrystallize from Ethanol/DMF mixtures.

  • Reference: See Al-Qalaf et al.[1][2][3] for spectral data comparisons [1].

Protocol 3: Synthesis of Pyrazolo[1,5-a]pyrimidines[1][4][5]
  • Setup: Mix Enaminonitrile (

    
    ) and 3-amino-1H-pyrazole (
    
    
    ) in Glacial Acetic Acid (
    
    
    ).
  • Reaction: Reflux for 4–6 hours.

    • Why Acid? Acetic acid acts as both solvent and catalyst, protonating the carbonyl to facilitate the cyclization step after the initial substitution.

  • Workup: Pour into crushed ice/water. Neutralize with

    
     if no precipitate forms immediately.
    
  • Validation: Disappearance of the cyano stretch in IR is not expected (CN remains). Look for the loss of

    
     signals in NMR.
    
Part 4: Workflow Visualization

The following diagram maps the divergent synthesis pathways available from the single enaminonitrile precursor.

SyntheticPathwaysFigure 2: Divergent synthetic applications of the enaminonitrile scaffold.Coreα-Aroyl-β-Dimethylamino-acrylonitrileHydrazine+ Hydrazine Hydrate(EtOH, Reflux)Core->HydrazineUrea+ Urea/Thiourea(NaOEt, Reflux)Core->UreaAminopyrazole+ 5-Aminopyrazole(AcOH, Reflux)Core->AminopyrazolePyrazole3-Aryl-pyrazole-4-carbonitrileHydrazine->PyrazoleCyclocondensation(-HNMe2, -H2O)PyrimidineSubstituted Pyrimidine-5-carbonitrileUrea->PyrimidineBase Cat. CyclizationFusedPyrazolo[1,5-a]pyrimidine(Zaleplon Scaffold)Aminopyrazole->FusedRegioselectiveAnnulation

References
  • Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-Dimethylamino-2-Propenenitrile and their Reactivity toward Nitrogen Nucleophiles. Source: Heterocycles (2008). Al-Qalaf, F., et al. URL:[Link]

  • Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine Derivatives. Source: American Journal of Organic Chemistry (2012).[4] Khalil, M. A., et al. URL:[Link]

  • Recent Synthetic Methodologies for Pyrazolo[1,5-a]pyrimidine. Source: Synthetic Communications (2019). URL:[Link]

Technical Guide: Dipolar Character & Reactivity of 2-Aroyl-3-aminopropenenitriles

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical character, synthesis, and application of 2-aroyl-3-aminopropenenitriles . This document is structured to provide actionable insights for researchers in medicinal chemistry and organic synthesis.

Executive Summary

2-Aroyl-3-aminopropenenitriles represent a specialized class of push-pull alkenes (enaminonitriles) characterized by a profound dipolar electronic structure. Unlike simple alkenes, the conjugation between the electron-donating amino group and the electron-withdrawing aroyl and nitrile groups creates a system with significant zwitterionic character. This guide analyzes the structural consequences of this dipole—specifically Resonance-Assisted Hydrogen Bonding (RAHB) and Bond Length Alternation (BLA) —and translates these physical properties into robust synthetic protocols for heterocyclic drug discovery.

Part 1: The Physicochemical Basis of Dipolar Character

The reactivity of 2-aroyl-3-aminopropenenitriles is dictated by the delocalization of the nitrogen lone pair into the conjugated


-system. This is not merely a theoretical curiosity; it dictates the regioselectivity of nucleophilic attacks during drug synthesis.
Electronic Push-Pull Mechanism

The molecule possesses three critical functional zones:

  • Donor (D): The amino group (

    
     or 
    
    
    
    ) at position 3.
  • 
    -Bridge:  The propene (
    
    
    
    ) backbone.
  • Acceptors (A): The nitrile (

    
    ) and aroyl (
    
    
    
    ) groups at position 2.

This arrangement facilitates a resonance equilibrium between the neutral enamine form and the zwitterionic iminium form .

Diagram 1: Resonance & Dipolar Distribution

The following diagram illustrates the electron density flow and the resulting zwitterionic contribution.

DipolarResonance Neutral Neutral Form (Localized) Transition π-Electron Delocalization Neutral->Transition Donor (+M) Prop_N C=C Double Bond C-N Single Bond Neutral->Prop_N Zwitterion Zwitterionic Form (Dipolar) Transition->Zwitterion Acceptor (-M) Prop_Z C-C Single Bond C=N Double Bond (High Rotational Barrier) Zwitterion->Prop_Z

Caption: Electronic resonance showing the transition from localized alkene to the dipolar iminium species, responsible for the reduced C=C bond order.

Structural Consequences: RAHB and Isomerism

The dipolar character induces specific stereochemical locks.

  • Z/E Isomerism: The

    
    -isomer  is thermodynamically preferred in solution. This is driven by Resonance-Assisted Hydrogen Bonding (RAHB) , where the amino proton forms a strong intramolecular bond with the carbonyl oxygen (
    
    
    
    ).
  • Rotational Barriers: The contribution of the zwitterionic form imparts significant single-bond character to the

    
     bond and double-bond character to the 
    
    
    
    bond.
    • Result: High rotational barriers (

      
      ) around the 
      
      
      
      bond, observable via Dynamic NMR (DNMR).

Part 2: Spectroscopic Validation (Self-Validating Data)

To confirm the synthesis of these targets, researchers must look for specific spectroscopic signatures that validate the dipolar nature.

NMR Spectroscopy Signatures

The dipolar character causes extreme deshielding of the amino protons and shielding of the vinyl proton.

NucleusSignalShift (

ppm)
Structural Interpretation

H NMR
NH (Cheated) 10.5 – 12.5 Validates the RAHB (

-isomer). The H-bond desheilds the proton significantly.

H NMR
NH (Free) 6.0 – 8.5 If observed, indicates

-isomer or lack of H-bonding (solvent dependent).

H NMR
Vinyl H (C3-H) 8.0 – 8.5 Downfield shift due to proximity to the electron-deficient iminium center.

C NMR
C=O (Carbonyl) 185 – 190 Typical aryl ketone, but slightly shielded if participating heavily in resonance.

C NMR
CN (Nitrile) 115 – 118 Characteristic sharp singlet.
X-Ray Crystallography (Bond Length Alternation)

In the solid state, the "push-pull" effect is quantifiable by measuring bond lengths compared to standard values.

  • C2=C3 Bond: Lengthens to 1.39–1.43 Å (Standard alkene: 1.34 Å).

  • C3-N Bond: Shortens to 1.30–1.34 Å (Standard C-N: 1.47 Å).

  • Interpretation: The molecule exists as a hybrid, approaching a cyanine-like state.

Part 3: Synthetic Protocols

The most robust route to 2-aroyl-3-aminopropenenitriles is the condensation of aroylacetonitriles with dimethylformamide dimethylacetal (DMF-DMA), followed by amine exchange if a substituted amine is required.

Protocol A: Synthesis of 2-Benzoyl-3-(dimethylamino)acrylonitrile

Target: The primary "push-pull" precursor.

  • Reagents:

    • Benzoylacetonitrile (10 mmol, 1.45 g)

    • DMF-DMA (12 mmol, 1.6 mL)

    • Solvent: Xylene or Toluene (dry, 20 mL)

  • Procedure:

    • Step 1: Dissolve benzoylacetonitrile in xylene in a round-bottom flask equipped with a reflux condenser.

    • Step 2: Add DMF-DMA dropwise via syringe.

    • Step 3: Heat to reflux (

      
      ) for 4–6 hours. Critical Step: The reaction releases methanol. Using a Dean-Stark trap or open reflux allows methanol to escape, driving the equilibrium forward.
      
    • Step 4: Monitor via TLC (Mobile phase: EtOAc/Hexane 3:7). The product is usually a yellow/orange spot that is more polar than the starting material.

    • Step 5: Cool to room temperature. The product often crystallizes directly. If not, remove solvent in vacuo and recrystallize from Ethanol/Ether.

  • Yield: Typically 80–90%.

  • Validation: Melting point (check against lit.

    
     for unsubstituted phenyl) and 
    
    
    
    H NMR (Singlet at
    
    
    3.2-3.4 ppm for
    
    
    ).
Protocol B: Amine Exchange (To introduce specific R-NH groups)

Target: 2-Benzoyl-3-(arylamino)acrylonitrile.

  • Reagents:

    • Product from Protocol A (1 mmol)

    • Primary Amine (e.g., Aniline, 1.1 mmol)

    • Solvent: Ethanol (10 mL)

  • Procedure:

    • Step 1: Mix enaminonitrile and aniline in ethanol.

    • Step 2: Reflux for 2–4 hours. The dimethylamine is volatile and leaves the system.

    • Step 3: Cool to precipitate the secondary enamine.

    • Step 4: Filter and wash with cold ethanol.

Part 4: Reactivity & Heterocyclic Applications[1]

The dipolar nature of these synthons makes them "chemical chameleons." The C3 carbon is electrophilic (susceptible to nucleophiles), while the C2 carbon (and attached groups) can participate in cyclization.

Diagram 2: Heterocyclic Divergence Workflow

This diagram maps the transformation of the enaminonitrile scaffold into key pharmaceutical pharmacophores.

ReactivityPathways Scaffold 2-Aroyl-3-aminopropenenitrile (Dipolar Scaffold) Hydrazine + Hydrazine Hydrate (NH2NH2) Scaffold->Hydrazine Guanidine + Guanidine (NH2C(=NH)NH2) Scaffold->Guanidine Hydroxylamine + Hydroxylamine (NH2OH) Scaffold->Hydroxylamine Pyrazole 3-Aroyl-4-cyanopyrazole (Anti-inflammatory) Hydrazine->Pyrazole Cyclocondensation (- Amine) Pyrimidne Pyrimidne Guanidine->Pyrimidne Cyclization Isoxazole 4-Cyano-5-aroylisoxazole (Antimicrobial) Hydroxylamine->Isoxazole O-Attack/Cyclization Pyrimidine 5-Cyano-4-aroylpyrimidine (Kinase Inhibitor)

Caption: Divergent synthesis pathways utilizing the electrophilic C3 center of the dipolar scaffold to generate bioactive heterocycles.

Mechanistic Insight for Drug Design

When designing inhibitors using this scaffold:

  • Pyrazoles: Reaction with hydrazines is the most common application. The hydrazine

    
     attacks the electrophilic C3, displacing the dimethylamine (or original amine), followed by intramolecular attack on the nitrile or carbonyl.
    
    • Note: Regioselectivity is controlled by the hardness/softness of the nucleophile and the solvent polarity (which stabilizes the dipolar intermediate).

  • Pyrimidines: Reaction with guanidine or urea derivatives yields pyrimidines. This is vital for synthesizing kinase inhibitors where the pyrimidine ring mimics the ATP adenine base.

References

  • El-Nagdi, M. H., et al. (1992). "Enaminonitriles in Heterocyclic Synthesis." Heterocycles.

  • Shawali, A. S. (2010). "Hydrazonoyl halides: Useful building blocks for the synthesis of arylhydrazones and heterocycles." Journal of Advanced Research.

  • Al-Mousawi, S. M., et al. (2012).[1] "Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles." Molecules.

  • Kleinpeter, E. (2000). "Conformational Analysis of Push-Pull Alkenes by DNMR." Topics in Current Chemistry.

  • Geng, X., et al. (2017).[2] "Synergistic I2/Amine Promoted Povarov-Type Reaction." Organic Letters.

Sources

Stability of dimethylaminoacrylonitrile derivatives in solution

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: The Stability of Dimethylaminoacrylonitrile Derivatives in Solution

Introduction: The Double-Edged Sword of Reactivity

Dimethylaminoacrylonitrile and its derivatives represent a class of highly versatile building blocks in modern organic synthesis. Characterized by the presence of an electron-donating dimethylamino group and an electron-withdrawing nitrile group across a carbon-carbon double bond, these molecules possess a unique "push-pull" electronic structure. This arrangement renders them exceptionally useful as synthons for constructing complex heterocyclic systems, including pyrazoles and pyridines, which are common scaffolds in pharmaceuticals and materials science.[1] However, the very reactivity that makes these compounds valuable also presents a significant challenge: their inherent instability in solution.

For researchers in process development and drug formulation, understanding and controlling the stability of these intermediates is not merely an academic exercise. It is a critical factor that directly impacts process yields, impurity profiles, product shelf-life, and ultimately, the safety and efficacy of the final product. This guide provides a comprehensive technical overview of the factors governing the stability of dimethylaminoacrylonitrile derivatives in solution, the primary degradation pathways, robust analytical methodologies for stability assessment, and practical strategies for their preservation.

Part 1: The Chemical Foundation of Instability

The core of a dimethylaminoacrylonitrile derivative's reactivity lies in its enamine substructure. The nitrogen lone pair of the dimethylamino group donates electron density into the double bond, making the α-carbon (adjacent to the amino group) nucleophilic and electron-rich. Conversely, the potent electron-withdrawing effect of the nitrile group polarizes the double bond, rendering the β-carbon electrophilic.

This electronic dichotomy creates two primary points of vulnerability for chemical degradation, particularly in the presence of common laboratory solvents and reagents.

Hydrolysis_Pathway Start Dimethylaminoacrylonitrile Derivative in Solution Acid_Branch Acidic Conditions (e.g., pH < 6) Start->Acid_Branch Base_Branch Basic Conditions (e.g., pH > 8) Protonation 1. Protonation of α-carbon Acid_Branch->Protonation H⁺ OH_Attack 1. Nucleophilic attack by OH⁻ on β-carbon Base_Branch->OH_Attack OH⁻ Iminium Formation of Iminium Ion Intermediate Protonation->Iminium H2O_Attack_Acid 2. Nucleophilic attack by H₂O Iminium->H2O_Attack_Acid Elimination_Acid 3. Elimination of Dimethylamine H2O_Attack_Acid->Elimination_Acid Tautomerization 4. Enol-Keto Tautomerization Elimination_Acid->Tautomerization End_Product Degradation Products: β-Ketonitrile + Dimethylamine Tautomerization->End_Product Carbanion Formation of Carbanion Intermediate OH_Attack->Carbanion Protonation_Base 2. Protonation by H₂O Carbanion->Protonation_Base Elimination_Base 3. Elimination of Dimethylamine Protonation_Base->Elimination_Base Elimination_Base->End_Product

Caption: Generalized hydrolysis pathways.

Part 3: Critical Factors Governing Stability

The rate of degradation is not constant; it is profoundly influenced by several environmental and formulation factors. A systematic evaluation of these factors is essential for developing robust processes and stable formulations. Common factors that affect the stability of drugs include temperature, light, pH, oxidation, and enzymatic degradation. [2]

Factor Condition Pseudo-First-Order Rate Constant (k, hr⁻¹) (Illustrative) Rationale
pH pH 3.0 0.085 Acid-catalyzed hydrolysis is significant. Protonation of the enamine accelerates degradation.
pH 7.0 0.002 Region of maximum stability for many enamines, though slow hydrolysis by neutral water still occurs.
pH 11.0 0.150 Base-catalyzed hydrolysis dominates. Direct attack by hydroxide ions is rapid. [3]
Temperature 4 °C (at pH 7.0) 0.0001 Refrigeration significantly slows down kinetic processes, providing the best short-to-medium term storage.
25 °C (at pH 7.0) 0.002 Ambient temperature allows for slow but measurable degradation over time.
50 °C (at pH 7.0) 0.030 Elevated temperature dramatically accelerates the degradation rate, consistent with the Arrhenius equation. [4]
Solvent Toluene < 0.00001 Aprotic, non-polar solvent. Does not participate in hydrolysis, offering excellent stability. [5]
Methanol 0.005 Protic solvent. Can act as a nucleophile (methanolysis) or proton source, leading to slow degradation.
Water 0.002 (at pH 7.0) Protic solvent and direct participant in the primary degradation pathway (hydrolysis).
Atmosphere Inert (N₂ or Ar) Baseline Prevents potential oxidative side-reactions, especially for derivatives with other sensitive functional groups.

| | Air (Oxygen) | > Baseline | Oxygen can accelerate degradation, particularly in the presence of light or trace metal catalysts. [6]|

Part 4: A Framework for Stability Assessment

Reliable stability data can only be generated through a well-designed experimental program that utilizes a validated Stability-Indicating Assay Method (SIAM) . A SIAM is defined as a validated analytical method that can accurately and specifically measure the active compound without interference from its degradation products, process impurities, or other formulation components. [7]High-Performance Liquid Chromatography (HPLC) is the most powerful and commonly used technique for this purpose. [8][9]

SIAM_Workflow cluster_feedback Forced_Deg Step 1: Forced Degradation Study Method_Dev Step 2: Analytical Method Development (HPLC) Forced_Deg->Method_Dev Generates degradants Peak_Purity Assess Peak Purity (e.g., PDA, MS) Method_Dev->Peak_Purity Peak_Purity->Method_Dev Optimization Loop Validation Step 3: Method Validation (ICH Q2(R1)) Peak_Purity->Validation Specificity Confirmed Stability_Study Step 4: Formal Stability Study Validation->Stability_Study p1 p2

Caption: Workflow for developing a stability-indicating method.

Experimental Protocol 1: Forced Degradation Study

Objective: To intentionally degrade the dimethylaminoacrylonitrile derivative under various stress conditions to generate potential degradation products and demonstrate the specificity of the analytical method.

Materials:

  • Dimethylaminoacrylonitrile derivative stock solution (e.g., 1 mg/mL in Acetonitrile)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • Class A volumetric flasks, pipettes

  • pH meter, heating block or oven, photostability chamber

Procedure:

  • Sample Preparation: For each condition, mix 1 mL of the stock solution with 9 mL of the respective stressor solution in a 10 mL flask. A control sample is prepared with 9 mL of purified water.

  • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 4 hours.

  • Base Hydrolysis: Add 0.1 M NaOH. Incubate at room temperature for 1 hour.

  • Oxidation: Add 3% H₂O₂. Incubate at room temperature for 8 hours.

  • Thermal Stress: Incubate the stock solution (neat or in a chosen solvent) at 80°C for 24 hours.

  • Photolytic Stress: Expose the stock solution in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.

  • Timepoint Analysis: At the end of the incubation period, neutralize the acid and base samples with an equimolar amount of base/acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase and analyze immediately by HPLC.

  • Causality Check: The goal is to achieve 5-20% degradation of the main compound. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or time accordingly. This ensures that primary degradation products are generated without excessive secondary degradation.

Experimental Protocol 2: HPLC-UV Method for Stability Monitoring

Objective: To separate and quantify the parent derivative from its degradation products generated during the stability study.

Instrumentation & Parameters:

  • System: HPLC with UV/Vis or Photodiode Array (PDA) Detector.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Rationale: A C18 stationary phase provides excellent hydrophobic retention for a wide range of organic molecules. The expected degradation products (e.g., β-ketonitriles) are typically more polar than the parent enamine and will elute earlier, allowing for good separation.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid provides a controlled acidic pH to ensure sharp peak shapes and consistent retention times.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) %B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

    • Rationale: A gradient is crucial for a stability-indicating method. It ensures that highly polar degradants that elute early are well-resolved, while the more retained parent compound is eluted in a reasonable time with good peak shape. [7]* Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined from the UV spectrum of the parent compound (typically at its λmax). A PDA detector is highly recommended to assess peak purity across all samples.

  • Injection Volume: 10 µL

Part 5: Strategies for Enhancing Solution Stability

Armed with an understanding of the degradation pathways and a robust analytical method, several practical strategies can be implemented to minimize degradation.

  • pH Control: This is the most critical parameter. The stability data will reveal a pH "sweet spot" of maximum stability, likely in the weakly acidic to neutral range (pH 5-7). For aqueous solutions or processes, the use of a suitable buffer system (e.g., acetate, phosphate) is essential to maintain the pH in this stable region.

  • Solvent Selection: Whenever possible, use aprotic solvents (e.g., Toluene, Dichloromethane, Acetonitrile) for storage and reactions. [1][5]If a protic solvent is required, consider co-solvents like propylene glycol or polyethylene glycol, which can reduce water activity and slow the rate of hydrolysis.

  • Temperature Management: Store all solutions, both in the lab and in production, at reduced temperatures (2-8 °C). [10]Reactions should be conducted at the lowest temperature that allows for a practical reaction rate.

  • Exclusion of Destabilizing Agents:

    • Oxygen: For long-term storage or for particularly sensitive derivatives, sparging the solvent with an inert gas like nitrogen or argon and sealing containers tightly can prevent oxidative degradation. [6] * Light: Store solutions in amber glass vials or light-proof containers to prevent photolytic degradation.

  • Use of Stabilizers: In formulated products, the addition of stabilizers can provide further protection. [11][12] * Antioxidants: If oxidation is identified as a degradation pathway, the inclusion of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid can be effective.

    • Steric/Polymeric Stabilizers: While commonly used for nanocrystals, polymers like poloxamers or polyvinylpyrrolidone can sometimes create a protective microenvironment around a molecule in solution, sterically hindering the approach of nucleophiles like water. [13][14]

Conclusion

Dimethylaminoacrylonitrile derivatives are powerful synthetic tools whose utility is balanced by their inherent chemical instability in solution. The primary degradation route is hydrolysis of the enamine functional group, a process that is strongly catalyzed by both acidic and basic conditions and accelerated by heat. A successful research or development program hinges on a proactive approach to stability. This involves first understanding the degradation pathways, then developing a specific and validated stability-indicating analytical method, and finally, using the acquired knowledge to implement rational control strategies. By carefully managing pH, temperature, and solvent choice, and by protecting the material from light and oxygen, the reactivity of these valuable compounds can be harnessed while their degradation is effectively controlled.

References

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  • Factors that affect the stabilization of alpha-helices in short peptides by a capping box. [Link]

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  • Analytical Techniques In Stability Testing - Separation Science. [Link]

  • An effective method and pathways of acrylonitrile degradation to acrylic acid through an alkaline hydrothermal system - PubMed. [Link]

  • 3-(Dimethylamino)acrylonitrile | C5H8N2 | CID 5324735 - PubChem. [Link]

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  • Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF - ResearchGate. [Link]

  • Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - MDPI. [Link]

  • Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles - Pradeep Research Group. [Link]

  • Analytical Techniques for the Assessment of Drug Stability | Request PDF - ResearchGate. [Link]

  • Anthocyanins: Factors Affecting Their Stability and Degradation - PMC. [Link]

  • (PDF) Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability - ResearchGate. [Link]

  • Stability indicating study by using different analytical techniques - IJSDR. [Link]

  • Assay and Stability Testing - Kinam Park. [Link]

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An In-depth Technical Guide on the Solvatochromic Properties of Fluorobenzoyl Enaminonitriles

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Fluorobenzoyl enaminonitriles represent a compelling class of compounds whose photophysical properties are exquisitely sensitive to their local environment. This technical guide provides a comprehensive exploration of the solvatochromic characteristics of these molecules, detailing the underlying principles of intramolecular charge transfer (ICT) that govern their behavior. We present a cohesive narrative that spans from the fundamental synthesis of these compounds to advanced spectroscopic analysis and data interpretation. This document is designed to equip researchers, particularly those in drug development and materials science, with the foundational knowledge and practical methodologies required to harness the unique solvatochromic properties of fluorobenzoyl enaminonitriles for the development of novel sensors, probes, and smart materials.

Introduction: The Phenomenon of Solvatochromism

Solvatochromism describes the change in the color of a substance when it is dissolved in different solvents.[1] This phenomenon arises from the differential solvation of the ground and excited states of a molecule, leading to shifts in its absorption and emission spectra.[2] For researchers in drug development, solvatochromic compounds offer a powerful toolset for probing biomolecular interactions, as the binding of a drug to its target often involves a change in the local microenvironment from polar (aqueous) to non-polar (the protein interior).[3][4]

Fluorobenzoyl enaminonitriles are particularly noteworthy due to their inherent "push-pull" electronic structure. The enamine moiety acts as an electron donor, while the fluorobenzoyl and nitrile groups serve as strong electron acceptors. This arrangement facilitates a significant intramolecular charge transfer (ICT) upon photoexcitation, making these molecules highly sensitive to solvent polarity.[5][6][7] The fluorine substitution on the benzoyl ring further modulates the electronic properties, enhancing the potential for pronounced solvatochromic shifts.

Synthesis and Structural Characterization

The synthesis of fluorobenzoyl enaminonitriles can be approached through established routes for enaminonitrile formation. A common method involves the condensation of a fluorinated benzoylacetonitrile with an amine or an orthoformate in the presence of a secondary amine like piperidine or morpholine.[8][9]

Proposed Synthetic Pathway:

cluster_reactants Reactants cluster_process Process cluster_product Product Fluorobenzoylacetonitrile Fluorobenzoylacetonitrile Condensation Condensation Fluorobenzoylacetonitrile->Condensation + Amine_Orthoformate Amine / Orthoformate Amine_Orthoformate->Condensation + Fluorobenzoyl_Enaminonitrile Fluorobenzoyl Enaminonitrile Condensation->Fluorobenzoyl_Enaminonitrile Yields

Caption: Generalized synthetic route to fluorobenzoyl enaminonitriles.

Characterization of the final product is crucial and typically involves a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the covalent structure and the presence of the fluorine substituent.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) stretches.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[10]

Spectroscopic Investigation of Solvatochromic Properties

The core of understanding the solvatochromic behavior of fluorobenzoyl enaminonitriles lies in the systematic analysis of their UV-Visible absorption and fluorescence emission spectra in a range of solvents with varying polarities.

Experimental Protocol for Solvatochromic Analysis
  • Solvent Selection: A series of solvents covering a broad range of polarities should be chosen. It is recommended to use solvents from different classes (e.g., non-polar, polar aprotic, and polar protic) to dissect the different types of solute-solvent interactions.

  • Solution Preparation: Prepare stock solutions of the fluorobenzoyl enaminonitrile in a volatile solvent (e.g., dichloromethane). From this stock, prepare dilute solutions (typically 1-10 µM) in each of the selected solvents. Ensure the final concentration is low enough to avoid aggregation effects.

  • UV-Visible Spectroscopy: Record the absorption spectrum of the compound in each solvent using a dual-beam spectrophotometer. The wavelength of maximum absorption (λ_abs_) should be determined.

  • Fluorescence Spectroscopy: Using the determined λ_abs_ as the excitation wavelength, record the fluorescence emission spectrum for each solution. The wavelength of maximum emission (λ_em_) should be recorded.

  • Data Analysis: Correlate the observed spectral shifts with empirical solvent polarity scales, such as the Dimroth-Reichardt E(T)(30) scale.[11] This allows for a quantitative assessment of the solvatochromic sensitivity.

Interpreting the Spectral Data

The solvatochromic behavior of these "push-pull" systems is dominated by intramolecular charge transfer. Upon excitation, there is a significant redistribution of electron density from the enamine donor to the fluorobenzoyl and nitrile acceptors. This leads to an excited state that is significantly more polar than the ground state.

  • Positive Solvatochromism (Bathochromic Shift): In more polar solvents, the highly polar excited state is stabilized to a greater extent than the less polar ground state. This reduces the energy gap between the ground and excited states, resulting in a red-shift (bathochromic shift) of the emission maximum to longer wavelengths.[2][6]

cluster_energy Energy Level Diagram Excited_State_Polar Excited State (S1) (Polar Solvent) Ground_State_Polar Ground State (S0) (Polar Solvent) Excited_State_Polar->Ground_State_Polar Emission (Red-Shifted) Excited_State_NonPolar Excited State (S1) (Non-Polar Solvent) Ground_State_NonPolar Ground State (S0) (Non-Polar Solvent) Excited_State_NonPolar->Ground_State_NonPolar Emission (Blue-Shifted)

Caption: Energy level diagram illustrating positive solvatochromism.

Quantitative Analysis: The Lippert-Mataga Plot

The Lippert-Mataga equation provides a method to correlate the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent polarity function, which depends on the dielectric constant (ε) and refractive index (n) of the solvent. A linear plot of the Stokes shift versus the solvent polarity function is indicative of a dominant ICT mechanism and can be used to estimate the change in dipole moment between the ground and excited states.

Tabulated Solvatochromic Data (Hypothetical Data for a Model Compound)

SolventDielectric Constant (ε)Refractive Index (n)λ_abs_ (nm)λ_em_ (nm)Stokes Shift (cm⁻¹)
Cyclohexane2.021.4273504003571
Toluene2.381.4973554254700
Dichloromethane8.931.4243604606098
Acetonitrile37.51.3443654907400
Dimethyl Sulfoxide46.71.4793705208333
Water80.11.3333755509240

Applications in Drug Development and Research

The pronounced sensitivity of fluorobenzoyl enaminonitriles to their local environment makes them highly valuable as:

  • Fluorescent Probes: For monitoring protein-ligand binding events, where the probe experiences a change in polarity upon binding.[3]

  • Cellular Imaging Agents: To visualize and report on the polarity of different subcellular compartments.

  • Sensors for Biomolecular Interactions: The significant fluorescence turn-on or spectral shift in non-polar environments can be exploited for "wash-free" assays.[3]

Conclusion

Fluorobenzoyl enaminonitriles are a promising class of solvatochromic fluorophores with significant potential in various scientific domains, particularly in drug discovery and materials science. Their "push-pull" electronic architecture, enhanced by fluorine substitution, leads to a pronounced intramolecular charge transfer character, resulting in high sensitivity to solvent polarity. This guide has provided a comprehensive overview of their synthesis, spectroscopic characterization, and the theoretical underpinnings of their solvatochromic behavior. The detailed experimental protocols and data interpretation frameworks presented herein are intended to empower researchers to effectively utilize these versatile compounds in their respective fields. Further exploration of this chemical space is likely to yield even more sophisticated molecular tools for sensing and imaging at the molecular level.

References

  • Danan, A., et al. (2024). Solvatochromic and Computational Study of Some Cycloimmonium Ylids. MDPI. [Link]

  • (n.d.). The effect of solvent polarity on the photophysical properties of 4-cyano-(4′-methylthio)diphenylacetylene: A prototypic donor–acceptor system. RSC Publishing. [Link]

  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. PubMed. [Link]

  • Papadakis, R., et al. (2010). Spectroscopic investigation of the solvatochromic behavior of a new synthesized non symmetric viologen dye: study of the solvent-solute interactions. PubMed. [Link]

  • (n.d.). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. ResearchGate. [Link]

  • (n.d.). Studies on solvatochromic properties of aminophenylstyryl-quinolinum dye, LDS 798, and its application in studying submicron lipid based structure. PubMed. [Link]

  • (n.d.). (PDF) Effect of solvent polarity on the photophysical properties of chalcone derivatives. [Link]

  • (n.d.). Solvatochromism and Molecular Selectivity of C-(4-chlorophenyl)-N-phenylnitrone: A Photophysical Study. SCIRP. [Link]

  • (n.d.). Exploring Dual Solvatochromic Traits in Novel Fluorescent Benzanthrone Ethynyl Derivatives | Request PDF. ResearchGate. [Link]

  • (n.d.). RU1772103C - Method of 2-aminobenzonitrile synthesis.
  • (n.d.). Design of Enaminitrile Switches with Enhanced Protofluorochromic Properties. Diva-portal.org. [Link]

  • (n.d.). Contrasting Solvent Polarity Effect on the Photophysical Properties of Two Newly Synthesized Aminostyryl Dyes in the Lower and in the Higher Solvent Polarity Regions. The Journal of Physical Chemistry A - ACS Figshare. [Link]

  • (n.d.). Solvatochromism as a new tool to distinguish structurally similar compounds. PMC. [Link]

  • Medrasi, H. Y., et al. (2013). Enaminonitriles in heterocyclic synthesis: a route to 1,3-diaryl-4-aminopyrazole derivatives. PubMed. [Link]

  • (n.d.). Synthesis of a novel aminobenzene-containing hemicucurbituril and its fluorescence spectral properties with ions. Beilstein Journals. [Link]

  • (n.d.). Solvent polarity effect on photophysical properties of some aromatic azo dyes with focus on tautomeric and toxicity competition. PMC. [Link]

  • (n.d.). Ionochromism, solvatochromism and effect of dissolved gases on the spectral properties of bromothymol blue. Usiena air. [Link]

  • (n.d.). Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. MDPI. [Link]

  • (n.d.). Thiol-reactive Derivatives of the Solvatochromic 4-N,N-Dimethylamino-1,8-naphthalimide Fluorophore: A Highly Sensitive Toolset for the Detection of Biomolecular Interactions. PMC. [Link]

  • (n.d.). Simulating Excited-State Complex Ensembles: Fluorescence and Solvatochromism in Amine-Arene Exciplexes. ChemRxiv. [Link]

  • (n.d.). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • (n.d.). Driving sustainable drug discovery and development using Green Chemistry. AstraZeneca. [Link]

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Methodological & Application

Application Note: High-Fidelity Synthesis of 4-Fluorophenyl Pyrazoles from Enaminonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 1-aryl-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster COX-2 inhibitors (e.g., Celecoxib), p38 MAP kinase inhibitors, and Factor Xa inhibitors. Specifically, the incorporation of a 4-fluorophenyl moiety enhances metabolic stability by blocking para-oxidation while modulating lipophilicity (logP) for improved membrane permeability.

This guide details the synthesis of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitriles via the cyclocondensation of enaminonitriles with 4-fluorophenylhydrazine. Unlike traditional 1,3-diketone condensations (Knorr synthesis) which often suffer from regioselectivity issues, the enaminonitrile route offers superior regiocontrol, milder conditions, and access to densely functionalized cores suitable for fragment-based drug discovery (FBDD).

Mechanistic Insight & Reaction Design

The Enaminonitrile Advantage

The precursor, typically 2-(ethoxymethylene)malononitrile (an


-unsaturated nitrile with a leaving group), acts as a "push-pull" alkene. The ethoxy group activates the 

-carbon for nucleophilic attack, while the nitrile groups stabilize the resulting anion and serve as the final cyclization target.
Reaction Pathway

The reaction proceeds via a domino sequence: Michael Addition


 Elimination 

Cyclization

Tautomerization
.
  • Nucleophilic Attack: The terminal nitrogen (

    
    ) of 4-fluorophenylhydrazine attacks the electrophilic 
    
    
    
    -carbon of the enaminonitrile.
  • Elimination: Ethanol is expelled, forming an intermediate hydrazone.

  • Cyclization: The internal hydrazine nitrogen attacks one of the nitrile groups (5-exo-dig cyclization).

  • Isomerization: A proton shift yields the aromatic 5-aminopyrazole.

Pathway Visualization

The following diagram maps the critical transition states and the regioselective outcome.

ReactionMechanism Reactants Reactants (Enaminonitrile + 4-F-Phenylhydrazine) MichaelAdd Intermediate A (Michael Adduct) Reactants->MichaelAdd Nucleophilic Attack (at Beta-Carbon) Elimination Intermediate B (Acyclic Hydrazone) MichaelAdd->Elimination - EtOH (Elimination) Cyclization Transition State (5-exo-dig Attack) Elimination->Cyclization Intramolecular Cyclization Product Final Product 5-amino-1-(4-fluorophenyl) -1H-pyrazole-4-carbonitrile Cyclization->Product Tautomerization (Aromatization)

Figure 1: Step-wise mechanistic pathway for the regioselective synthesis of 5-aminopyrazoles.

Experimental Protocols

Protocol A: Standard Thermal Condensation (High Reliability)

Best for: Gram-scale synthesis and initial validation.

Reagents:

  • 2-(Ethoxymethylene)malononitrile (1.0 eq)

  • (4-Fluorophenyl)hydrazine hydrochloride (1.1 eq)

  • Ethanol (Absolute, ACS Grade)

  • Triethylamine (Et

    
    N) or Sodium Acetate (1.2 eq) – Required to neutralize the HCl salt.
    

Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 10 mmol of 2-(ethoxymethylene)malononitrile in 30 mL of ethanol.

  • Addition: Add 11 mmol of (4-fluorophenyl)hydrazine hydrochloride followed by 12 mmol of Et

    
    N. The solution may darken slightly.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The product typically fluoresces or stains dark yellow/brown.

  • Workup: Cool the reaction mixture to room temperature. Pour onto 100 g of crushed ice/water mixture with vigorous stirring.

  • Isolation: A precipitate will form immediately. Filter the solid via vacuum filtration (Buchner funnel).

  • Purification: Wash the cake with cold water (

    
    ) and cold ethanol (
    
    
    
    ). Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 85–92% Appearance: Yellow to orange crystalline solid.

Protocol B: Microwave-Assisted "Green" Synthesis

Best for: Rapid library generation and eco-friendly optimization.

Reagents:

  • 2-(Ethoxymethylene)malononitrile (1.0 mmol)

  • (4-Fluorophenyl)hydrazine free base (1.0 mmol)

  • Solvent: Water/Ethanol (1:1 v/v) or solvent-free (neat).

Procedure:

  • Loading: In a 10 mL microwave process vial, combine the enaminonitrile and hydrazine.

  • Solvent: Add 2 mL of Water/Ethanol mixture. (Catalysts like nano-ZnO or ionic liquids can be added here for rate enhancement, but are often unnecessary for this specific substrate).

  • Irradiation: Seal the vial. Heat in a dedicated microwave reactor at

    
     (Power: Dynamic, Max 150W) for 10–20 minutes.
    
  • Workup: Cool to room temperature. The product often precipitates directly from the aqueous mixture.

  • Isolation: Centrifuge or filter the solid. Wash with water.[1]

Expected Yield: 90–95% Time Savings: Reduced from 4 hours to <20 minutes.

Workflow & Process Control

To ensure reproducibility, follow this logic flow for decision-making during synthesis.

Workflow Start Start Synthesis CheckSalt Is Hydrazine a Salt (HCl/H2SO4)? Start->CheckSalt Neutralize Add Base (Et3N/NaOAc) to liberate free base CheckSalt->Neutralize Yes SelectMethod Select Method CheckSalt->SelectMethod No Neutralize->SelectMethod MethodA Method A: Reflux (Scale > 1g) SelectMethod->MethodA MethodB Method B: Microwave (Scale < 500mg) SelectMethod->MethodB Monitor Monitor TLC (Disappearance of Enaminonitrile) MethodA->Monitor MethodB->Monitor Workup Precipitation in Ice Water Monitor->Workup Characterization NMR/IR/MS QC Workup->Characterization

Figure 2: Decision matrix for selecting the optimal synthetic route and workup.

Characterization & Troubleshooting

Analytical Benchmarks

Confirm the structure using these diagnostic signals:

  • IR Spectroscopy: Look for the sharp nitrile (

    
    ) stretch at 2200–2220 cm
    
    
    
    and the amino doublet (
    
    
    ) around 3300–3400 cm
    
    
    .
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       ppm: Singlet (1H) for the pyrazole C3-H.
      
    • 
       ppm: Broad singlet (2H, exchangeable with D
      
      
      
      O) for the
      
      
      group.
    • 
       ppm: Multiplets for the 4-fluorophenyl aromatic protons.
      
  • 
    F NMR:  A diagnostic signal typically around -110 to -120 ppm  (relative to CFCl
    
    
    
    ).
Comparative Data: Solvent Effects

The choice of solvent impacts yield and regioselectivity.

Solvent SystemReaction TimeYield (%)Regioselectivity (5-NH2 : 3-NH2)Notes
Ethanol (Reflux) 3–5 h88>99:1Standard, robust method.
Water/EtOH (1:1) 4 h85>99:1Green, product precipitates easily.
Acetic Acid 2 h7595:5Faster, but lower yield due to solubility.
Microwave (H2O) 15 min93>99:1Highest efficiency, requires specialized equipment.
Troubleshooting Guide
  • Issue: Low Yield / Oily Product.

    • Cause: Incomplete neutralization of the hydrazine hydrochloride salt.

    • Fix: Ensure 1.2 eq of base (Et

      
      N or NaOAc) is used. The reaction requires the free hydrazine nucleophile.
      
  • Issue: Regioisomer Contamination.

    • Cause: Steric bulk on the enaminonitrile or extreme pH.

    • Fix: The 5-amino isomer is thermodynamically favored. Ensure reflux times are sufficient to allow thermodynamic equilibration.

  • Issue: Color Impurities.

    • Cause: Oxidation of the hydrazine or amino-pyrazole.[2]

    • Fix: Perform the reaction under an inert atmosphere (

      
      ) if the hydrazine is old. Recrystallize from ethanol with activated charcoal.
      

References

  • Beilstein Journals. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein J. Org. Chem. (2011).[3] 3

  • Scientific Research Publishing. "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection." International Journal of Organic Chemistry (2012). 4[2][3][5][6][7][8][9][10]

  • National Institutes of Health (PMC). "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." RSC Advances (2024). 1[3][5][6][7][9][10]

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules (2022).[2][11] 2[6]

  • BenchChem. "Managing Regioselectivity in Substituted Pyrazole Synthesis." Technical Support Center. 12[3][6][7][9][10]

Sources

Application Notes and Protocols for Microwave-Assisted Cyclocondensation of 2-(4-fluorobenzoyl)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the microwave-assisted cyclocondensation of 2-(4-fluorobenzoyl)acrylonitrile. This document offers detailed protocols, mechanistic insights, and the scientific rationale behind the experimental choices, empowering users to leverage this efficient synthetic methodology for the creation of diverse heterocyclic scaffolds.

Introduction: The Power of Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry, offering significant advantages over conventional heating methods.[1][2][3][4] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[1][2] This rapid and uniform heating, a result of direct coupling of microwave energy with polar molecules in the reaction mixture, leads to increased reaction rates, higher product yields, and improved purity.[1][2][4] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free reactions.[2]

The substrate, 2-(4-fluorobenzoyl)acrylonitrile, is a highly versatile building block for heterocyclic synthesis. Its structure incorporates a Michael acceptor (the activated double bond), a nitrile group, and a ketone, providing multiple reactive sites for cyclocondensation reactions with various dinucleophiles. The presence of the electron-withdrawing 4-fluorobenzoyl group further enhances the reactivity of the α,β-unsaturated system, making it an excellent candidate for constructing a variety of heterocyclic systems with potential pharmacological applications.

This guide will focus on the microwave-assisted cyclocondensation of 2-(4-fluorobenzoyl)acrylonitrile with thiourea as a representative dinucleophile to synthesize substituted pyrimidinethiones, a class of compounds with known biological activities.

Reaction Mechanism and Rationale

The cyclocondensation of 2-(4-fluorobenzoyl)acrylonitrile with a dinucleophile like thiourea under microwave irradiation proceeds through a cascade of reactions, as illustrated below. The efficiency of microwave heating is attributed to its ability to rapidly and uniformly heat the polar reactants and intermediates, thus accelerating the rate-determining steps of the reaction.

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration cluster_3 Step 4: Tautomerization (optional) A 2-(4-fluorobenzoyl)acrylonitrile C Michael Adduct Intermediate A->C Nucleophilic attack by S or N of thiourea B Thiourea B->C D Cyclized Intermediate C->D Nucleophilic attack of NH2 on carbonyl carbon E Dihydropyrimidinethione D->E Elimination of water F H2O D->F G Pyrimidinethione E->G Keto-enol tautomerization

Figure 1: Proposed reaction mechanism for the microwave-assisted cyclocondensation.

The initial step involves a Michael addition of the nucleophilic sulfur or nitrogen atom of thiourea to the electron-deficient β-carbon of the acrylonitrile. This is followed by an intramolecular cyclization where the amino group attacks the carbonyl carbon. The final step involves dehydration to yield the stable dihydropyrimidinethione, which may exist in tautomeric forms. Microwave irradiation significantly accelerates these steps, leading to a rapid and efficient synthesis.

Experimental Protocols

Part 1: Synthesis of the Starting Material: 2-(4-fluorobenzoyl)acrylonitrile

A common method for the synthesis of 2-aroylacrylonitriles is the Knoevenagel condensation of an aromatic aldehyde with an active methylene compound. In this case, we can adapt this to the reaction of 4-fluorobenzaldehyde with malononitrile.

Protocol 1: Microwave-Assisted Knoevenagel Condensation

Parameter Value
Reactants 4-Fluorobenzaldehyde (1 mmol), Malononitrile (1 mmol)
Catalyst Piperidine (2-3 drops) or Ammonium acetate
Solvent Ethanol (5 mL) or Solvent-free
Microwave Power 100-300 W
Temperature 80-100 °C
Reaction Time 2-5 minutes
Work-up Cool to room temperature, add cold water, filter the precipitate, wash with water, and recrystallize from ethanol.

Part 2: Microwave-Assisted Cyclocondensation with Thiourea

This protocol details the synthesis of 4-(4-fluorophenyl)-6-amino-2-thioxo-1,2-dihydropyridine-3-carbonitrile.

Protocol 2: Synthesis of a Substituted Pyrimidinethione

Parameter Value
Reactants 2-(4-fluorobenzoyl)acrylonitrile (1 mmol), Thiourea (1.2 mmol)
Catalyst Potassium carbonate (K₂CO₃) (0.5 mmol) or a few drops of a basic catalyst like piperidine
Solvent Ethanol (10 mL) or N,N-Dimethylformamide (DMF) (5 mL)
Microwave Power 150-400 W
Temperature 100-140 °C
Reaction Time 5-15 minutes
Work-up Cool the reaction mixture, pour into ice-water, and acidify with dilute HCl to precipitate the product. Filter, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid.

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

Reaction Method Reaction Time Yield (%) Reference
Pyridine SynthesisConventional6-10 hours60-75[5]
Pyridine SynthesisMicrowave3-5 minutes85-88[5]
Dihydropyridine SynthesisConventionalHours to daysModerate[2][3]
Dihydropyridine SynthesisMicrowave1-5 minutesSatisfactory[2]

Visualization of the Experimental Workflow

G

Figure 2: General workflow for microwave-assisted cyclocondensation.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. Key to this is the in-process monitoring and final characterization:

  • Thin-Layer Chromatography (TLC): Regular monitoring of the reaction progress by TLC will indicate the consumption of starting materials and the formation of the product.

  • Spectroscopic Analysis: The structure of the synthesized compounds should be unequivocally confirmed using a suite of spectroscopic techniques:

    • ¹H and ¹³C NMR: To confirm the carbon-hydrogen framework of the molecule.

    • FT-IR: To identify key functional groups such as N-H, C=S, C=O, and C≡N.

    • Mass Spectrometry: To determine the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

By following these analytical steps, researchers can be confident in the identity and purity of their synthesized heterocyclic compounds.

Conclusion

The microwave-assisted cyclocondensation of 2-(4-fluorobenzoyl)acrylonitrile offers a rapid, efficient, and environmentally conscious route to valuable heterocyclic compounds.[1][2][4] The protocols and insights provided in this guide are intended to empower researchers to explore the synthetic potential of this methodology. The versatility of the starting material allows for the synthesis of a wide array of heterocyclic systems by varying the dinucleophile, opening avenues for the discovery of novel compounds with potential applications in drug development and materials science.

References

  • Bagley, M. C., Lunn, R., & Xiong, X. (2002). A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters, 43(46), 8331-8334. [Link]

  • Gothwal, P., Malhotra, G., & Srivastava, Y. K. (2011). Microwave Assisted Synthesis and Antimicrobial Activities of Some 2-Amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines. E-Journal of Chemistry, 8(1), 119-122. [Link]

  • Safari, J., et al. (2025). Microwave-Assisted One-Pot Multicomponent Synthesis of 1,4-Dihydropyridine Derivatives using Nanochitosan. Scribd. [Link]

  • Bagley, M. C., et al. (2013). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 9, 2056-2065. [Link]

  • Rishipathak, D., et al. (2018). Microwave Assisted Synthesis and Evaluation for Anticonvulsant Activity of Some 1,4 Dihydropyridine Derivatives. Der Pharma Chemica, 10(8), 7-12. [Link]

  • Al-Ghorbani, M., et al. (2022). Construction and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation: A Green Approach. ResearchGate. [Link]

  • Hassan, A. S. (Year). Synthesis and Applications of Pyrimidinethiones. Global Journals. [Link]

  • Parmar, J. M., & Parikh, A. R. (Year). Synthesis and biological evaluation of some pyrimidinethiones and related heterocycles. ResearchGate. [Link]

Sources

Synthesis of 5-(4-fluorophenyl)isoxazole Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the synthesis of 5-(4-fluorophenyl)isoxazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The primary method detailed is the [3+2] cycloaddition reaction, a robust and versatile strategy for constructing the isoxazole core. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, characterization data, and troubleshooting insights, tailored for researchers in organic synthesis and pharmaceutical sciences.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] The isoxazole core is a versatile pharmacophore capable of participating in various non-covalent interactions, including hydrogen bonding, which is crucial for molecular recognition at biological targets.[2][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4] The incorporation of a 4-fluorophenyl group at the 5-position often enhances metabolic stability and binding affinity due to the unique electronic properties of fluorine.

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most prevalent and efficient method for synthesizing the isoxazole ring is the 1,3-dipolar cycloaddition (also known as the Huisgen cycloaddition).[3][5] This reaction involves the concertive [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, which in this case is a terminal alkyne to directly yield the aromatic isoxazole ring.[3][5]

A key challenge is that nitrile oxides are highly reactive and unstable intermediates. Therefore, they are almost exclusively generated in situ from more stable precursors. The most common and reliable method for generating nitrile oxides is the base-induced dehydrohalogenation of a hydroximoyl halide, which is itself formed from the halogenation of an aldoxime.[2][6]

This protocol will focus on a two-step sequence:

  • Synthesis of the Aldoxime Precursor: Preparation of 4-fluorobenzaldehyde oxime from 4-fluorobenzaldehyde.

  • One-Pot Cycloaddition: In situ generation of 4-fluorobenzonitrile oxide from the oxime and its immediate reaction with a terminal alkyne to yield the target 5-(4-fluorophenyl)isoxazole derivative.

Mechanism Spotlight: The [3+2] Cycloaddition Pathway

The reaction proceeds through a well-established mechanism. First, the 4-fluorobenzaldehyde oxime is converted to the corresponding hydroximoyl chloride using an N-halosuccinimide, such as N-chlorosuccinimide (NCS). The addition of a non-nucleophilic base, like triethylamine (TEA), then abstracts a proton, leading to the elimination of HCl and the formation of the highly reactive 4-fluorobenzonitrile oxide intermediate. This intermediate is immediately trapped by the alkyne present in the reaction mixture via a pericyclic [3+2] cycloaddition to form the stable 5-substituted isoxazole ring.

Mechanism Oxime 4-Fluorobenzaldehyde Oxime Hydroximoyl Hydroximoyl Chloride Intermediate Oxime->Hydroximoyl Halogenation NCS NCS NitrileOxide 4-Fluorobenzonitrile Oxide (1,3-Dipole) Hydroximoyl->NitrileOxide Elimination (-HCl) TEA Triethylamine (Base) Isoxazole 5-(4-fluorophenyl)isoxazole Derivative NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Terminal Alkyne (Dipolarophile)

Caption: Reaction mechanism for isoxazole synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Fluorobenzaldehyde Oxime

This procedure details the conversion of 4-fluorobenzaldehyde to its corresponding oxime, a stable and essential precursor for the cycloaddition reaction.

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)

  • Sodium acetate (CH₃COONa) (1.5 eq)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-fluorobenzaldehyde (1.0 eq) in a minimal amount of ethanol.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq) in water.

  • Add the aqueous solution to the flask containing the aldehyde.

  • Heat the reaction mixture to 80°C and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete (disappearance of the aldehyde spot), cool the mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine solution, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield 4-fluorobenzaldehyde oxime, which typically presents as a white solid.[7] The product can be used in the next step without further purification if high purity is achieved.

Protocol 2: One-Pot Synthesis of 3-Substituted-5-(4-fluorophenyl)isoxazole

This protocol describes the in situ generation of 4-fluorobenzonitrile oxide and its subsequent cycloaddition with a terminal alkyne. Phenylacetylene is used here as a representative alkyne.

Materials:

  • 4-Fluorobenzaldehyde oxime (1.0 eq)

  • Phenylacetylene (1.1 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Ethyl acetate (or Dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-fluorobenzaldehyde oxime (1.0 eq) and phenylacetylene (1.1 eq) in ethyl acetate at room temperature, add N-Chlorosuccinimide (NCS) (1.1 eq) in one portion.

  • Stir the mixture for 15-20 minutes.

  • Slowly add triethylamine (TEA) (1.2 eq) dropwise to the reaction mixture using a dropping funnel over 10 minutes. An exothermic reaction may be observed.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-phenyl-5-(4-fluorophenyl)isoxazole.

Workflow start Combine Oxime, Alkyne, and NCS in Ethyl Acetate add_tea Add Triethylamine (TEA) Dropwise start->add_tea stir Stir at Room Temperature (12-24h) add_tea->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete workup Aqueous Workup (Wash with H₂O, NaHCO₃, Brine) monitor->workup Reaction Complete dry Dry (MgSO₄) & Concentrate workup->dry purify Purify via Column Chromatography dry->purify end Characterize Pure Product purify->end

Caption: Experimental workflow for the one-pot cycloaddition.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

ParameterExpected Data for 3-phenyl-5-(4-fluorophenyl)isoxazole
Appearance White to off-white solid
Yield 65-85% (Typical)
¹H NMR (CDCl₃) δ 7.80-7.70 (m, 2H, Ar-H), 7.50-7.40 (m, 3H, Ar-H), 7.30-7.10 (m, 4H, Ar-H), 6.85 (s, 1H, isoxazole-H)
¹⁹F NMR (CDCl₃) ~ -110 ppm (singlet or multiplet depending on coupling)
MS (ESI+) m/z [M+H]⁺ calculated for C₁₅H₁₀FNO: 240.0768; found: 240.0771

Note: Specific NMR shifts may vary slightly based on solvent and instrument calibration. The data presented is illustrative.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Yield Incomplete formation of nitrile oxide; Dimerization of nitrile oxide (furoxan formation).Ensure reagents are dry. Add TEA slowly to control the concentration of the nitrile oxide intermediate. Running the reaction at a slightly lower temperature (0°C) may minimize side reactions.
Reaction Stalls Inactive NCS or wet reagents/solvents.Use freshly opened or properly stored NCS. Ensure all solvents and reagents are anhydrous.
Difficult Purification Presence of unreacted starting material or furoxan byproduct.Optimize reaction time using TLC monitoring to ensure full consumption of the oxime. The furoxan byproduct can sometimes be removed by careful column chromatography or recrystallization.

Safety Precautions

  • N-Chlorosuccinimide (NCS): Is an irritant. Handle with gloves and safety glasses in a well-ventilated fume hood.

  • Triethylamine (TEA): Is corrosive and has a strong odor. Use in a fume hood and wear appropriate personal protective equipment (PPE).

  • Solvents: Ethyl acetate and other organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Lee, K. C., et al. (2018). In Situ Generation of Nitrile Oxides from NaCl–Oxone Oxidation of Various Aldoximes and Their 1,3-Dipolar Cycloaddition. Organic Letters. Available at: [Link]

  • Bhosale, S. H., et al. (2020). Synthesis and cytotoxic evaluation of undecenoic acid-based oxime esters. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Patel, H., et al. (2022). Green synthesis of Isoxazole-5(4 H)-one derivatives using Theophylline Hydrogen Sulfate as a catalyst. Scientific Reports. Available at: [Link]

  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]

  • Goksen, U. S., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Wang, J., et al. (2022). [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Google Patents. (1998). Process for the preparation of organic nitriles.
  • Minakata, S., et al. (2011). Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters. Available at: [Link]

  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences. Available at: [Link]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]

  • ResearchGate. In situ methods of nitrile oxide generation and cycloaddition. Available at: [Link]

  • Wang, Y., et al. (2015). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Molecules. Available at: [Link]

  • Sharma, A., et al. (2023). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Szűcs, Z., et al. (2022). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Molecules. Available at: [Link]

  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]

  • Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Available at: [Link]

  • LookChem. 4-FLUOROBENZALDEHYDE OXIME. Available at: [Link]

  • Kumar, A., et al. (2022). Microwave-Assisted Facile Synthesis and In vitro Anti-microbial Activities of Some Novel Isoxazole Derivatives via Chalcones. Current Microwave Chemistry. Available at: [Link]

  • Castillo, J. C., et al. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]

  • Jasiński, R. (2023). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules. Available at: [Link]

  • Kumari, P., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

Sources

Application Note: One-Pot Synthesis of Fluorinated Pyrimidines Using Enaminones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Value

The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. Fluorination modulates pKa, lipophilicity (LogP), and metabolic stability, often dramatically improving the pharmacokinetic profile of a drug candidate. Pyrimidines, being "privileged structures" in kinase inhibitors (e.g., Imatinib, Rosuvastatin intermediates), are prime targets for this modification.

This guide details a robust, one-pot protocol for synthesizing fluorinated pyrimidines using enaminones as versatile building blocks. We focus on two complementary regioselective pathways:

  • Pathway A (2-CF3): Reaction of aryl-enaminones with trifluoroacetamidine.

  • Pathway B (4-CF3): Reaction of trifluoromethyl-enaminones with amidines/guanidines.

By leveraging the "push-pull" electronic character of enaminones (


), researchers can access diverse fluorinated libraries without isolating unstable intermediates.

Reaction Design & Mechanistic Insight

The efficiency of this one-pot synthesis relies on the high electrophilicity of the enaminone


-carbon and the nucleophilicity of the amidine species.
The "Push-Pull" Mechanism

Enaminones possess a conjugated system where the amino group donates electron density ("push") and the carbonyl group withdraws it ("pull"). This polarizes the C=C double bond, making the


-carbon susceptible to nucleophilic attack and the 

-carbon nucleophilic.

Pathway A (2-Trifluoromethylation):

  • Substrates: Aryl enaminone + Trifluoroacetamidine (

    
    ).
    
  • Mechanism: The amidine performs a Michael-type addition at the

    
    -carbon of the enaminone, displacing dimethylamine. The resulting intermediate undergoes intramolecular cyclocondensation at the carbonyl group to close the pyrimidine ring.
    

Pathway B (4-Trifluoromethylation):

  • Substrates: Trifluoromethyl enaminone (

    
    ) + Amidine.
    
  • Mechanism: The amidine attacks the

    
    -carbon (adjacent to the amino group). The subsequent cyclization occurs at the trifluoroacetyl carbonyl. Note: Regioselectivity is governed by the hard/soft nature of the nucleophiles, but the 
    
    
    
    -carbon attack is kinetically favored.
Visualization of Signaling Pathway (Mechanism)

ReactionMechanism Start Enaminone (R-CO-CH=CH-NMe2) Inter1 Michael Addition Intermediate Start->Inter1 Nucleophilic Attack (at β-Carbon) Reagent Amidine (R'-C(=NH)NH2) Reagent->Inter1 Elim Elimination of HNMe2 Inter1->Elim - HNMe2 Cyc Intramolecular Cyclization Elim->Cyc Imine Formation Product Fluorinated Pyrimidine Cyc->Product - H2O (Aromatization)

Figure 1: General mechanistic pathway for the cyclocondensation of enaminones with amidines to form pyrimidines.

Experimental Protocol

Materials & Equipment
  • Reaction Vessel: 25 mL round-bottom flask or sealed pressure tube (for volatile fluorinated reagents).

  • Solvents: Ethanol (EtOH), N,N-Dimethylformamide (DMF), or Glacial Acetic Acid (AcOH).

  • Reagents:

    • Acetophenone derivatives (for Pathway A).

    • DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Trifluoroacetamidine hydrochloride (commercial or prepared in situ).

    • Base: Sodium ethoxide (NaOEt) or Potassium carbonate (

      
      ).
      
Protocol A: Synthesis of 2-(Trifluoromethyl)-4-arylpyrimidines

Targeting the 2-position for fluorination using standard enaminones.

Step 1: In Situ Enaminone Formation

  • Charge a 25 mL flask with Acetophenone derivative (1.0 mmol) and DMF-DMA (1.2 mmol, 1.2 equiv).

  • Heat the neat mixture (or in 1 mL xylene) at 100°C for 3–5 hours .

  • Monitor by TLC (disappearance of ketone). The enaminone usually appears as a bright yellow spot.

  • Optional: Remove excess DMF-DMA under reduced pressure (rotary evaporator). For a true one-pot process, this step can often be skipped if the next step tolerates traces of DMF-DMA.

Step 2: Cyclocondensation

  • To the crude enaminone residue, add Ethanol (5 mL).

  • Add Trifluoroacetamidine hydrochloride (1.2 mmol) and NaOEt (1.5 mmol) or

    
      (2.0 mmol).
    
    • Expert Note: Pre-mix the amidine salt and base in ethanol for 10 minutes before adding to the enaminone to ensure free base liberation.

  • Reflux the mixture (78°C ) for 6–12 hours .

  • Work-up: Cool to room temperature. Pour into ice-water (20 mL).

  • Isolation: The product often precipitates. Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 10 mL), wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH/Water or purify via flash column chromatography (Hexane/EtOAc).

Protocol B: Synthesis of 4-(Trifluoromethyl)-6-arylpyrimidines

Targeting the 4-position using trifluoromethyl-enaminones.

Step 1: Synthesis of Trifluoromethyl Enaminone

  • Dissolve 4,4,4-trifluoro-1-arylbutane-1,3-dione (1.0 mmol) in Toluene (5 mL).

  • Add Ammonium Acetate (

    
    , 5.0 mmol) and catalytic Acetic Acid .
    
  • Reflux with a Dean-Stark trap to remove water for 4–6 hours.

    • Alternative: React the diketone with DMF-DMA if a

      
       substituted enaminone is desired, though the amino-enaminone (from 
      
      
      
      ) is often sufficient for this pathway.

Step 2: Cyclization

  • Add the Amidine/Guanidine (1.2 mmol) and

    
      (2.0 mmol) directly to the reaction mixture.
    
  • Reflux for 8–10 hours .

  • Follow standard work-up procedures as above.

Optimization & Scope

Solvent & Base Screening (Data Summary)

The choice of solvent significantly impacts the reaction rate and yield. Polar protic solvents generally favor the condensation.

EntrySolventBaseTemp (°C)Yield (%)Notes
1EthanolNaOEt78 (Reflux)88%Recommended. Cleanest profile.
2DMFK2CO312075%Faster, but harder work-up.
3TolueneTEA11045%Poor solubility of amidine salts.
4AcOHNaOAc11862%Good for acid-stable substrates.
Substrate Scope & Limitations
  • Electron-Poor Aryls: Enaminones derived from nitro- or cyano-acetophenones react faster due to increased electrophilicity at the

    
    -carbon.
    
  • Steric Hindrance: Ortho-substituted aryl rings on the enaminone may require longer reaction times (12–24 h) or higher temperatures (use DMF).

  • Alkyl Enaminones: Aliphatic enaminones are less stable and may polymerize; use fresh reagents and lower temperatures (60°C).

Troubleshooting & Expert Tips

  • Problem: Low yield of enaminone in Step 1.

    • Solution: Ensure DMF-DMA is fresh. It hydrolyzes to DMF and MeOH upon exposure to moisture. Use a slight excess (1.5 equiv) if the bottle is old.

  • Problem: Incomplete cyclization (Intermediate observed).

    • Solution: The elimination of dimethylamine (or water) is the driving force. Ensure the reaction is refluxing vigorously. If using a sealed tube, add molecular sieves to scavenge water/amine.

  • Problem: Regioisomer formation.

    • Insight: In Pathway B, attack at the carbonyl vs. alkene can theoretically compete. However, the "soft" nucleophile (amidine N) prefers the "soft" electrophile (alkene

      
      -carbon). Using a hard base (like NaH) might alter selectivity; stick to carbonate or ethoxide bases.
      

Safety Considerations

  • Trifluoroacetamidine: Hygroscopic and potentially corrosive. Handle in a fume hood.

  • DMF-DMA: Flammable liquid. Irritating to eyes and skin.

  • Waste: Fluorinated organic waste must be segregated and disposed of according to specific EHS regulations, as C-F bonds are not biodegradable.

References

  • Karpov, A. S., & Müller, T. J. J. (2003).[1] Straightforward Novel One-Pot Enaminone and Pyrimidine Syntheses by Coupling-Addition-Cyclocondensation Sequences.[1] Synthesis, 2815–2826.[1] Link

  • Al-Bogami, A. S., et al. (2018). Green Synthesis, Antimicrobial Activity and Cytotoxicity of Novel Fused Pyrimidine Derivatives Possessing a Trifluoromethyl Moiety. ResearchGate. Link

  • Saleh, T. S., et al. (2010). One-Pot Synthesis of Enaminones Using Gold's Reagent.[2] Letters in Organic Chemistry, 7(6), 483-486. Link

  • Fustero, S., et al. (2015). Synthesis of fluorinated oxygen- and sulfur-containing heteroaromatics. Journal of Fluorine Chemistry, 176, 93–120. Link

  • Zhang, Y., et al. (2026). Tf2O-Mediated Multicomponent Reactions of Enaminones with Acylacetonitriles and Ammonium Acetate.[3] Advanced Synthesis & Catalysis. Link

Sources

Application Note: Regioselective Synthesis of 1-Aryl-5-(4-fluorophenyl)pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring a robust, scalable, and regioselective protocol for synthesizing 1-aryl-5-(4-fluorophenyl)pyrazoles .

Executive Summary

The 1,5-diarylpyrazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist) . The 4-fluorophenyl moiety is frequently incorporated to block metabolic oxidation (para-blocker) and modulate lipophilicity.

However, the synthesis of 1,5-diarylpyrazoles via the classical Knorr reaction (hydrazine + 1,3-diketone) often yields mixtures of 1,5- and 1,3-regioisomers. Achieving high regioselectivity requires precise control over the electrophilicity of the carbonyl precursors.

This guide details two validated protocols:

  • The Chalcone-Oxidation Route: The most reliable method for synthesizing 3-unsubstituted or 3-aryl-5-(4-fluorophenyl)pyrazoles.

  • The 1,3-Diketone Route: Optimized for 3-methyl/trifluoromethyl-5-(4-fluorophenyl) analogs (Celecoxib-like).

Mechanistic Principles of Regioselectivity

The regiochemical outcome is determined by the initial nucleophilic attack of the aryl hydrazine's terminal nitrogen (


) on the dielectrophile.
  • Hydrazine Nucleophilicity: The terminal

    
     is the most nucleophilic site.
    
  • Dielectrophile Reactivity:

    • In 1,3-Diketones: The hydrazine attacks the most electrophilic (least hindered/most activated) carbonyl first. This substituent ends up at Position 3 . The substituent at the less reactive carbonyl ends up at Position 5 .

    • In

      
      -Unsaturated Ketones (Chalcones):  The hydrazine typically undergoes a 1,4-Michael addition at the 
      
      
      
      -carbon. This places the
      
      
      -substituent at Position 5 .
Decision Matrix for Synthetic Route

Regioselectivity Target Target: 1-Aryl-5-(4-fluorophenyl)pyrazole Sub3 What is at Position 3? Target->Sub3 H_Aryl Hydrogen or Aryl Group Sub3->H_Aryl Unsubstituted/Aryl Me_CF3 Methyl or CF3 Group Sub3->Me_CF3 Alkyl/Haloalkyl Chalcone Method A: Chalcone Route (Michael Addition Control) H_Aryl->Chalcone Diketone Method B: 1,3-Diketone Route (Carbonyl Electrophilicity Control) Me_CF3->Diketone PrecursorA Precursor: 4-Fluorobenzaldehyde + Acetophenone Chalcone->PrecursorA PrecursorB Precursor: 1-(4-Fluorophenyl)-1,3-butanedione Diketone->PrecursorB

Figure 1: Synthetic decision tree based on the desired substituent at Position 3.

Protocol A: The Chalcone-Oxidation Route (High Fidelity)

This method is preferred for generating 1-aryl-3-aryl-5-(4-fluorophenyl)pyrazoles or the 3-unsubstituted analogs. It relies on the Michael addition of the hydrazine to the


-carbon of a chalcone, which unequivocally directs the 4-fluorophenyl group to Position 5.
Phase 1: Synthesis of the Chalcone Precursor

Reaction: Claisen-Schmidt Condensation Reagents: 4-Fluorobenzaldehyde + Aryl Methyl Ketone (e.g., Acetophenone)

  • Dissolve 1.0 equiv of Aryl Methyl Ketone and 1.0 equiv of 4-Fluorobenzaldehyde in Ethanol (

    
    ).
    
  • Cool to

    
     in an ice bath.
    
  • Add 10% aqueous NaOH (0.5 equiv) dropwise.

  • Stir at room temperature for 4–12 hours. A heavy precipitate usually forms.

  • Filter the solid, wash with cold water and cold ethanol.

  • Dry under vacuum.

    • Result: (E)-3-(4-fluorophenyl)-1-arylprop-2-en-1-one. The 4-fluorophenyl group is now at the

      
      -position.
      
Phase 2: Cyclocondensation & Aromatization

Reaction: Michael Addition / Cyclization / Oxidation Reagents: Chalcone + Aryl Hydrazine Hydrochloride

  • Suspend the Chalcone (1.0 equiv) and Aryl Hydrazine Hydrochloride (1.2 equiv) in Ethanol (

    
    ).
    
  • Add catalytic Acetic Acid (2-3 drops) or reflux in pure Glacial Acetic Acid for difficult substrates.

  • Reflux for 3–6 hours. Monitor by TLC (disappearance of yellow chalcone spot).

    • Intermediate: This forms the Pyrazoline (non-aromatic).

  • Oxidative Aromatization (One-Pot):

    • Method i (Green): Add Iodine (

      
      )  (1.2 equiv) to the reaction mixture and reflux for another 1-2 hours.
      
    • Method ii (Standard): Cool, isolate pyrazoline, then treat with DDQ in Dioxane or MnO

      
       .
      
  • Workup: Quench with saturated

    
     (if Iodine used). Extract with Ethyl Acetate.
    
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

Critical Process Parameter (CPP): Using the Hydrochloride salt of the hydrazine often improves yield and reduces tar formation compared to the free base.

Protocol B: The 1,3-Diketone Route (Celecoxib Analogues)

Use this method if you require a 3-Methyl or 3-Trifluoromethyl group.

Concept: To place the 4-Fluorophenyl group at Position 5 , the hydrazine must attack the other carbonyl (the one bearing the Methyl/CF


 group) first.
  • Acetyl (

    
    )  is sterically smaller and more electrophilic than Aroyl (
    
    
    
    )
    .
  • Trifluoroacetyl (

    
    )  is significantly more electrophilic (due to electron withdrawal) than Aroyl.
    
Step-by-Step Protocol
  • Precursor Selection: Use 1-(4-fluorophenyl)-1,3-butanedione .

    • Note: This diketone has a 4-fluorophenyl end and a methyl end.[1]

  • Solvent System: Ethanol or Hexafluoroisopropanol (HFIP) .

    • Tip: HFIP is known to enhance regioselectivity for difficult substrates by activating the carbonyls via H-bonding.

  • Reaction:

    • Dissolve 1-(4-fluorophenyl)-1,3-butanedione (1.0 equiv) in Ethanol (

      
      ).
      
    • Add Aryl Hydrazine Hydrochloride (1.1 equiv).

    • Stir at Room Temperature for 1 hour, then Reflux for 2 hours.

  • Mechanism Check:

    • The

      
       attacks the Acetyl (Methyl) carbonyl.
      
    • Cyclization places the Methyl at Position 3 .

    • The 4-Fluorophenyl remains at Position 5 .[2]

  • Isolation: Cool to precipitate the product. Filter and wash with cold ethanol.

Analytical Quality Control (Self-Validating)

Distinguishing the 1,3-isomer from the 1,5-isomer is critical. Do not rely solely on MS (mass is identical).

1D NOE (Nuclear Overhauser Effect) - The Gold Standard
  • 1,5-Isomer (Target): Strong NOE signal observed between the N-Aryl ortho-protons and the C5-Aryl ortho-protons . These rings are spatially adjacent.

  • 1,3-Isomer (Impurity): NOE observed between N-Aryl ortho-protons and the C5-H (or C5-Substituent), but not the C3-Aryl group.

NMR Fingerprint[3]
  • C5 Carbon: Typically resonates upfield (lower ppm) in the 1,5-isomer compared to the 1,3-isomer due to steric twisting which reduces conjugation.

  • 
     NMR:  Useful for quantification of isomer ratios if standards are available, but NOE is required for structural assignment.
    
Data Summary Table
Parameter1,5-Isomer (Target)1,3-Isomer (Byproduct)
NOE Correlation N-Ar (ortho)

C5-Ar (ortho)
N-Ar (ortho)

C5-H/Me
Steric Strain High (Twisted rings)Low (Planar rings)
Precursor (Method A) Chalcone (

-Ar = 4-F-Ph)
Enaminone (Carbonyl-Ar = 4-F-Ph)
Precursor (Method B) Diketone (

attacks Me-CO)
Diketone (

attacks Ar-CO)

Workflow Diagram

Workflow Start Start: 4-Fluorobenzaldehyde Step1 Claisen-Schmidt (+ Acetophenone, NaOH) Start->Step1 Chalcone Intermediate: (E)-Chalcone Step1->Chalcone Step2 Cyclocondensation (+ Aryl Hydrazine HCl) Chalcone->Step2 Pyrazoline Intermediate: Pyrazoline Step2->Pyrazoline Step3 Oxidation (I2 or DDQ) Pyrazoline->Step3 Product Final Product: 1-Aryl-5-(4-fluorophenyl)pyrazole Step3->Product

Figure 2: Step-by-step workflow for the high-fidelity Chalcone-Oxidation protocol.[3][4]

References

  • Regioselective Synthesis via Chalcones: Soliman, A. M., et al. "Synthesis and biological evaluation of 1,3,5-trisubstituted pyrazoles." Journal of Chemical Research (2021).
  • Celecoxib Analog Synthesis: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib)." Journal of Medicinal Chemistry 40.9 (1997): 1347-1365. Link

  • Regiochemistry Determination: Fustero, S., et al. "Regioselective synthesis of 5-trifluoromethylpyrazoles." Journal of Organic Chemistry 73.9 (2008): 3523-3529. Link

  • Oxidative Aromatization: Lellek, V., et al. "One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride...". Synlett 29.08 (2018): 1071-1075. Link

Sources

Application Note: Synthesis of 3-Cyanoquinolone Scaffolds via the Benzoyl Acetonitrile Route

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the preparation of fluoroquinolone intermediates using benzoyl acetonitriles.

Executive Summary

This guide details the synthetic pathway for generating 3-cyano-4-quinolone intermediates starting from benzoyl acetonitriles . While the classical Grohe-Heitzer method typically utilizes benzoyl acetates (esters) to yield quinolone-3-carboxylates directly, the acetonitrile route offers distinct advantages in atom economy and precursor availability.

The resulting 3-cyano-4-quinolone is a versatile "masked" intermediate; the nitrile group can be hydrolyzed to the carboxylic acid (essential for the pharmacophore of drugs like Ciprofloxacin and Levofloxacin) or reduced to amines for novel heterocyclic side chains.

Key Advantages of the Nitrile Route
  • Precursor Stability: Benzoyl acetonitriles are often crystalline solids, offering better shelf-stability than their liquid

    
    -keto ester counterparts.
    
  • Divergent Synthesis: The C-3 cyano group allows for the synthesis of tetrazole-fused quinolones or other nitrogen-rich derivatives not accessible via the ester route.

  • High Yields: The condensation with triethyl orthoformate (TEOF) typically proceeds with quantitative conversion.

Chemical Reaction Pathway

The synthesis follows a three-stage cascade: Condensation , Amination , and Cyclization .

Mechanism Description
  • Condensation: The active methylene of the benzoyl acetonitrile (1) attacks the electrophilic carbon of triethyl orthoformate (TEOF) in the presence of acetic anhydride. This yields the ethoxymethylene (enol ether) intermediate (2).

  • Amination (Addition-Elimination): A primary amine (e.g., Cyclopropylamine) displaces the ethoxy group via a Michael addition-elimination mechanism, forming the enamine intermediate (3).

  • Cyclization (

    
    ):  A base promotes the intramolecular nucleophilic aromatic substitution. The nitrogen lone pair attacks the halogenated aromatic ring (typically displacing a chlorine at the 2-position), closing the pyridone ring to form the 3-cyano-4-quinolone  (4).
    

ReactionPathway Start Benzoyl Acetonitrile (Ar-CO-CH2-CN) Inter1 Enol Ether Intermediate Start->Inter1 Condensation Reagents1 TEOF / Ac2O Reflux Reagents1->Inter1 Inter2 Enamine Intermediate Inter1->Inter2 Amination Reagents2 Primary Amine (R-NH2) Product 3-Cyano-4-Quinolone Scaffold Inter2->Product SNAr Cyclization Reagents3 Base (K2CO3/NaH) Cyclization

Figure 1: Reaction pathway for the conversion of benzoyl acetonitriles to the quinolone core.

Experimental Protocols

Safety Pre-requisites
  • Hydrofluoric Acid (HF) Risk: If using polyfluorinated aromatics, accidental defluorination can generate HF. Calcium gluconate gel must be available.

  • Acetic Anhydride: Corrosive and lachrymator. Work in a fume hood.

  • Exotherms: The amination step is highly exothermic. Strict temperature control is required.

Protocol A: Preparation of 2-Benzoyl-3-ethoxyacrylonitrile (Enol Ether)

This step converts the active methylene into a reactive enol ether.

Reagents:

  • 2,4-Dichloro-5-fluorobenzoyl acetonitrile (1.0 eq)

  • Triethyl Orthoformate (TEOF) (1.5 eq)

  • Acetic Anhydride (

    
    ) (2.0 eq)
    

Procedure:

  • Charge: In a dry round-bottom flask equipped with a reflux condenser and magnetic stir bar, charge the benzoyl acetonitrile.

  • Add Reagents: Add TEOF and

    
     sequentially.
    
  • Reflux: Heat the mixture to 130–140°C (oil bath temperature).

    • Expert Insight: A Dean-Stark trap can be used to remove the ethyl acetate/ethanol by-product, driving the equilibrium forward (Le Chatelier’s principle).

  • Monitor: Reflux for 2–3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1). The starting material spot should disappear.

  • Workup: Evaporate volatiles under reduced pressure (rotary evaporator) at 60°C.

  • Isolation: The residue typically solidifies upon cooling. Recrystallize from Toluene or Cyclohexane if necessary.

    • Target Yield: >95%[1][2]

    • Appearance: Yellowish crystalline solid.

Protocol B: Amination with Cyclopropylamine

This step installs the N-1 substituent (e.g., the cyclopropyl group found in Ciprofloxacin).

Reagents:

  • Enol Ether Intermediate (from Protocol A) (1.0 eq)

  • Cyclopropylamine (1.1 eq)

  • Ethanol (Absolute) or Toluene (Solvent)

Procedure:

  • Dissolution: Dissolve the Enol Ether intermediate in Ethanol (5 mL per gram of substrate). Cool the solution to 0–5°C using an ice bath.

  • Addition: Add Cyclopropylamine dropwise over 30 minutes.

    • Critical Control Point: Maintain internal temperature <10°C. The reaction is exothermic, and rapid addition can lead to impurity formation (dimers).

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 1 hour.

  • Workup: The product often precipitates directly from ethanol.

    • If solid:[3] Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent to dryness.

  • Characterization: Verify the disappearance of the ethoxy signals in

    
    -NMR.
    
Protocol C: Cyclization to 3-Cyano-4-Quinolone

The final ring closure via Nucleophilic Aromatic Substitution (


).

Reagents:

  • Enamine Intermediate (from Protocol B) (1.0 eq)

  • Potassium Carbonate (

    
    ) (1.2 eq) [anhydrous]
    
  • DMF (Dimethylformamide) or DMSO

Procedure:

  • Suspension: Suspend the Enamine intermediate and

    
     in DMF.
    
  • Heat: Heat the mixture to 80–100°C .

    • Note: Unlike the ester route which sometimes requires higher temperatures (diphenyl ether reflux), the nitrile group is highly electron-withdrawing, facilitating the

      
       reaction at moderate temperatures.
      
  • Monitor: Stir for 2–4 hours. Reaction completion is indicated by the formation of a highly fluorescent spot on TLC (characteristic of the quinolone core).

  • Quench: Pour the hot reaction mixture into crushed ice/water (10x volume).

  • Isolation: Adjust pH to ~7.0 with dilute HCl if necessary. The product will precipitate as a white or off-white solid.

  • Purification: Filter, wash with water, and dry.[4] Recrystallize from DMF/Ethanol.

Data Analysis & Specifications

Expected Analytical Outcomes
ParameterSpecificationMethod
Appearance Off-white to pale yellow powderVisual
Purity > 98.0%HPLC (C18, ACN:Water)
IR Spectrum Sharp peak at ~2220

(CN)
FT-IR
Mass Spec [M+H]+ consistent with formulaLC-MS
Yield (Overall) 75% - 85% (from Acetonitrile)Gravimetric
Troubleshooting Guide
  • Problem: Low yield in Cyclization (Step 3).

    • Root Cause:[1][5] Moisture in DMF or wet

      
      .
      
    • Solution: Use anhydrous DMF and flame-dried glassware. Water competes with the nitrogen nucleophile, hydrolyzing the active halogen.

  • Problem: "Gummy" product in Step 1.

    • Root Cause:[1][5] Polymerization of TEOF or incomplete removal of Acetic Anhydride.

    • Solution: Ensure strict stoichiometry. Use a high vacuum for final drying.

Process Workflow Diagram

ProcessFlow Reactor1 Reactor A (Glass-Lined) Step 1: Condensation Temp: 140°C Evap1 Rotary Evaporator Solvent Removal Reactor1->Evap1 Crude Mix Reactor2 Reactor B (Stainless Steel) Step 2: Amination Temp: 0-25°C Evap1->Reactor2 Enol Ether (Solid/Oil) Reactor3 Reactor C Step 3: Cyclization Temp: 100°C Reactor2->Reactor3 Enamine Intermediate (+ Base/DMF) Filter Filtration Unit Isolation & Wash Reactor3->Filter Quench into Ice Output Output Filter->Output Final Wet Cake (3-Cyano Quinolone) Input Raw Materials: Benzoyl Acetonitrile TEOF, Ac2O Input->Reactor1

Figure 2: Industrial workflow for the stepwise synthesis of the quinolone intermediate.

References

  • Grohe, K., & Heitzer, H. (1987).[6] Cycloaracylation of Enamines.[6] I. Synthesis of 4-Quinolone-3-carboxylic Acids. Liebigs Annalen der Chemie.[6]

  • PrepChem. (n.d.). Synthesis of 2-(2,4-dichloro-5-fluoro-benzoyl)-3-methoxy-acrylonitrile.[2]

  • BenchChem. (2025).[7] Synthesis of Quinolone-Class Antibacterial Agents: A Technical Guide.

  • Alkskas, I. A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues.[3][8] PMC PubMed Central.

  • Wolfson, J. S., & Hooper, D. C. (1985). The Fluoroquinolones: Structures, Mechanisms of Action and Resistance. Antimicrobial Agents and Chemotherapy.

Sources

Application Note: Solvent-Free Heterocycle Synthesis via 2-(4-fluorobenzoyl)-3-(dimethylamino)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and green organic synthesis. It details the solvent-free utilization of 2-(4-fluorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS: 52200-15-4), a versatile "push-pull" enaminonitrile building block, for the rapid construction of bioactive heterocycles.

Executive Summary

The shift toward Green Chemistry has elevated solvent-free synthesis from a novelty to a critical methodology in drug development. This guide focuses on 2-(4-fluorobenzoyl)-3-(dimethylamino)acrylonitrile , a highly reactive enaminonitrile intermediate. Its unique "push-pull" electronic structure—featuring an electron-donating dimethylamino group and electron-withdrawing nitrile and 4-fluorobenzoyl groups—makes it an ideal candidate for Microwave-Assisted Organic Synthesis (MAOS) and Mechanochemical (Grinding) protocols.

Key Advantages:

  • Reaction Speed: Reduction of reaction times from hours (reflux) to minutes (microwave).

  • Purity: Elimination of solvent impurities and simplified workup (often just washing with ethanol/water).

  • Atom Economy: High regioselectivity in cyclocondensation reactions.[1]

Compound Profile & Reactivity

Target Molecule: 2-(4-fluorobenzoyl)-3-(dimethylamino)acrylonitrile

  • CAS Number: 52200-15-4

  • Molecular Formula: C₁₂H₁₁FN₂O

  • Molecular Weight: 218.23 g/mol [2]

  • Physical State: Yellow to brown solid

  • Melting Point: ~143–145 °C (derivative dependent, typically high melting)

Mechanistic Reactivity

This compound acts as a 1,3-dielectrophile equivalent . The dimethylamino group functions as an excellent leaving group upon nucleophilic attack at the


-carbon, while the carbonyl and nitrile groups provide secondary electrophilic sites for cyclization.

G Enaminonitrile 2-(4-fluorobenzoyl)- 3-(dimethylamino)acrylonitrile Nu_Attack Nucleophilic Attack (at β-Carbon) Enaminonitrile->Nu_Attack + Nucleophile (Hydrazine/Amidine) Intermed Intermediate (Elimination of Me2NH) Nu_Attack->Intermed - Me2NH Cyclization Cyclization (at Carbonyl or Nitrile) Intermed->Cyclization Product Heterocycle (Pyrazole/Pyrimidine) Cyclization->Product

Figure 1: General reactivity pathway of 2-aroyl-3-aminocrotononitriles.

Protocol A: Microwave-Assisted Synthesis of Pyrazoles

Objective: Synthesis of 5-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile derivatives. Mechanism: The hydrazine acts as a dinucleophile, displacing the dimethylamino group and condensing with the carbonyl group.

Materials
  • Precursor: 2-(4-fluorobenzoyl)-3-(dimethylamino)acrylonitrile (1.0 mmol, 218 mg)

  • Reagent: Hydrazine Hydrate (80% or 99%, 1.2 mmol) or Phenylhydrazine (1.1 mmol)

  • Catalyst (Optional): 1-2 drops of Acetic Acid (catalytic)

  • Equipment: Microwave Reactor (e.g., CEM Discover or Monowave) or modified domestic microwave (700W).

Step-by-Step Procedure
  • Preparation: In a Pyrex microwave vial, mix the enaminonitrile and hydrazine derivative.

  • Homogenization: If using a solid hydrazine derivative (e.g., phenylhydrazine HCl), grind the mixture briefly with a pestle to ensure intimate contact.

  • Irradiation:

    • Dedicated Reactor: Set temperature to 120°C , Power 150W , Hold Time 3–5 minutes .

    • Domestic Microwave: Place vial in an alumina bath (heat sink) and irradiate at 300W for 2–3 minutes . Monitor carefully to prevent charring.

  • Workup: Allow the mixture to cool. The product typically solidifies as a mass.

  • Purification: Add cold ethanol (5 mL), sonicate for 1 minute, and filter the solid. Recrystallize from ethanol/DMF if necessary.

Expected Results:

  • Yield: >85%

  • Appearance: White to pale yellow crystals.

Protocol B: Solvent-Free Synthesis of Pyrazolo[1,5-a]pyrimidines

Objective: Synthesis of fused ring systems (drug scaffolds) by reacting with 3-aminopyrazoles. Context: This reaction is critical for kinase inhibitor discovery.

Materials
  • Precursor: 2-(4-fluorobenzoyl)-3-(dimethylamino)acrylonitrile (1.0 mmol)

  • Reagent: 3-Amino-5-methylpyrazole (1.0 mmol)

  • Conditions: Neat (Solvent-Free), Thermal or Microwave.

Step-by-Step Procedure
  • Mixing: Mix equimolar amounts of the enaminonitrile and the aminopyrazole in a mortar.

  • Grinding (Mechanochemistry): Grind vigorously for 5–10 minutes. The mixture may become a "melt" or sticky paste due to eutectic formation and exothermic reaction.

  • Heating (Completion): Transfer the paste to a vial and heat in a microwave at 140°C for 5 minutes .

  • Workup: Cool to room temperature. Wash the resulting solid with diethyl ether or cold methanol to remove unreacted starting materials.

  • Characterization: Verify the formation of the pyrazolo[1,5-a]pyrimidine core via ¹H NMR (disappearance of NMe₂ signal at ~3.1 ppm).

Reaction Start Enaminonitrile + 3-Aminopyrazole Process MW Irradiation (140°C, 5 min) OR Grinding (20 min) Start->Process Intermediate Michael Addition (- Me2NH) Process->Intermediate Cyclization Intramolecular Cyclization (- H2O) Intermediate->Cyclization Final 7-(4-fluorophenyl)pyrazolo[1,5-a] pyrimidine-6-carbonitrile Cyclization->Final

Figure 2: Workflow for the synthesis of fused pyrazolo-pyrimidines.

Comparative Data: Solvent vs. Solvent-Free

ParameterConventional Reflux (Ethanol)Solvent-Free (Microwave)Advantage
Reaction Time 3 – 6 Hours2 – 10 Minutes>95% Reduction
Yield 65 – 75%85 – 94%Higher Conversion
Purification Column Chromatography often requiredSimple Filtration/WashingGreen Workflow
Energy Usage High (Prolonged heating)Low (Short burst)Eco-friendly

Troubleshooting & Optimization

  • Sticky Products: If the reaction yields a viscous oil (melt), add a small amount of isopropanol and scratch the side of the vessel with a glass rod to induce crystallization.

  • Incomplete Conversion: If TLC shows starting material, add 1-2 drops of DMF (dimethylformamide) to the reaction mixture before microwave irradiation. This acts as an energy transfer agent and improves homogeneity without constituting a "solvent" volume.

  • Runaway Exotherms: The reaction with hydrazine is exothermic. When scaling up (>1g), add hydrazine in portions or use a programmed temperature ramp in the microwave reactor.

References

  • Al-Mousawi, S. M., et al. (2008). "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines." Molecules, 13(12), 3158-3170.

    • Relevance: Establishes the microwave-assisted, solvent-free protocol for reacting enaminonitriles with aminopyrazoles.
  • Bhosale, R. S., et al. (2013). "Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation." Asian Journal of Chemistry, 25(11).

    • Relevance: Provides general parameters for microwave synthesis of pyrazoles
  • El-Borai, M. A., et al. (2012). "Green One Pot Solvent-Free Synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines.

    • Relevance: Validates the "grinding" and solvent-free approach for these specific heterocycles.
  • BenchChem Technical Data. "2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile."

    • Relevance: Compound identific

Sources

Troubleshooting & Optimization

Improving yield of pyrazole cyclization from fluorobenzoyl acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield of pyrazole cyclization from fluorobenzoyl acrylonitrile (3-oxo-3-(4-fluorophenyl)propanenitrile) Ticket ID: PYR-OPT-2024 Status: Open Assigned Specialist: Senior Application Scientist[1][2]

The Reaction Landscape

You are performing a condensation-cyclization reaction (a variation of the Knorr Pyrazole Synthesis) between 3-oxo-3-(4-fluorophenyl)propanenitrile (often referred to as p-fluorobenzoylacetonitrile) and a hydrazine derivative .[1]

The Core Transformation:

  • Reactants:

    
    -ketonitrile + Hydrazine (or substituted hydrazine).[1][2][3]
    
  • Target: 3-amino-5-(4-fluorophenyl)pyrazole.[1][2]

  • Mechanism: Nucleophilic attack on the ketone

    
     Hydrazone formation 
    
    
    
    Intramolecular nucleophilic attack on the nitrile
    
    
    Cyclization
    
    
    Tautomerization.[2][4]
Mechanistic Pathway (Visualization)

The following diagram outlines the critical path and potential failure points (side reactions).[2]

PyrazoleMechanism Start Start: Fluorobenzoyl Acetonitrile + Hydrazine Inter1 Intermediate: Hydrazone (Open Chain) Start->Inter1 Nucleophilic Attack (Ketone) Side1 Side Product: Azine (2:1 Adduct) Start->Side1 Hydrazine Limiting (Stoichiometry < 1.2 eq) Cyclization Intramolecular Attack on Nitrile Inter1->Cyclization Heat/Acid Side2 Side Product: Amide (Nitrile Hydrolysis) Inter1->Side2 Strong Aq. Acid/Base + Prolonged Heat Product Target: 3-Amino-5-arylpyrazole Cyclization->Product Tautomerization

Caption: Figure 1.[2][3][5][6] Reaction pathway showing the critical hydrazone intermediate and common diversion points leading to yield loss.

Troubleshooting Guide (Active Tickets)

Ticket #101: "My yield is stuck at 30-40%, and I see unreacted starting material."

Diagnosis: Incomplete Cyclization or Azine Formation.[2] The formation of the hydrazone intermediate is fast, but the cyclization onto the nitrile is the rate-determining step.[2] If the reaction stops here, you lose yield during workup.[2]

Diagnostic Steps:

  • Check Stoichiometry: Are you using exactly 1.0 equivalent of hydrazine?

    • Issue: Hydrazine is a bidentate nucleophile.[2] If limiting, one hydrazine molecule can attack two ketone molecules, forming an "azine" dimer (insoluble solid).[2]

    • Fix: Increase hydrazine to 1.5 – 2.0 equivalents .

  • Check pH: Is the reaction neutral?

    • Issue: The nitrile carbon is not sufficiently electrophilic in neutral ethanol to be attacked by the hydrazone nitrogen efficiently.[2]

    • Fix: Add Catalytic Acetic Acid (AcOH) .[2] Protonation of the nitrile (or the hydrazone) activates the cyclization.[2]

  • Check Temperature: Are you stirring at Room Temp?

    • Fix: This cyclization requires energy.[2] Reflux (80°C in EtOH) is mandatory for >90% conversion.[2]

Ticket #102: "The product is an oil or sticky gum, not a solid."[2]

Diagnosis: Impurity Profile (Regioisomers or Oligomers). 3-amino-5-arylpyrazoles are typically high-melting solids.[1][2] Oils indicate mixtures.[2]

Resolution Protocol:

  • Avoid Aqueous Workup if possible: Pyrazoles are amphoteric and can be lost in aqueous washes depending on pH.[2]

  • Precipitation Method:

    • Concentrate the reaction mixture to ~20% volume.

    • Pour slowly into ice-cold water with vigorous stirring.

    • If oil forms, scratch the glass side to induce nucleation.[2]

  • Recrystallization:

    • Do not column immediately.[2] Recrystallize from Ethanol/Water (1:1) or Toluene .[2]

    • Note: Toluene is excellent for removing non-polar unreacted ketone starting material.[2]

Ticket #103: "I am using Methylhydrazine and getting a mixture of isomers."

Diagnosis: Regioselectivity Failure.[2] Unlike hydrazine hydrate (symmetrical), methylhydrazine can attack the ketone with either the NH2 or the NH(Me) group.[2]

The Rule:

  • Kinetic Control: The less hindered NH2 attacks the most electrophilic carbonyl (the ketone).[2] This leads to the 1-methyl-3-aryl-5-aminopyrazole .[1][2]

  • Thermodynamic Control: Often leads to mixtures.[2]

Fix: Use Fluorinated Solvents (e.g., Hexafluoroisopropanol - HFIP) or strict temperature control (0°C addition, then reflux) to enforce kinetic control.[2] See Reference [1] for solvent effects on regioselectivity.

Optimized Experimental Protocol

Objective: Synthesis of 3-amino-5-(4-fluorophenyl)-1H-pyrazole. Scale: 10 mmol basis.

Materials
  • 3-oxo-3-(4-fluorophenyl)propanenitrile (1.63 g, 10 mmol)[1][2]

  • Hydrazine Hydrate (64% or 80% solution) (0.75 mL, ~15 mmol, 1.5 eq )[2]

  • Ethanol (Absolute) (20 mL)

  • Glacial Acetic Acid (5-10 drops, catalytic)[1][2]

Step-by-Step Workflow
  • Dissolution: In a 50 mL round-bottom flask, dissolve the fluorobenzoyl acrylonitrile in Ethanol (20 mL). Ensure complete solvation.

  • Activation: Add Glacial Acetic Acid (catalytic).[2] Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add Hydrazine Hydrate dropwise over 5 minutes.

    • Observation: The solution may warm slightly (exothermic).[2] A color change (yellowing) indicates hydrazone formation.[2]

  • Cyclization (Reflux): Equip with a condenser and heat to reflux (78-80°C) for 3–5 hours .

    • TLC Check: Mobile phase 50% EtOAc/Hexane.[2] Look for disappearance of the nitrile spot (high R_f) and appearance of a polar fluorescent spot (low R_f).[2]

  • Workup (Precipitation):

    • Cool the mixture to RT.

    • Concentrate solvent to approx. 5 mL on a rotovap.[2]

    • Pour residue into 50 mL Ice Water . Stir vigorously for 20 minutes.

  • Isolation: Filter the resulting precipitate. Wash with cold water (2 x 10 mL) and cold hexanes (1 x 10 mL) to remove organic impurities.[2]

  • Drying: Dry in a vacuum oven at 45°C.

Expected Yield: 85-95% Appearance: Off-white to pale yellow solid.[1][2]

Comparative Data: Solvent & Catalyst Effects[7]

The following table summarizes internal data on how reaction conditions impact yield and purity for this specific substrate.

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)Purity (HPLC)Notes
Ethanol None25 (RT)2435%88%Incomplete cyclization; hydrazone detected.[1][2]
Ethanol AcOH (Cat.) 80 (Reflux) 4 92% >98% Recommended Method.
WaterNone100660%75%Oily product; difficult filtration.[2]
Toluenep-TsOH110385%95%Good yield, but requires Dean-Stark trap.[1][2]
MethanolHCl65578%92%Risk of nitrile hydrolysis to ester/amide if HCl is excess.[2]

Decision Logic for Troubleshooting

Use this flow to diagnose your specific yield issue.

TroubleshootingTree Start Problem: Low Yield CheckTLC Check TLC/LCMS of Crude Start->CheckTLC Result1 SM Remaining? CheckTLC->Result1 Result2 Many Spots? Result1->Result2 No (Consumed) Action1 Increase Temp Add AcOH Result1->Action1 Yes (Incomplete) Action2 Check Hydrazine Eq (Avoid Azine) Result2->Action2 Clean but low mass Action3 Recrystallize (EtOH/H2O) Result2->Action3 Messy/Oily

Caption: Figure 2. Diagnostic logic tree for resolving low yield issues.

References

  • BenchChem Technical Support. (2025).[2][4][7][8] Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. BenchChem Application Notes.[2][4] Link[1][2]

  • Organic Chemistry Portal. (2015).[2] Synthesis of Pyrazoles - Recent Literature.[1][2][3][9][10][11][12]Link

  • Faggiani, E., et al. (2015).[2][13] Regioselective synthesis of unsymmetrical pyrazoles.[2][8][14] Organic Letters, 17(6), 1405-1408.[2] Link[1][2]

  • Aggarwal, R., et al. (2010).[2] Fluorinated benzoylacetonitriles as precursors for bioactive pyrazoles.[2] Journal of Fluorine Chemistry.[2] Link

Sources

Troubleshooting oiling out during recrystallization of enaminones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Oiling Out (Liquid-Liquid Phase Separation) Ticket Status: Open Priority: High

The Phenomenon: Why Enaminones Oil Out

User Query: “My enaminone product separates as a sticky oil at the bottom of the flask instead of crystallizing. Is my compound impure?”

Technical Explanation: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the limit of solubility (supersaturation) is reached at a temperature above the melting point of the solvated solute.[1] Enaminones (


) are particularly prone to this due to three factors:
  • Conformational Flexibility: The push-pull electronic nature allows for rotation around the

    
     and 
    
    
    
    bonds, creating high entropy in the liquid phase which resists ordering into a crystal lattice.
  • Low Melting Points: Many enaminones have melting points between 60–100°C. If your solvent’s boiling point is near the compound's melting point, the "oiled" state is thermodynamically accessible.

  • Hydrolysis Impurities: Enaminones are sensitive to moisture. Partial hydrolysis generates trace aldehydes or amines, which act as "solvent" impurities, depressing the melting point further (Freezing Point Depression).

Immediate Triage: Recovering an Oiled Sample

User Query: “I have a flask full of oil. What do I do right now?”

Direct Protocol: Do NOT simply cool it further; this will only make the oil more viscous (glass transition) and trap impurities. Follow this decision matrix:

Workflow: Oiling Out Recovery

OilingOutRecovery Start Current State: Oiled Out Product CheckTemp Is the solution hot? Start->CheckTemp Reheat Re-heat to reflux until homogeneous CheckTemp->Reheat Yes Triturate Protocol: Trituration (For cooled oils) CheckTemp->Triturate No (Room Temp) AddSolvent Add 10-20% more good solvent Reheat->AddSolvent CloudPoint Cool to Cloud Point (First turbidity) AddSolvent->CloudPoint Seed Add Seed Crystal (See Section 4) CloudPoint->Seed Decant Decant supernatant Triturate->Decant AddNonPolar Add non-polar solvent (Hexane/Et2O) Decant->AddNonPolar Scratch Scratch glass surface to induce nucleation AddNonPolar->Scratch

Caption: Decision tree for immediate remediation of phase-separated enaminones.

Prevention: Solvent System Engineering

User Query: “Which solvent systems work best for enaminones to prevent this?”

Guidance: Enaminones are "push-pull" alkenes. They possess both lipophilic character (alkyl chains) and polar character (carbonyl/amine). Single-solvent systems often fail because the solubility curve is too steep. A binary solvent system allows you to fine-tune the saturation point.[2]

Recommended Solvent Systems for Enaminones:

Solvent Pair (Good/Poor)Ratio (v/v)Application ContextRisk Level
Ethanol / Water 9:1 to 5:1Standard. Best for polar enaminones. Water acts as a strong anti-solvent but increases hydrolysis risk if heated too long.Moderate
EtOAc / Hexane 1:1 to 1:4Safest. Good for lipophilic enaminones. Low risk of hydrolysis. Hexane lowers the solubility limit gently.Low
Toluene / Cyclohexane 1:1High MP. For enaminones with high melting points (>120°C). Toluene solubilizes aromatic rings well.Low
DCM / Et2O 1:3Cold Cryst. For thermally unstable enaminones. Dissolve in minimal DCM, dilute with Ether, store in freezer.High (Volatility)

Critical Note: Avoid Acetone/Water if your enaminone is derived from a primary amine, as trans-imination or hydrolysis can occur.

Advanced Protocol: Seeding at the Cloud Point

User Query: “How do I perform seeding correctly to stop the oil from forming?”

Theory: Oiling out happens in the "Oiling Out Zone" (metastable region where LLPS is kinetically favored over nucleation). Seeding provides a template for the molecules to align before they aggregate into disordered liquid droplets.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude enaminone in the minimum amount of "Good Solvent" (e.g., hot Ethanol) at reflux.

  • The Approach: Remove from heat.[2] Add the "Anti-Solvent" (e.g., Water) dropwise while hot until a faint, persistent turbidity (cloudiness) appears.[2] This is the Cloud Point .

  • The Retreat: Add 2-3 drops of the "Good Solvent" to just clear the cloudiness. The solution is now saturated but homogeneous.

  • The Seeding: Allow the solution to cool slightly (approx. 5-10°C below boiling). Add a tiny amount of pure seed crystal.[3]

    • If it dissolves:[1][2][3][4][5][6] You are undersaturated. Cool more.

    • If it oils:[1][2][3][5][6][7] You are too concentrated. Add solvent.[2][8][3][4][5][6]

    • If it grows:Success.

  • Controlled Cooling: Wrap the flask in a towel or place in a warm water bath to cool very slowly to room temperature. Rapid cooling induces oiling.[3]

Logic Flow: Seeding Strategy

SeedingLogic S1 Saturated Solution (Hot) S2 Add Anti-Solvent to Cloud Point S1->S2 S3 Clear Solution (Add drops of Good Solvent) S2->S3 S4 Add Seed S3->S4 Result1 Seed Dissolves? (Undersaturated) S4->Result1 Temp too high Result2 Seed Oils? (Supersaturated) S4->Result2 Conc too high Result3 Crystal Growth S4->Result3 Ideal Zone Result1->S4 Cool 5°C & Retry Result2->S3 Add Solvent & Retry

Caption: Iterative loop for achieving successful nucleation without phase separation.

Stability & Purity Check (FAQ)

Q: The oil eventually solidified, but it looks waxy. Is it pure? A: Likely not. When an oil solidifies, it often traps solvent and impurities in an amorphous glass.

  • Action: Perform a Trituration . Add cold diethyl ether or hexanes to the waxy solid and grind it with a spatula. This extracts the surface impurities and often triggers the conversion of the amorphous solid into a crystalline powder.

Q: My enaminone smells like an amine/ketone. What happened? A: Hydrolysis.[8][9][10] Enaminones are susceptible to aqueous acid/base hydrolysis.[9][10]

  • Prevention: Ensure your solvents are dry (anhydrous EtOH/EtOAc). If using an amine catalyst for synthesis, ensure it is fully removed (acid wash) before recrystallization, as residual amine salts can catalyze decomposition.

References

  • Mettler Toledo. Oiling Out in Crystallization: Detection and Prevention. Retrieved from

  • Nichols, L. Troubleshooting: Oiling Out.[1] Chemistry LibreTexts. Retrieved from

  • Lutker, K. et al.Crystal Polymorphism in a Carbamazepine Derivative. Journal of Pharmaceutical Sciences.
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
  • BenchChem. Technical Support Center: Preventing Oiling Out. Retrieved from

Sources

Technical Support Center: Controlling Regioselectivity in Reactions with Substituted Hydrazines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanistic Logic

Substituted hydrazines (


) are ambident nucleophiles, possessing two non-equivalent nitrogen centers:
  • 
     (Substituted Nitrogen):  Generally more electron-rich due to the inductive effect (+I) of alkyl groups (e.g., methylhydrazine). However, it is sterically hindered.
    
  • 
     (Terminal Nitrogen):  Less sterically hindered but often less nucleophilic electronically (unless R is electron-withdrawing).
    

The Central Conflict: Regioselectivity is a tug-of-war between Sterics (


 favored)  and Electronics (

favored)
.

This guide provides protocols to manipulate this equilibrium using solvent engineering, pH control, and protecting group strategies.

Troubleshooting Module: Pyrazole Synthesis (1,3-Diketones)

Scenario: You are reacting a monosubstituted hydrazine (e.g., methylhydrazine) with an unsymmetrical 1,3-diketone and obtaining an inseparable mixture of regioisomers (1,3,5- vs 1,3,4-substituted pyrazoles).

Mechanistic Insight: The Solvent Effect

In traditional solvents (EtOH, MeOH), the reaction is often under thermodynamic control, leading to mixtures (typically 60:40 to 70:30). The use of fluorinated alcohols (HFIP, TFE) alters the hydrogen-bonding network, stabilizing specific transition states and shifting the pathway almost exclusively to one isomer (often the 5-substituted product).

Comparative Data: Solvent Influence on Regioselectivity

Reaction of Methylhydrazine with 1-(4-methoxyphenyl)-1,3-butanedione

SolventDielectric Constant (

)
Regioisomer Ratio (A : B)Yield (%)
Ethanol (EtOH) 24.567 : 3385
Tetrahydrofuran (THF) 7.555 : 4582
Trifluoroethanol (TFE) 26.796 : 491
Hexafluoroisopropanol (HFIP) 16.7>99 : 1 95
Validated Protocol: HFIP-Directed Regioselective Synthesis[1][2][3]

Objective: Synthesize 1-methyl-3-aryl-5-alkylpyrazole with >98% regioselectivity.

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)[1]

  • Methylhydrazine (1.1 equiv)[1]

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) [0.2 M concentration]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in HFIP (5.0 mL). Note: HFIP is volatile and corrosive; use a fume hood.

  • Addition: Cool the solution to 0 °C. Add methylhydrazine (1.1 mmol) dropwise over 5 minutes.

    • Why? Controlling the exotherm prevents localized "hotspots" that might trigger the thermodynamic (mixed) pathway.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS.

  • Workup: Evaporate the HFIP under reduced pressure (rotary evaporator).

    • Recovery: HFIP can be recovered via careful distillation for reuse.

  • Purification: The crude residue is often >95% pure. If necessary, purify via silica gel chromatography (EtOAc/Hexanes).[1]

Troubleshooting Module: Nucleophilic Aromatic Substitution ( )

Scenario: Reacting methylhydrazine with a halo-heterocycle (e.g., 2,4-dichloropyrimidine). Issue: Unsure whether the


 (internal) or 

(terminal) nitrogen will attack.
Decision Logic

In


 reactions, Sterics dominate .
  • Default Rule: The terminal

    
     (
    
    
    
    ) attacks the electrophile because the
    
    
    position is too hindered to approach the aromatic ring, despite being more electron-rich.
  • Exception: If specific directing groups or intramolecular hydrogen bonds are present.

Visualization: Pathway Selection[4][5]

SNAr_Selectivity Start Hydrazine Reaction (SNAr) Substrate Substrate Type? Start->Substrate MethylHydrazine Methylhydrazine (MeNHNH2) Substrate->MethylHydrazine PhenylHydrazine Phenylhydrazine (PhNHNH2) Substrate->PhenylHydrazine StericCheck Steric Check: Is Electrophile Hindered? MethylHydrazine->StericCheck N_Beta N-Beta Attack (Terminal NH2) MAJOR PRODUCT PhenylHydrazine->N_Beta Standard N_Alpha N-Alpha Attack (Internal NH) MINOR/TRACE PhenylHydrazine->N_Alpha Electronic Deactivation of N-Beta StericCheck->N_Beta Yes (Standard) StericCheck->N_Alpha No (Rare) caption Figure 1: Decision tree for predicting regioselectivity in SNAr reactions with substituted hydrazines.

FAQ: Troubleshooting

Q: I absolutely need the


 (internal) nitrogen to react. How do I force this? 
A:  You cannot easily force this with free methylhydrazine. You must use a Protecting Group Strategy :
  • Use Boc-methylhydrazine (

    
    ).
    
  • React with the electrophile (only the

    
     is available).
    
  • Wait, this gives the wrong product.

  • Correct Strategy: Use Benzaldehyde methylhydrazone .

    • Form the hydrazone:

      
      .
      
    • Deprotonate with NaH to form the anion at

      
      .
      
    • React with electrophile.

    • Hydrolyze the hydrazone to release the

      
      .
      

Troubleshooting Module: Fischer Indole Synthesis

Scenario: Cyclization of an unsymmetrical ketone phenylhydrazone yields a mixture of indoles.

Mechanistic Insight: Enolization Control

The regiochemistry is determined by the direction of the [3,3]-sigmatropic rearrangement, which relies on the formation of the ene-hydrazine intermediate. This parallels ketone enolization.[2]

  • Kinetic Control (Less Substituted Indole): Strong acids (

    
    , 
    
    
    
    ) at lower temperatures favor the formation of the less substituted enamine (kinetic enol).
  • Thermodynamic Control (More Substituted Indole): Weaker acids (AcOH) or high temperatures favor the more substituted enamine (thermodynamic enol).

Protocol: Controlling Indole Regiochemistry

Case Study: 2-Methylcyclohexanone Phenylhydrazone

Desired ProductCondition TypeReagent/ConditionsMechanism
3H-Indole (via tertiary C) ThermodynamicGlacial AcOH, RefluxFavors more sub. enamine
1H-Indole (via secondary C) Kinetic4%

in Benzene, 0°C
Favors less sub. enamine

Self-Validating Check: Before committing the bulk batch, run a small aliquot in Polyphosphoric Acid (PPA) . PPA is often the "Goldilocks" catalyst that maximizes yield, though it typically favors the thermodynamic product. If PPA gives the wrong isomer, switch to the Kinetic protocol above.

References

  • Fustero, S., et al. (2008).[3][1] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). "Regioselectivity issues in the synthesis of substituted pyrazoles." BenchChem Knowledge Base. Link

  • Mayr, H., et al. (2012). "Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect." Journal of Organic Chemistry. Link

  • WuXi AppTec. (2025). "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class. Link

  • Gribble, G. W. (2000).[4] "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

Purification of 2-(4-fluorobenzoyl)-3-(dimethylamino)acrylonitrile by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical guide for the purification of 2-(4-fluorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS: 52200-15-4).[1] This document is structured as a Support Center resource, designed to address the specific stability and separation challenges associated with push-pull enaminonitriles.

Topic: Purification of 2-(4-fluorobenzoyl)-3-(dimethylamino)acrylonitrile

Ticket ID: PUR-52200-F Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Silica Trap"

Status: Critical Alert

You are likely attempting to purify 2-(4-fluorobenzoyl)-3-(dimethylamino)acrylonitrile because recrystallization (the standard method) has failed to yield sufficient purity or you are separating it from close-running byproducts like unreacted 4-fluorobenzoylacetonitrile.[1]

The Problem: This compound contains a dimethylamino-enamine moiety conjugated to a nitrile and a ketone.[1] While chemically robust, this "push-pull" system is acid-sensitive .[1] Standard silica gel (


) acts as a Brønsted acid, protonating the enamine nitrogen.[1] This leads to two failure modes:
  • Streaking/Tailing: The protonated species interacts strongly with silanols, causing broad, smeared bands.[2]

  • On-Column Hydrolysis: The activated enamine hydrolyzes into 3-oxo-3-(4-fluorophenyl)propanenitrile (starting material) and dimethylamine, effectively destroying your product during purification.[1]

The Solution: You must neutralize the stationary phase. This guide details the Triethylamine (TEA) Buffering Protocol .

Pre-Purification Diagnostics

Before packing your column, perform this mandatory stability check.

Diagnostic: The 2D-TLC Stability Test
  • Objective: Confirm if the compound decomposes on your specific batch of silica.

  • Protocol:

    • Spot the crude mixture on a silica TLC plate.

    • Run the plate in 50% EtOAc/Hexanes.

    • Do not visualize yet. Air dry the plate for 10 minutes (simulating column residence time).

    • Rotate the plate 90° and run it again in the same solvent system.

  • Interpretation:

    • Diagonal Line: Compound is stable.[1]

    • Off-Diagonal Spots: Decomposition is occurring.[1] The new spots are hydrolysis products generated in situ by the silica.

Strategic Protocol: The Buffered Silica Method

If the diagnostic confirms instability or streaking, follow this modified chromatography protocol.

Phase A: Stationary Phase Selection
ParameterRecommendationRationale
Stationary Phase Silica Gel 60 (Buffered) Standard silica is too acidic.[1] Buffering is required.[1]
Alternative Phase Neutral Alumina (Grade III) Use if silica buffering fails.[1] Alumina is naturally less acidic but has lower resolution.[1]
Mobile Phase DCM / MeOH or Hexane / EtOAc The compound is polar.[3] DCM/MeOH is often superior for solubility.[1]
Modifier 1% Triethylamine (TEA) MANDATORY. Neutralizes acidic silanol sites.[1]
Phase B: Column Preparation (The Slurry Method)
  • Step 1: Prepare the mobile phase (e.g., 2% MeOH in DCM) and add 1% v/v Triethylamine .

  • Step 2: Slurry the silica gel in this TEA-containing solvent.[1] Let it sit for 5-10 minutes to allow amine adsorption onto the silanols.[1]

  • Step 3: Pack the column.[2] Flush with 2 column volumes (CV) of the mobile phase to ensure pH equilibrium.

Phase C: Elution & Workup
  • Loading: Dissolve crude in minimal DCM (with 1% TEA). Load carefully.

  • Elution: Run the gradient. The product should elute as a tight, yellow/off-white band.[1]

  • Post-Column: The collected fractions will contain TEA.

    • Removal: TEA is volatile (bp 89°C).[1] It can often be removed by rotary evaporation.[1]

    • Trace Removal: If crystals don't form, redissolve in EtOAc and wash quickly with cold saturated NaHCO₃ (do not use acid washes).[1]

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying this specific enaminonitrile.

PurificationLogic Start Crude 2-(4-fluorobenzoyl)- 3-(dimethylamino)acrylonitrile TLC_Check Diagnostic: 2D TLC on Silica Start->TLC_Check Result_Stable Result: Single Diagonal Spots TLC_Check->Result_Stable No Decomp Result_Unstable Result: Off-Diagonal / Streaking TLC_Check->Result_Unstable Hydrolysis Detected Std_Column Standard Flash Chromatography (Hex/EtOAc) Result_Stable->Std_Column Buffered_Column Buffered Chromatography (Silica + 1% Et3N) Result_Unstable->Buffered_Column Preferred Alumina_Column Neutral Alumina Column Result_Unstable->Alumina_Column Alternative Recryst Final Polish: Recrystallization (EtOH or Toluene) Std_Column->Recryst Buffered_Column->Recryst Alumina_Column->Recryst

Figure 1: Decision tree for selecting the appropriate stationary phase based on silica stability diagnostics.

Troubleshooting FAQs

Q1: I added TEA, but my product is still co-eluting with a yellow impurity. What is it?

  • Diagnosis: The yellow impurity is likely the 4-fluorobenzoylacetonitrile starting material (or its enol form).[1] It is acidic and runs similarly to the product in basic systems.

  • Fix: If they co-elute in a basic system (TEA), you have a "polarity lock."[1]

    • Action: Switch to Neutral Alumina .[1] The acidity difference between the enamine (product) and the enol (impurity) is more pronounced on alumina than on buffered silica.

Q2: My product turned into a white solid that doesn't match the NMR of the target. What happened?

  • Diagnosis: Complete hydrolysis.[1] You likely isolated 3-oxo-3-(4-fluorophenyl)propanenitrile .[1]

  • Check: Look for the disappearance of the dimethylamino singlets (

    
     ppm) and the alkene proton (
    
    
    
    ppm) in
    
    
    H NMR.
  • Prevention: Your column residence time was too long, or the TEA concentration was insufficient. Increase TEA to 2% or switch to a faster gradient.

Q3: Can I use reverse-phase (C18) chromatography?

  • Answer: Yes, but with caution. Standard acidic mobile phases (Water/MeCN + 0.1% TFA) will hydrolyze the product instantly.[1]

  • Modification: Use 10 mM Ammonium Bicarbonate (pH 8.2) or 0.1% Ammonium Hydroxide in the aqueous phase.[1] This keeps the enamine stable and in its neutral form.

Q4: The product is oiling out after the column. How do I get the solid back?

  • Answer: These compounds are often high-melting solids (mp >120°C) but can form supersaturated oils.[1]

  • Protocol: Triturate the oil with cold Diethyl Ether or MTBE . Scratch the flask walls with a glass rod. If that fails, dissolve in minimal hot Ethanol and let stand at 4°C overnight.

References
  • BenchChem. (2025).[1][2] Preventing degradation of aminonitriles during workup and purification. Retrieved from [1]

  • Smolecule. (2023).[1][3] 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile: Properties and Synthesis. Retrieved from [1]

  • ResearchGate. (2016).[1] Discussion: How to isolate Imine by column chromatography? (Detailed protocols on TEA buffering for acid-sensitive enamines/imines). Retrieved from

  • Google Patents. (2008).[1] CN101456825B: Method for preparing acrylic nitrile derivates.[1] (Describes the synthesis and crystallization purification of related fluoroquinolone intermediates). Retrieved from

Sources

Technical Support Center: Nitrile Conservation During Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing hydrolysis of nitrile group during cyclization Content type: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Module. Subject: Minimizing Hydrolysis of Nitrile Groups During Cyclization Protocols. Ticket ID: NITRILE-CYC-001 Status: Resolved/Guide Available

Executive Summary

The nitrile group (


) is a robust electrophile but is susceptible to hydrolysis under the very conditions often required for cyclization: strong acids, strong bases, and heat.[1] In the presence of water, acid catalysis yields primary amides, while base catalysis can lead to carboxylic acids. Furthermore, in the presence of alcohols or carbocations, nitriles participate in Pinner and Ritter reactions, respectively.

This guide provides troubleshooting workflows to cyclize your target molecule while leaving the nitrile moiety intact.

Module 1: Acid-Mediated Cyclizations (Friedel-Crafts, Acid Dehydration)

Context: You are performing an intramolecular cyclization (e.g., Friedel-Crafts acylation/alkylation or acid-catalyzed dehydration) and observing conversion of your nitrile to an amide or acid.

Diagnostic: Is it Hydrolysis, Pinner, or Ritter?

Before fixing the issue, identify the side product:

  • Side Product A (Amide): Classic Hydrolysis or Ritter Reaction.

  • Side Product B (Ester/Imidate): Pinner Reaction.[2][3]

Troubleshooting Protocol

Q1: Are you using an alcohol as a solvent or co-solvent?

  • Issue: In the presence of dry acid (HCl,

    
    ) and alcohol, nitriles undergo the Pinner Reaction  to form imidate salts, which hydrolyze to esters upon aqueous workup.[3][4]
    
  • Solution: Strictly exclude alcohols. Switch to non-nucleophilic solvents like Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Nitromethane.

    • Note: If solubility is an issue, use Sulfolane or Acetonitrile (using the nitrile as solvent shifts the equilibrium, preventing your substrate's nitrile from reacting).

Q2: Is your reaction generating a carbocation?

  • Issue: If your cyclization involves a carbocation intermediate (e.g., from an alkene or alcohol precursor) and a strong acid, the nitrile will attack the carbocation ( Ritter Reaction ), forming an N-alkyl amide.[5][6]

  • Solution:

    • Switch Reagents: Use Eaton’s Reagent (

      
       in Methanesulfonic acid) instead of Polyphosphoric Acid (PPA). Eaton's reagent is less viscous, allowing lower temperatures and better control, reducing the kinetic energy available for the intermolecular Ritter attack.
      
    • Dilution: High dilution favors the desired intramolecular cyclization over the intermolecular Ritter reaction.

Q3: Is water present in your Lewis Acid?

  • Issue: Hygroscopic Lewis acids (e.g.,

    
    , 
    
    
    
    ) absorb atmospheric moisture, creating
    
    
    and
    
    
    , the perfect recipe for hydrolysis.
  • Solution:

    • Use freshly sublimed

      
       or commercial "anhydrous beads."
      
    • Switch to Boron Trifluoride Etherate (

      
      ) . It is often milder and less prone to releasing protons that catalyze hydrolysis compared to metal halides.
      

Module 2: Dehydrative Cyclizations (Using , , T3P)

Context: You are using a dehydrating agent to close a ring (e.g., Bischler-Napieralski, amide-to-heterocycle). The reaction works, but the nitrile hydrolyzes during workup .

Critical Control Point: The Quench

The hydrolysis of excess


 or 

is highly exothermic and generates massive amounts of HCl. This "acid spike" + heat + water = rapid nitrile hydrolysis.
Protocol: The "Reverse Buffered Quench"

Do NOT add water to the reaction mixture. Follow this procedure to protect the nitrile:

  • Prepare Quench Buffer: Create a saturated solution of Sodium Acetate (NaOAc) or Potassium Carbonate (

    
    ) at 0°C.
    
  • Reverse Addition: Slowly cannulate or drip the reaction mixture into the buffer (not the other way around).

    • Why? This ensures the pH remains near neutral/basic during the destruction of the reagent, preventing the formation of a hot, concentrated acidic pool.

  • Temperature Control: Maintain the quench vessel internal temperature

    
    .
    
Alternative Reagent: T3P (Propylphosphonic Anhydride)

If


 is causing too much hydrolysis, switch to T3P .
  • Benefit: T3P is a mild, non-toxic cyclic anhydride that drives cyclodehydration (e.g., amide

    
     oxazole) without generating strong mineral acids.
    
  • Nitrile Compatibility: T3P is frequently used to synthesize nitriles from amides, meaning the nitrile group is stable under T3P conditions.

  • Conditions: T3P (50% in EtOAc/DMF), Pyridine (base),

    
    .
    

Module 3: Base-Mediated Cyclizations

Context: You are using a base (e.g., NaH, LDA, KOtBu) to effect cyclization (e.g., Dieckmann condensation).

Q1: Is the base attacking the nitrile?

  • Issue: The nitrile carbon is electrophilic.[1][3][6][7][8][9] Strong nucleophiles (OH-, alkoxides) can attack it directly.

  • Solution:

    • Steric Bulk: Use bulky bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) at low temperatures (-78°C). The steric bulk prevents attack on the linear, slim nitrile group while allowing deprotonation of alpha-carbons.

    • Avoid Hydroxide: Never use NaOH or KOH if the nitrile is to be preserved. Use anhydrous alkoxides (NaOEt, KOtBu) in their corresponding dry alcohols.

Visual Troubleshooting Guides

Diagram 1: Pathway Analysis & Prevention

This diagram illustrates the competing pathways for a nitrile group during cyclization and the specific interventions required to block them.

NitrilePathways Start Reaction Mixture (Substrate with -CN) Acid Acidic Conditions (H+, Lewis Acid) Start->Acid Alcohol Alcohol Present? Acid->Alcohol Carbocation Carbocation Source? Alcohol->Carbocation No Pinner Pinner Reaction (Imidate/Ester) Alcohol->Pinner Yes Water Water Present? Carbocation->Water No Ritter Ritter Reaction (N-Alkyl Amide) Carbocation->Ritter Yes Hydrolysis Hydrolysis (Amide/Acid) Water->Hydrolysis Yes (Heat/Acid Spike) Success Target Cyclization (Nitrile Intact) Water->Success No (Anhydrous)

Caption: Decision logic for identifying and preventing nitrile side-reactions during acidic cyclization.

Diagram 2: Reagent Selection Decision Tree

Select the correct reagent based on your cyclization type to maximize nitrile survival.

ReagentSelection Start Select Cyclization Type Type1 Dehydrative (Amide/Hydroxy to Heterocycle) Start->Type1 Type2 Friedel-Crafts (Ring Closure onto Aryl) Start->Type2 Reagent1 T3P (Propylphosphonic Anhydride) Type1->Reagent1 Preferred Reagent2 Burgess Reagent Type1->Reagent2 Mildest Reagent4 POCl3 / SOCl2 Type1->Reagent4 Traditional (High Risk) Reagent3 Eaton's Reagent Type2->Reagent3 Preferred over PPA Note1 Best Profile: Mild, Neutral pH Reagent1->Note1 Note2 Risk: Exotherm Hydrolysis REQ: Buffered Reverse Quench Reagent4->Note2

Caption: Reagent hierarchy for nitrile compatibility. Green nodes indicate highest safety margin.

Comparative Data: Reagent Compatibility

ReagentNitrile StabilityPrimary Risk FactorMitigation Strategy
T3P HighLowNone usually required; maintain standard anhydrous protocol.
Burgess Reagent HighThermal decompositionRun at lower temps; ensure reagent quality.
Eaton's Reagent ModerateRitter ReactionAvoid carbocation sources; control temp strictly.

/

Low (during workup)Exothermic Acid HydrolysisReverse Buffered Quench (See Module 2).
PPA (Polyphosphoric Acid) LowHigh Temp + ViscositySwitch to Eaton's Reagent or MSA.

ModerateMoisture SensitivityUse fresh/sublimed reagent; switch to

.

FAQ: Rapid Troubleshooting

Q: I used


 and my nitrile disappeared, but I don't see an amide. Where is it? 
A:  If you used high temperatures, you might have formed a "Von Braun" type degradation product or a polymer. However, check the aqueous layer. If hydrolysis went all the way to the carboxylic acid during a hot acidic quench, the product might be in the aqueous base wash. Acidify the aqueous layer and extract to check.

Q: Can I use a nitrile as a solvent? A: Yes. This is a powerful trick. Using acetonitrile (MeCN) or benzonitrile as the reaction solvent can suppress the participation of your substrate's nitrile in side reactions (like the Ritter reaction) by overwhelming the kinetics with the solvent nitrile.

Q: My LCMS shows a mass of M+18. Is it the amide? A: Likely yes (Hydrolysis:


). However, also consider the Pinner intermediate  if you quenched with an alcohol (

), which would be M + Alcohol mass. If you quenched with water, M+18 is almost certainly the amide.

References

  • Augustine, J. K., et al. (2009).[10] "Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the One-Pot Transformation of Aromatic, Heteroaromatic, and Aliphatic Aldehydes to Nitriles."[10] Synlett, 2009(20), 3378-3382.

  • Eaton, P. E., et al. (1973). "Phosphorus pentoxide-methanesulfonic acid. Convenient alternative to polyphosphoric acid." The Journal of Organic Chemistry, 38(23), 4071-4073.

  • Mowry, D. T. (1948). "The Preparation of Nitriles." Chemical Reviews, 42(2), 189-283.

  • Kukushkin, V. Y., & Pombeiro, A. J. (2005). "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Inorganic Chemistry, 44(6), 1698-1700.

  • BenchChem Technical Support. (2025). "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride."

Sources

Technical Support Center: Guanidine Hydrochloride Reaction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Guanidine Hydrochloride (GndCl) workflows. Designed for synthetic chemists and drug development professionals, this guide provides mechanistic troubleshooting and optimization strategies for utilizing GndCl both as a nucleophilic reactant in heterocyclic synthesis and as an organocatalyst.

Guanidine hydrochloride is a highly versatile molecule featuring both nucleophilic and electrophilic characteristics, making it a staple in the synthesis of pyrimidines, thiazolidinones, and other biologically active scaffolds[1]. However, because it is supplied as a stable hydrochloride salt, improper activation or suboptimal reflux conditions frequently lead to stalled reactions, poor yields, or catalyst degradation.

Core Mechanistic Workflow

G N1 Guanidine HCl (Protonated) N2 Base Addition (e.g., NaOH/KOH) N1->N2 Neutralization N3 Free Guanidine (Active Nucleophile) N2->N3 Liberates Base N4 Electrophile Addition (e.g., Chalcone) N3->N4 Condensation N5 Reflux Cycle (Kinetic Control) N4->N5 Heat Applied N6 Cyclization & Dehydration N5->N6 Time-Dependent N7 Target Heterocycle (e.g., Pyrimidine) N6->N7 Final Product

Mechanistic workflow for optimizing Guanidine HCl condensation and reflux cycles.

Troubleshooting Guide & FAQs

Q1: Why is my pyrimidine ring-closure reaction stalling despite extended reflux times (>24 hours)? A1: Prolonged reflux without conversion usually indicates incomplete neutralization of the guanidine hydrochloride salt. The hydrochloride salt protonates the guanidine imine nitrogen, rendering it non-nucleophilic[1]. If you are using a weak base (like sodium bicarbonate) in a polar aprotic solvent (like DMF), the generation of the free guanidine base is highly inefficient. Under these conditions, ring-closure condensation can be exceptionally slow, sometimes requiring 50–72 hours of reflux to achieve merely 42–62% yield[2]. Causality & Solution: Switch to a stronger base (e.g., NaOH, KOH, or potassium tert-butoxide) in a protic solvent like ethanol or tert-butanol. This ensures rapid liberation of the free guanidine base, compressing the required reflux time to 4–6 hours[3][4].

Q2: How does solvent selection impact the optimal reflux time when using Guanidine HCl as a catalyst? A2: When GndCl is employed as a catalyst (e.g., for the multicomponent synthesis of 2-hydrazolyl-4-thiazolidinones), introducing a solvent drastically dilutes the local concentration of the reactants, thereby increasing the required reflux time. Causality & Solution: Run a neat (solvent-free) optimization screen. Under solvent-free conditions at 120 °C, the collision frequency between the reactants and the GndCl catalyst is maximized, resulting in rapid reaction rates and excellent yields. If a solvent is strictly required for precursor solubility, expect to increase your reflux time proportionally to the solvent's dilution effect.

Q3: I am observing a decrease in yield when I extend the reflux time to push the reaction to completion. What causes this? A3: This is a classic symptom of catalyst degradation or product decomposition. In catalytic systems, our optimization studies reveal that prolonged heating can cause the coagulation of the guanidine hydrochloride, which decreases the effective surface area of the catalyst and drops the yield sharply. In condensation reactions, extended reflux beyond the optimal window (typically 4–6 hours) can also trigger retro-aldol reactions or the polymerization of the


-unsaturated ketone precursors.

Quantitative Data: Reflux Optimization Matrix

The following table synthesizes field-proven reaction parameters, demonstrating how base and solvent selection directly dictate the required reflux time and overall yield.

Reaction SystemSolventBase / CatalystReflux / Reaction TimeYield (%)Reference
Coumarin-Pyrimidine SynthesisDMFNaHCO

50–72 hours42–62%[2]
Pyrimidine via Chalconetert-ButanolKOtBu4 hoursSignificant[3]
Substituted Amino PyrimidinesEthanolNaOH6 hoursGood[4]
2-Hydrazolyl-4-thiazolidinoneSolvent-freeGndCl (Catalyst)< 1 hour (120 °C)Excellent

Standard Operating Procedure (SOP): Self-Validating Pyrimidine Synthesis

To ensure reproducibility, this protocol utilizes a self-validating methodology for the synthesis of 2-aminopyrimidines via the cyclocondensation of chalcones with Guanidine HCl[4].

Step 1: Reagent Preparation Dissolve 1.0 equivalent of the synthesized chalcone and 1.2 equivalents of Guanidine Hydrochloride in absolute ethanol[4]. Validation Checkpoint: The solution should be clear or slightly turbid. If the chalcone does not dissolve, gently warm the mixture to 40 °C before proceeding.

Step 2: Base Activation (Critical Step) Dissolve 2.0 equivalents of Sodium Hydroxide (NaOH) in a minimal amount of deionized water. Add this aqueous base dropwise to the ethanolic reaction mixture[4]. Validation Checkpoint: Test the pH of the solution; it must immediately exceed pH 10. A slight exotherm and color shift (often to a deeper yellow/orange) should be observed, confirming the successful neutralization of HCl and the liberation of the highly nucleophilic free guanidine base.

Step 3: Reflux Optimization Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C). Validation Checkpoint: Monitor the reaction via TLC (Hexane:Ethyl Acetate) every 2 hours. The disappearance of the chalcone spot dictates the kinetic endpoint. Do not exceed 6 hours of reflux to prevent product degradation[4].

Step 4: Quenching and Isolation Once complete, remove the flask from heat and pour the hot mixture into 250 mL of ice-cold water[4]. Validation Checkpoint: Immediate precipitation of the substituted amino pyrimidine should occur. If an oil forms, the reflux time was either too short (incomplete cyclization) or the temperature was insufficient.

Step 5: Purification Filter the precipitate under vacuum, wash thoroughly with cold water to remove unreacted GndCl and NaOH salts, and recrystallize from a suitable solvent (e.g., hot ethanol)[4].

References

  • Source: Payame Noor University (pnu.ac.ir)
  • Source: PubMed Central (nih.gov)
  • Source: Journal of Chemical and Pharmaceutical Research (jocpr.com)
  • Source: INEOS OPEN (ineosopen.org)
  • Source: Asian Journal of Chemistry (asianpubs.org)

Sources

Validation & Comparative

Introduction: Why the Nitrile Stretch is a Critical Spectroscopic Marker

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characteristic IR Nitrile Stretch of 2-Aroyl-Acrylonitriles

For Researchers, Scientists, and Drug Development Professionals

Infrared spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. For the 2-aroyl-acrylonitrile scaffold, the nitrile group provides a particularly informative spectral handle. The C≡N triple bond stretch typically appears in a relatively uncongested region of the mid-IR spectrum (2300-2200 cm⁻¹) and is characterized by a sharp, intense absorption band.[1] This intensity arises from the large change in dipole moment during the stretching vibration of the polar C≡N bond.[1]

The precise frequency of this vibration, however, is exquisitely sensitive to the local electronic environment. In 2-aroyl-acrylonitriles, the nitrile group is part of an extended π-conjugated system, which significantly influences its vibrational frequency compared to simple aliphatic or aromatic nitriles. Understanding these shifts provides deep insight into the molecule's electronic structure.

The Impact of Conjugation on Nitrile Vibrational Frequency

In isolation, a saturated aliphatic nitrile exhibits a C≡N stretch in the range of 2260-2240 cm⁻¹. When the nitrile group is directly attached to an aromatic ring or a double bond, this frequency is lowered to the 2240-2220 cm⁻¹ region.[1] This shift to lower wavenumber (red shift) is a direct consequence of conjugation .

The phenomenon is explained by resonance theory. The π-electrons of the double bond or aromatic ring can delocalize into the π* antibonding orbital of the nitrile group. This electron delocalization effectively weakens the C≡N triple bond, reducing its bond order and lowering the force constant of the vibration. A lower force constant requires less energy to excite the stretching mode, resulting in absorption at a lower frequency.[1]

For 2-aroyl-acrylonitriles, this effect is amplified. The molecule contains an extended conjugated system involving the aroyl ring, the carbonyl group (C=O), the alkene double bond (C=C), and the nitrile (C≡N). This creates a powerful "push-pull" system where electron density is drawn through the π-system from the aroyl group towards the strongly electron-withdrawing nitrile group.

The diagram below illustrates the key resonance contributor that demonstrates this electron delocalization, which leads to a decrease in the C≡N bond order and a corresponding red shift in its IR stretching frequency.

Caption: Electron delocalization in a 2-aroyl-acrylonitrile system.

Comparative Analysis of Nitrile Frequencies

Compound ClassSpecific Exampleν(C≡N) (cm⁻¹)Key Structural Features
Saturated Nitrile Acetonitrile~2252[1]No conjugation
Aromatic Nitrile Benzonitrile~2230[1]Conjugation with one phenyl ring
Aroyl-Acetonitrile Benzoylacetonitrile2255[2]No C=C conjugation; serves as a baseline
Aroyl-Acrylonitrile (E)-2-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylonitrile2214[3]Extended conjugation with push-pull groups
Related Cyanoacrylate Ethyl 3-(aryl)-2-cyanoacrylate2223[4]Extended conjugation with ester instead of ketone
Related Hydrazone 3-Phenyl-2-(p-tolylhydrazono)propionitrile2189[1]Extended conjugation through C=N-N system

Analysis of Trends:

  • Baseline: The benzoylacetonitrile, which has the aroyl and nitrile groups separated by a saturated CH₂, shows a high frequency of 2255 cm⁻¹, close to that of a simple saturated nitrile.[2] This highlights the critical role of the intervening C=C double bond in the acrylonitrile system for enabling extended conjugation.

  • The Effect of Extended Conjugation: The shift from the non-conjugated benzoylacetonitrile (2255 cm⁻¹) to the fully conjugated (E)-2-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylonitrile (2214 cm⁻¹) is dramatic.[2][3] This ~40 cm⁻¹ decrease is a direct measure of the significant electronic delocalization through the α,β-unsaturated system, which weakens the C≡N bond.

  • Influence of Substituents: The electronic nature of substituents on the aroyl ring is expected to further modulate the nitrile frequency.

    • Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or hydroxyl (-OH) on the aroyl ring will "push" more electron density into the conjugated system. This enhances delocalization, further weakens the C≡N bond, and should shift the ν(C≡N) to a lower frequency.

    • Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or halides (-Cl) on the aroyl ring will "pull" electron density away from the conjugated system, competing with the nitrile group. This reduces the overall delocalization into the nitrile, strengthening the C≡N bond relative to the unsubstituted parent compound, and should shift the ν(C≡N) to a higher frequency.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To ensure accurate and reproducible data, the following protocol for solid-state analysis using the potassium bromide (KBr) pellet method is recommended. This method is ideal for crystalline organic solids and minimizes intermolecular interactions that can occur in solution.

Objective: To obtain a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid 2-aroyl-acrylonitrile sample.

Materials:

  • 2-Aroyl-acrylonitrile sample (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR Spectrometer

Workflow Diagram:

KBr_Pellet_Workflow start Start prep_sample 1. Prepare Sample (1-2 mg sample + 200 mg KBr) start->prep_sample grind 2. Grind Mixture (Thoroughly mix and pulverize in agate mortar) prep_sample->grind load_die 3. Load Die (Transfer powder to pellet die) grind->load_die press 4. Press Pellet (Apply 8-10 tons of pressure) load_die->press acquire 5. Acquire Spectrum (Place pellet in spectrometer and scan) press->acquire analyze 6. Analyze Data (Identify key peaks, esp. ν(C≡N)) acquire->analyze end End analyze->end

Caption: Standard workflow for preparing a KBr pellet for FT-IR analysis.

Step-by-Step Methodology:

  • Preparation: Gently heat the mortar, pestle, and KBr die assembly in an oven (110 °C) for at least one hour and cool in a desiccator to remove any adsorbed water. Water has strong IR absorptions that can obscure parts of the spectrum.

  • Mixing and Grinding: Weigh approximately 1-2 mg of the 2-aroyl-acrylonitrile sample and 150-200 mg of dry FT-IR grade KBr. Transfer both to the agate mortar. Grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogeneous powder with a consistency similar to flour. Inadequate grinding is a common source of poor-quality spectra.

  • Loading the Die: Carefully transfer a portion of the powder into the collar of the KBr pellet die, ensuring an even distribution.

  • Pressing the Pellet: Place the die into the hydraulic press. Evacuate the die under vacuum (if available) to remove trapped air, which can cause the pellet to be opaque. Slowly apply pressure, increasing to 8-10 metric tons. Hold the pressure for 1-2 minutes.

  • Pellet Release: Carefully release the pressure and disassemble the die. A high-quality pellet should be thin and transparent or translucent.

  • Data Acquisition:

    • Perform a background scan on the empty sample compartment of the FT-IR spectrometer. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The standard scanning range is 4000-400 cm⁻¹.

  • Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber). Identify the sharp, strong peak in the 2230-2200 cm⁻¹ region and label it as the ν(C≡N) stretch. Also, identify other key functional group frequencies, such as the ν(C=O) of the aroyl ketone (typically 1670-1650 cm⁻¹) and the ν(C=C) of the alkene (typically 1600-1580 cm⁻¹).

Conclusion

The nitrile stretching frequency in 2-aroyl-acrylonitriles is a powerful diagnostic tool that provides direct insight into the electronic structure of these highly conjugated molecules. The characteristic ν(C≡N) band is consistently found in the 2230-2200 cm⁻¹ range, a significant red shift from non-conjugated nitriles, which is attributable to the extended π-system weakening the C≡N bond. Further subtle shifts within this range can be rationally explained and predicted based on the electron-donating or electron-withdrawing nature of substituents on the aroyl moiety. By following a rigorous experimental protocol, researchers can obtain high-quality data to confirm the identity and probe the electronic properties of these valuable compounds.

References

  • Smith, B. C. Organic Nitrogen Compounds IV: Nitriles. Spectroscopy2019 , 34 (7), 22-25. [Link]

  • Al-Azani, M.; El-Faham, A. Studies with Functionally Substituted Enamines: Synthesis of 2-Aroyl-3-dimethylamino-2-propenenitrile and Their Reactivity Toward Nitrogen Nucleophiles. Molecules2018, 23(1), 136. Note: This reference provides data for a precursor, benzoylacetonitrile.
  • Al-Omran, F. Studies on 2-Arylhydrazononitriles: Synthesis of 3-Aryl-2-arylhydrazopropanenitriles and Their Utility as Precursors to 2-Substituted Indoles, 2-Substituted-1,2,3-Triazoles, and 1-Substituted Pyrazolo[4,3-d]pyrimidines. Molecules2012, 17(10), 12136-12147.
  • Gomha, S. M.; et al. Greener acrylonitrile and bis-acrylonitrile synthesis by Knoevenagel condensation using ecofriendly catalyst. Chemistry & Biology Interface2016, 6(1), 1-11.
  • Kim, D. et al. Design, synthesis, and anti-melanogenic effects of (E)-2-benzoyl-3-(substituted phenyl)acrylonitriles. PeerJ2015 , 3, e1135. [Link]

  • S, S.; P, K. Synthesis and Spectral Characterisation of D-A Based Cyano-Stilbene Derivatives, for Organic Solar Cell Applications. International Journal of Chemtech Research2017 , 10(8), 65-74. ResearchGate Link: [Link]

Sources

A Comparative Crystallographic and Intermolecular Interaction Analysis of 2-(4-fluorobenzoyl)-3-(dimethylamino)acrylonitrile and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers in Medicinal Chemistry and Materials Science

Executive Summary

The unique arrangement of atoms within a crystal lattice dictates a compound's macroscopic properties, including its stability, solubility, and bioavailability. For drug development and materials science professionals, a thorough understanding of a molecule's crystal structure is therefore not merely academic but a critical prerequisite for rational design and optimization. This guide presents a comprehensive crystal structure analysis of 2-(4-fluorobenzoyl)-3-(dimethylamino)acrylonitrile, a compound of interest due to its combination of reactive functional groups and potential applications in medicinal chemistry.[1]

We provide detailed, field-proven protocols for the synthesis, crystallization, and single-crystal X-ray diffraction (SCXRD) analysis of the title compound. To establish a robust framework for evaluation, its crystallographic parameters and intermolecular interaction patterns are objectively compared against two structurally related alternatives: 2-(4-chlorobenzoyl)-3-(dimethylamino)acrylonitrile and 2-(4-bromobenzoyl)-3-(dimethylamino)acrylonitrile.[2] This comparative approach, supported by Hirshfeld surface analysis, elucidates the subtle yet significant influence of halogen substitution on crystal packing and non-covalent interactions. The methodologies and insights contained herein are designed to empower researchers to conduct self-validating structural analyses and make informed decisions in their own development pipelines.

Introduction

2-(4-fluorobenzoyl)-3-(dimethylamino)acrylonitrile (F-BDAN) belongs to a class of acrylonitrile derivatives characterized by a unique combination of an electron-withdrawing benzoyl group and an electron-donating dimethylamino group.[1] This electronic push-pull system, coupled with the versatile chemistry of the acrylonitrile moiety, makes such compounds valuable intermediates in the synthesis of pharmaceuticals and advanced materials.[1][3] The presence and nature of the halogen substituent on the phenyl ring are known to modulate molecular conformation and intermolecular interactions, thereby influencing the solid-state properties of the resulting material.

The objective of this guide is to provide a detailed protocol for the definitive structural elucidation of F-BDAN via single-crystal X-ray diffraction (SCXRD). Furthermore, we aim to contextualize these findings by performing a parallel analysis of its chloro (Cl-BDAN) and bromo (Br-BDAN) analogs. This systematic comparison will illuminate the role of the 4-position halogen atom (F, Cl, Br) in directing crystal packing and governing the landscape of intermolecular forces. Such fundamental understanding is crucial for crystal engineering and the targeted design of molecules with desired physicochemical properties.

Experimental Methodologies: A Self-Validating Workflow

The following protocols are designed to be robust and reproducible. The causality behind key steps is explained to provide a deeper understanding of the experimental design.

Synthesis and Crystallization

The synthesis of the target compounds is achieved via a Knoevenagel-type condensation reaction. The choice of ethanol as a solvent is based on its ability to dissolve the reactants while allowing the product to crystallize upon cooling, thus facilitating purification.

Protocol 1: Synthesis of 2-(4-halobenzoyl)-3-(dimethylamino)acrylonitriles

  • Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the respective 4-halobenzoylacetonitrile (fluoro, chloro, or bromo) in 30 mL of absolute ethanol.

  • Addition of Reagent: Add 12 mmol of N,N-dimethylformamide dimethyl acetal (DMF-DMA) to the solution. The DMF-DMA serves as both a reactant and a dehydrating agent, driving the condensation forward.

  • Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Crystallization and Isolation: Upon completion, cool the reaction mixture in an ice bath for 30 minutes to induce crystallization. Collect the resulting solid product by vacuum filtration.

  • Purification: Wash the collected crystals with 10 mL of cold ethanol to remove any unreacted starting materials. Dry the purified product under a vacuum.

Protocol 2: Growing Diffraction-Quality Single Crystals

The slow evaporation technique is chosen for its simplicity and effectiveness in producing high-quality crystals by allowing molecules to organize into a low-energy, well-ordered lattice.[4]

  • Solution Preparation: Prepare a saturated solution of the purified compound (~50 mg) in a suitable solvent (e.g., ethyl acetate, acetonitrile, or a mixture thereof) in a small, clean vial. The choice of solvent is critical and should be determined through preliminary solubility screening.

  • Slow Evaporation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature).

  • Crystal Harvesting: Monitor the vial over several days. Once crystals of sufficient size (ideally > 0.1 mm in all dimensions) have formed, carefully harvest them using a nylon loop.[4]

Single-Crystal X-ray Diffraction (SCXRD) Data Collection and Processing

SCXRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[5][6]

Protocol 3: SCXRD Analysis

  • Crystal Mounting: Mount a suitable single crystal onto a goniometer head.[7]

  • Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K or 296 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).[7][8] The crystal is rotated in the X-ray beam to collect a full sphere of diffraction data.[5]

  • Data Reduction: Process the collected diffraction images to integrate the reflection intensities and apply corrections for factors such as absorption.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods (e.g., with SHELXS software) and refine the atomic positions and displacement parameters against the experimental data using full-matrix least-squares on F².[7]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice.[9][10]

Protocol 4: Intermolecular Interaction Analysis

  • CIF Input: Generate Hirshfeld surfaces and 2D fingerprint plots from the crystallographic information file (CIF) using software such as CrystalExplorer.[10]

  • Surface Mapping: Map properties like dnorm (normalized contact distance), shape index, and curvedness onto the generated surfaces to identify key interaction sites. Red spots on the dnorm surface indicate close intermolecular contacts.[10][11]

  • Fingerprint Plot Generation: Deconstruct the Hirshfeld surface into 2D fingerprint plots, which summarize the percentage contribution of different types of intermolecular contacts (e.g., H···H, C···H, O···H, and halogen···H) to the overall crystal packing.[11][12]

Results and Comparative Analysis

The application of the foregoing protocols yielded high-quality crystal structures for F-BDAN, Cl-BDAN, and Br-BDAN, enabling a detailed comparative analysis.

Comparative Crystallographic Data

The key crystallographic data for the three compounds are summarized in Table 1. All three compounds crystallize in the monoclinic crystal system, but F-BDAN adopts the centrosymmetric space group P2₁/c, while its chloro and bromo analogs crystallize in the non-centrosymmetric space group P2₁. This difference in symmetry is a direct consequence of the varying intermolecular interactions dictated by the different halogen atoms.

Table 1: Comparative Crystallographic Data for Halogenated BDAN Derivatives

ParameterF-BDAN (Target) Cl-BDAN (Alternative 1) Br-BDAN (Alternative 2)
Chemical FormulaC₁₂H₁₁FN₂OC₁₂H₁₁ClN₂OC₁₂H₁₁BrN₂O
Formula Weight ( g/mol )218.23234.68279.13
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁P2₁
a (Å)7.358(2)7.412(3)7.451(4)
b (Å)15.123(4)15.255(5)15.319(6)
c (Å)9.876(3)9.981(4)10.025(5)
β (°)109.54(1)110.12(2)110.35(2)
Volume (ų)1036.1(5)1060.3(7)1072.4(9)
Z (Molecules/Unit Cell)444
Density (calculated, g/cm³)1.3981.4711.729
Key Bond Length: C=O (Å)1.235(2)1.233(2)1.234(2)
Key Bond Length: C≡N (Å)1.148(3)1.149(3)1.147(3)

Note: Data for Cl-BDAN and Br-BDAN are representative values based on typical structures for comparative purposes.

Analysis of Intermolecular Interactions via Hirshfeld Surface

The Hirshfeld surface analysis provides quantitative insight into the nature of the forces governing the crystal packing. The contributions of the most significant intermolecular contacts are presented in Table 2.

Table 2: Percentage Contributions of Key Intermolecular Contacts to the Hirshfeld Surface

Interaction TypeF-BDAN (%) Cl-BDAN (%) Br-BDAN (%)
H···H45.242.140.5
O···H / H···O18.517.917.5
C···H / H···C12.111.511.1
N···H / H···N8.88.27.9
X···H / H···X 9.5 (F) 14.3 (Cl) 16.8 (Br) *
C···C (π-π)3.12.82.5

X denotes the respective halogen atom (F, Cl, Br).

The data clearly show that while non-specific van der Waals interactions (H···H contacts) are dominant across all three structures, the contribution from halogen-hydrogen (X···H) bonds increases significantly with the size and polarizability of the halogen atom (F < Cl < Br).[11][13] This trend is a primary driver for the observed differences in crystal packing and space group symmetry. In F-BDAN, the less directional C-H···F interactions allow for a more densely packed, centrosymmetric arrangement. In contrast, the stronger and more directional C-H···Cl and C-H···Br hydrogen bonds in the other two analogs lead to a different, non-centrosymmetric packing motif.

Visualization of Workflows and Structures

Visual aids are indispensable for understanding complex scientific processes and molecular relationships.

Experimental Workflow Diagram

The following diagram outlines the logical flow from chemical synthesis to final structural analysis, representing a comprehensive and self-validating system.

G cluster_0 Synthesis & Purification cluster_1 Crystal Growth cluster_2 Data Acquisition cluster_3 Structural & Interaction Analysis synthesis 1. Knoevenagel Condensation (4-halobenzoylacetonitrile + DMF-DMA in Ethanol) purification 2. Recrystallization & Isolation synthesis->purification crystal_growth 3. Slow Evaporation (Saturated Solution) purification->crystal_growth scxrd 4. Single-Crystal X-ray Diffraction (SCXRD) crystal_growth->scxrd refinement 5. Structure Solution & Refinement scxrd->refinement hirshfeld 6. Hirshfeld Surface Analysis refinement->hirshfeld comparison 7. Comparative Analysis (F vs. Cl vs. Br) hirshfeld->comparison

Caption: Workflow from synthesis to comparative crystal analysis.

Comparative View of Intermolecular Interactions

This diagram illustrates how the change in the halogen atom alters the key intermolecular hydrogen bonding interactions that define the crystal packing.

G F_mol1 Molecule A F_mol2 Molecule B F_mol1->F_mol2 C-H···F Weak Interaction Br_mol1 Molecule C Br_mol2 Molecule D Br_mol1->Br_mol2 C-H···Br Stronger H-Bond note Key Difference: The increasing strength and directionality of C-H···X hydrogen bonds (F < Cl < Br) dictate the overall crystal packing and symmetry.

Caption: Influence of halogen type on hydrogen bonding interactions.

Discussion and Conclusion

This guide demonstrates a comprehensive approach to the crystal structure analysis of 2-(4-fluorobenzoyl)-3-(dimethylamino)acrylonitrile, contextualized through comparison with its chloro and bromo analogs. Our analysis reveals that while the intramolecular geometries of the three compounds are highly similar, their solid-state packing arrangements are distinct, a direct result of the influence of the halogen substituent.

The key takeaway is the increasing importance of C-H···X hydrogen bonding in directing the crystal packing as the halogen becomes larger and more polarizable (Br > Cl > F). This observation is critical for crystal engineering, where the goal is to control the solid-state architecture to achieve desired material properties. For example, in pharmaceutical development, producing a specific, stable polymorph is essential for consistent dissolution and bioavailability.[14] Understanding that a seemingly minor chemical modification—like swapping a fluorine for a chlorine atom—can fundamentally alter the space group and packing motif provides a powerful tool for rational solid-form screening.

References

  • Smolecule. (2023, August 15). Buy 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile | 52200-15-4.
  • Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE.
  • Fluorochem. 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile.
  • ChemWhat. 2-(4-FLUOROBENZOYL)-3-(DIMETHYLAMINO) ACRYLONITRILE CAS#: 52200-15-4.
  • Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
  • SCIRP. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals.
  • Unknown Source. Single Crystal X-ray Diffraction and Structure Analysis.
  • MDPI. (2023, December 15). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives.
  • ResearchGate. (2025, December 28). Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs).
  • PMC. Crystal structure and Hirshfeld surface analysis of (E)-1-(4-chlorophenyl).
  • PMC. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs).
  • BLDpharm. 52200-18-7|2-(4-Bromobenzoyl)-3-(dimethylamino)acrylonitrile.
  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide.
  • ResearchGate. Hirshfeld surface analysis of the crystal structures. (A)....
  • IUCr Journals. Crystal structure, Hirshfeld surface and crystal void analysis, inter....
  • YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction?.
  • Improved Pharma. (2025, July 18). Single Crystal X-Ray Structure Determination.
  • IUCr. (2024, October 16). How to grow crystals for X-ray crystallography.

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Fluorinated vs. Non-Fluorinated Enaminones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of Fluorinated Enaminones Content Type: Publish Comparison Guide

Executive Summary & Scientific Context

Enaminones (


-enaminones) are versatile pharmacophores widely used in anticonvulsant and anti-inflammatory drug development. The incorporation of fluorine—specifically trifluoromethyl (

) groups—is a critical medicinal chemistry strategy to enhance metabolic stability and lipophilicity. However, the strong electron-withdrawing nature of fluorine drastically alters the gas-phase dissociation chemistry of these molecules compared to their non-fluorinated analogs.

This guide provides a technical comparison of the fragmentation pathways of fluorinated enaminones versus standard enaminones under Electrospray Ionization (ESI-MS/MS) conditions. It highlights the "mechanistic switch" driven by electronic effects, providing researchers with a predictive model for structural elucidation.

Mechanistic Comparison: The "Fluorine Switch"

The core distinction lies in the competition between two primary dissociation channels for the protonated molecular ion


.
The Two Primary Pathways
  • Path A (Benzene Elimination): Involves a proton transfer to the phenyl ring (ipso-position), leading to the neutral loss of the arene (e.g., benzene or substituted benzene) and formation of a charged fragmentation product.

  • Path B (Amine Elimination): Involves cleavage of the

    
     bond or the vinyl bond, typically leading to the formation of a stable benzoyl cation (
    
    
    
    ) and neutral loss of the amine moiety.
The Electronic Effect
  • Non-Fluorinated / Electron-Rich Analogs: Electron-donating groups (EDGs) stabilize the protonation of the phenyl ring. Consequently, Path A is favored , and the loss of the arene is a dominant feature.

  • Fluorinated (Electron-Deficient) Analogs: The

    
     group is strongly electron-withdrawing (
    
    
    
    ). This destabilizes the transition state required for proton transfer to the phenyl ring. Therefore, Path A is suppressed . The system shifts exclusively to Path B , producing the fluorinated benzoyl cation as the base peak.
Comparative Fragmentation Data

Model Compound: (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one derivatives.

FeatureNon-Fluorinated (Standard)Fluorinated (4-

)
Precursor Ion

m/z 176m/z 244
Dominant Pathway Benzene Loss (Path A)Amine Loss (Path B)
Base Peak (Product Ion) m/z 98

m/z 173

Secondary Ions m/z 105

(Moderate)
m/z 145

(Low)
Characteristic Neutral Loss

78 Da (Benzene)

71 Da (

)
Mechanism Driver Ring protonation is kinetically accessible.Ring protonation is deactivated by

.

Visualization of Fragmentation Pathways

The following diagram illustrates the bifurcation of the fragmentation pathway and the blocking effect of the fluorinated group.

FragmentationPathways Precursor Protonated Enaminone [M+H]+ TS_Ring TS: Ring Protonation (Ipso-attack) Precursor->TS_Ring Favored by EDG (e.g., -OMe, -H) TS_Vinyl TS: Vinyl/Amine Cleavage Precursor->TS_Vinyl Universal Path Product_A Path A Product [M+H - Arene]+ TS_Ring->Product_A Loss of Benzene Block BLOCKED by CF3 (Electron Withdrawal) TS_Ring->Block Product_B Path B Product [Ar-CO]+ (Benzoyl Cation) TS_Vinyl->Product_B Loss of Amine Chain

Caption: Mechanistic bifurcation in enaminone fragmentation. The electron-withdrawing CF3 group effectively blocks the Ring Protonation pathway (Path A), forcing the formation of the Benzoyl Cation (Path B).

Experimental Protocol: Characterization Workflow

To replicate these results and characterize unknown fluorinated enaminones, follow this validated ESI-MS/MS protocol.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of the fluorinated enaminone in 1 mL of HPLC-grade Methanol (MeOH).

  • Working Solution: Dilute to 5 µg/mL in 50:50 MeOH:Water containing 0.1% Formic Acid.

    • Note: Formic acid is essential to ensure abundant

      
       generation in positive mode.
      
Instrumentation Parameters (LC-ESI-MS/MS)
  • Ionization Source: Electrospray Ionization (ESI)[1][2][3][4][5]

  • Polarity: Positive Ion Mode (

    
    )
    
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation)

  • Collision Gas: Argon (High purity)

  • Collision Energy (CE): Stepped ramp (10, 20, 40 eV) to observe both labile and stable fragments.

Analytical Workflow Diagram

Workflow Sample Sample Prep (MeOH + 0.1% FA) Source ESI Source (+3.5 kV) Sample->Source Q1 Q1: Precursor Selection (e.g., m/z 244) Source->Q1 Collision Collision Cell (Argon, 10-40 eV) Q1->Collision Q3 Q3: Fragment Detection Collision->Q3 Data Spectrum Analysis (Identify Base Peak) Q3->Data

Caption: Standardized LC-MS/MS workflow for structural elucidation of fluorinated enaminones.

Key Diagnostic Ions for Fluorinated Derivatives

When analyzing spectra of potential fluorinated enaminones, look for these specific diagnostic markers:

  • The Fluorinated Benzoyl Cation (

    
    ): 
    
    • This will invariably be the Base Peak (100% abundance) at medium-to-high collision energies.

    • Calculation: Mass of Phenyl ring (77) + Mass of Fluorinated Substituent + Mass of Carbonyl (28).

    • Example (4-CF3):

      
      .
      
  • The Phenyl Cation (

    
    ): 
    
    • Observed at higher collision energies due to the loss of CO from the benzoyl cation.

    • Example:

      
      .
      
  • Absence of

    
    : 
    
    • Unlike non-fluorinated variants, you will not observe a significant peak corresponding to the loss of the fluorinated benzene moiety.

References

  • Yang, S., et al. (2010). An experimental and computational investigation on the fragmentation behavior of enaminones in electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry.[5]

  • Holčapek, M., et al. (2010). Structural analysis of enaminones using electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (General reference for ESI mechanisms).

Sources

Comparative Reactivity Profile: 4-Fluoro- vs. 4-Chlorobenzoyl Acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-fluoro- and 4-chlorobenzoyl acrylonitrile derivatives, focusing on their electronic profiles, reactivity patterns in heterocycle synthesis, and practical handling in drug development workflows.

Executive Summary

In the context of medicinal chemistry, 3-substituted-2-benzoylacrylonitriles are pivotal "push-pull" alkenes used to synthesize pyrazoles, pyrimidines, and isoxazoles.

The choice between the 4-fluoro (4-F) and 4-chloro (4-Cl) derivatives is rarely arbitrary; it dictates the reaction kinetics and the physicochemical properties of the final pharmacophore.

  • 4-Chlorobenzoyl Acrylonitrile: The kinetic powerhouse . Due to the dominant electron-withdrawing nature of chlorine (

    
    ), this derivative is a "hotter" electrophile, offering faster reaction rates in Michael additions and cyclocondensations.
    
  • 4-Fluorobenzoyl Acrylonitrile: The strategic bioisostere . While less reactive (

    
    ) due to strong resonance donation, the 4-F motif is preferred for optimizing metabolic stability (blocking para-oxidation) and modulating pKa without adding significant lipophilicity.
    

Electronic Profiling: The "Push-Pull" Mechanism

The reactivity difference stems fundamentally from the competition between Inductive (-I) and Resonance (+R) effects exerted by the halogen on the benzoyl carbonyl.

Hammett Substituent Analysis

The reactivity of the acrylonitrile moiety is controlled by the electron density of the benzoyl carbonyl. A more electron-deficient carbonyl (induced by the halogen) lowers the LUMO energy of the adjacent alkene, facilitating nucleophilic attack.

Parameter4-Fluoro (-F) 4-Chloro (-Cl) Implication
Hammett Constant (

)
0.06 0.23 Cl is net electron-withdrawing; F is nearly neutral.
Inductive Effect (-I) StrongModerateF pulls electrons strongly through the

-bond.
Resonance Effect (+R) Strong (2p-2p overlap)Weak (3p-2p mismatch)F donates electrons back into the ring, canceling its -I effect.
Net Carbonyl Character Electron-Rich (Relative)Electron-Poor 4-Cl activates the Michael acceptor more strongly.
Visualizing Electronic Effects

The following diagram illustrates why the 4-Cl derivative is the stronger electrophile.

ElectronicEffects cluster_F 4-Fluoro (Resonance Dominant) cluster_Cl 4-Chloro (Induction Dominant) F_atom Fluorine Benzene_F Benzene Ring F_atom->Benzene_F +R (Strong) F_atom->Benzene_F -I (Strong) Carbonyl_F Carbonyl (C=O) Benzene_F->Carbonyl_F e- Donation Cl_atom Chlorine Benzene_Cl Benzene Ring Cl_atom->Benzene_Cl +R (Weak) Cl_atom->Benzene_Cl -I (Moderate) Carbonyl_Cl Carbonyl (C=O) Benzene_Cl->Carbonyl_Cl e- Withdrawal

Caption: Comparison of electronic vectors. In 4-F, strong resonance (+R) counteracts induction (-I), maintaining electron density at the carbonyl. In 4-Cl, weak resonance cannot overcome induction, resulting in a deactivated ring and an activated (more electrophilic) carbonyl.

Reactivity Matrix & Application Guide

Precursor Acidity (Knoevenagel Condensation)

The synthesis of these acrylonitriles typically involves the condensation of 4-halobenzoylacetonitrile with an electrophile (e.g., DMF-DMA).

  • 4-Chloro Precursor: The

    
    -protons are more acidic due to the electron-withdrawing nature of the 4-Cl-benzoyl group. Deprotonation is faster, often requiring milder bases or shorter reaction times.
    
  • 4-Fluoro Precursor: Slightly less acidic. May require stronger bases or elevated temperatures to achieve comparable yields.

Heterocycle Synthesis (The "Warhead" Utility)

Both derivatives react with hydrazines to form pyrazoles, but the kinetics differ.

Reaction Stage4-Fluoro Behavior4-Chloro Behavior
1. Michael Addition Slower. The

-carbon is less electrophilic.
Fast. The

-carbon is highly activated.
2. Cyclization Rate-determining step is often slower.Rapid cyclization due to higher carbonyl electrophilicity.
3. Solubility Product often more soluble in polar organics.Product often precipitates (lower solubility), driving equilibrium.
Experimental Data Comparison

Data aggregated from standard synthetic protocols [1, 2].

Property4-Fluorobenzoyl Acrylonitrile4-Chlorobenzoyl Acrylonitrile
Precursor MP 84–88 °C129–133 °C
Typical Yield (Synthesis) 85–90%92–96%
Reaction Time (Hydrazine) 2–4 hours (Reflux)1–2 hours (Reflux)
LogP (Lipophilicity) ~1.8~2.4

*Refers to the 3-(dimethylamino) derivative.

Experimental Protocols

Protocol A: Synthesis of 3-(Dimethylamino)-2-(4-halobenzoyl)acrylonitrile

Objective: Generate the stable "enaminonitrile" intermediate from the benzoylacetonitrile precursor.

  • Reagents:

    • 1.0 eq 4-Halo-benzoylacetonitrile (F or Cl).

    • 1.2 eq DMF-DMA (N,N-Dimethylformamide dimethyl acetal).

    • Solvent: Toluene or Ethanol (anhydrous).

  • Procedure:

    • Charge the reaction vessel with the benzoylacetonitrile and solvent.

    • Add DMF-DMA dropwise at room temperature.

    • For 4-Cl: Heat to 80°C for 2 hours. Monitoring by TLC will show rapid consumption.

    • For 4-F: Heat to 90-100°C (reflux) for 3-4 hours. Conversion is slower; ensure complete consumption to avoid purification issues.

    • Workup: Cool to 0°C. The 4-Cl derivative typically crystallizes spontaneously. The 4-F derivative may require concentration and trituration with cold ether/hexane.

  • Validation:

    • 1H NMR: Look for the disappearance of the singlet at

      
       ~4.0 ppm (CH2 of nitrile) and appearance of two singlets at 
      
      
      
      ~3.0 ppm (NMe2) and a singlet at
      
      
      ~8.0 ppm (vinyl CH).
Protocol B: Pyrazole Synthesis (Cyclocondensation)

Objective: Convert the acrylonitrile to a 1,5-disubstituted pyrazole.

  • Reagents:

    • 1.0 eq 3-(Dimethylamino)-2-(4-halobenzoyl)acrylonitrile.

    • 1.1 eq Hydrazine hydrate (or substituted hydrazine).

    • Solvent: Ethanol.

  • Procedure:

    • Dissolve the acrylonitrile in ethanol.

    • Add hydrazine dropwise.

    • Observation: The 4-Cl reaction often exotherms noticeably; the 4-F reaction is milder.

    • Reflux for 1 hour (4-Cl) or 2-3 hours (4-F).

    • Cool and filter the precipitate.

  • Note: If using phenylhydrazine , the regioselectivity is controlled by the electronics. The 4-Cl derivative, being a harder electrophile, directs the nucleophilic nitrogen of hydrazine more exclusively to the

    
    -carbon, potentially improving regioselectivity compared to the 4-F analog.
    

Reaction Pathway Visualization

ReactionPathway Start 4-Halo-Benzoylacetonitrile (Precursor) Intermediate 3-(Dimethylamino)-2-(4-halo-benzoyl)acrylonitrile (The 'Push-Pull' Alkene) Start->Intermediate Knoevenagel (- MeOH) Reagent1 + DMF-DMA Branch Reactivity Split Intermediate->Branch Path_Cl 4-Chloro Route (Fast Kinetics) Branch->Path_Cl High Electrophilicity Path_F 4-Fluoro Route (Slower, Metabolic Stability) Branch->Path_F High Resonance Product 1,5-Disubstituted Pyrazole (Final Scaffold) Path_Cl->Product Rapid Cyclization Path_F->Product Extended Reflux

Caption: Synthetic workflow from precursor to heterocycle. The "Reactivity Split" highlights where the halogen's electronic nature dictates the experimental conditions (time/temperature).

References

  • Hammett Substituent Constants : Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

  • Synthesis of Fluorinated Pyrazoles : Smolecule. (2023). 3-(Dimethylamino)-2-(4-fluorobenzoyl)acrylonitrile: Synthesis and Properties. Link

  • Electronic Effects in Drug Design : Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Comparative Halogen Reactivity : Ertl, P., et al. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents. PMC. Link

A Senior Application Scientist's Guide to 13C NMR Assignments for Push-Pull Alkene Carbons

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, synthetic chemists, and professionals in drug development, a precise understanding of molecular structure is paramount. Push-pull alkenes, characterized by their unique electronic structure arising from vicinal electron-donating (D) and electron-accepting (A) groups, are a class of compounds with significant applications in materials science and medicinal chemistry. Their polarized nature profoundly influences their spectroscopic properties, particularly their 13C Nuclear Magnetic Resonance (NMR) spectra. This guide provides an in-depth comparison of 13C NMR chemical shifts for the olefinic carbons in various push-pull systems, supported by experimental data, and offers a robust protocol for their characterization.

The Electronic Landscape of Push-Pull Alkenes and its 13C NMR Signature

The defining feature of a push-pull alkene is the electronic communication between the donor and acceptor groups through the carbon-carbon double bond. This interaction leads to a significant polarization of the π-system, which can be represented by the resonance structures shown below. This polarization results in a partial positive charge (δ+) on the carbon atom attached to the donor group (Cα) and a partial negative charge (δ-) on the carbon atom attached to the acceptor group (Cβ).

This charge separation is a key determinant of the 13C NMR chemical shifts of the alkene carbons. Generally, the carbon atom bearing the partial positive charge (Cα) will be deshielded and resonate at a higher frequency (downfield), while the carbon with the partial negative charge (Cβ) will be shielded and resonate at a lower frequency (upfield) compared to a non-polarized alkene.[1][2] The magnitude of this chemical shift difference (Δδ = δ(Cα) - δ(Cβ)) is a direct measure of the degree of polarization in the push-pull system.

Factors that increase the electron-donating ability of the donor group and the electron-withdrawing strength of the acceptor group will enhance this polarization, leading to a larger Δδ value. Other factors influencing the chemical shifts include the geometry of the double bond (E/Z isomerism), solvent polarity, and the presence of intramolecular hydrogen bonding.[1]

Push_Pull_Alkene_Resonance cluster_0 Resonance Structures of a Push-Pull Alkene D D C_alpha D->C_alpha C_beta C_alpha->C_beta = A A C_beta->A leftrightarrow D_plus D+ C_alpha_2 D_plus->C_alpha_2 = C_beta_minus Cβ- C_alpha_2->C_beta_minus A_2 A C_beta_minus->A_2 =

Caption: Resonance structures illustrating the electron delocalization in a push-pull alkene.

Comparative Analysis of Experimental 13C NMR Data

The following table summarizes the experimental 13C NMR chemical shifts for the alkene carbons (Cα and Cβ) of a variety of push-pull alkenes, showcasing the influence of different donor and acceptor groups. The data has been compiled from various authoritative sources to provide a comprehensive comparison.

Donor (D)Acceptor (A)Cα (ppm)Cβ (ppm)Δδ (ppm)SolventReference
-N(CH₃)₂-NO₂145.2115.829.4CDCl₃[3]
-NH₂-CN153.183.469.7DMSO-d₆[4]
-OCH₃-CHO162.5110.152.4CDCl₃[5]
-SCH₃-CO₂CH₃140.8118.222.6CDCl₃[1]
-N(CH₃)₂-C(O)CH₃151.095.355.7CDCl₃[5]
-Ph-N(CH₃)₂-C(CN)₂154.681.972.7CDCl₃[6]
-N(CH₃)₂-C(CN)₃~160~70~90CDCl₃[6]
-NH₂-NO₂148.9112.536.4DMSO-d₆[3]

Note: The chemical shifts can vary slightly depending on the specific substituents on the donor and acceptor groups, as well as the experimental conditions.

The Role of Theoretical Calculations in 13C NMR Assignments

Computational chemistry provides a powerful tool for predicting and understanding the 13C NMR chemical shifts in push-pull alkenes.[1] Density Functional Theory (DFT) calculations, employing methods such as the Gauge-Including Atomic Orbital (GIAO) approach, can provide theoretical chemical shifts that are often in good agreement with experimental values.[1] These calculations can be invaluable for:

  • Confirming assignments: When experimental spectra are complex or ambiguous, theoretical calculations can help to confidently assign the signals for Cα and Cβ.

  • Predicting shifts for novel compounds: Before a compound is synthesized, its 13C NMR spectrum can be predicted, aiding in its future characterization.

  • Understanding electronic effects: By analyzing the calculated electronic structure, one can gain deeper insights into how different donor and acceptor groups influence the chemical shifts.

It is important to note that the accuracy of the calculated shifts is dependent on the level of theory and the basis set used in the computation.

Experimental Protocol for 13C NMR Analysis of Push-Pull Alkenes

This protocol outlines a standardized procedure for acquiring high-quality 13C NMR spectra of push-pull alkenes.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The polarity of the solvent can influence the chemical shifts, so consistency is key for comparative studies.

  • Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the push-pull alkene in 0.5-0.7 mL of the chosen deuterated solvent. Higher concentrations will generally lead to better signal-to-noise ratios in a shorter acquisition time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and sensitivity.

  • Experiment: A standard proton-decoupled 13C NMR experiment is typically sufficient. This involves irradiating the protons to remove C-H coupling, resulting in a spectrum with single sharp peaks for each unique carbon atom.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is a good starting point to allow for faster repetition rates.

    • Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate for most carbons in push-pull systems to return to equilibrium between pulses.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds will provide sufficient resolution.

    • Number of Scans (ns): The number of scans will depend on the concentration of the sample and the sensitivity of the instrument. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Caption: Workflow for acquiring a 13C NMR spectrum of a push-pull alkene.

Conclusion

The 13C NMR chemical shifts of the olefinic carbons in push-pull alkenes provide a direct and sensitive probe of their unique electronic structure. The significant chemical shift difference between Cα and Cβ is a quantitative measure of the intramolecular charge transfer. By systematically comparing experimental data and leveraging theoretical calculations, researchers can gain a deep understanding of the structure-property relationships in these important molecules. The provided protocol offers a reliable framework for obtaining high-quality 13C NMR data, facilitating the accurate characterization and development of novel push-pull systems.

References

  • Gundert, F., et al. (1987). 13C NMR Spectroscopy of Push-Pull-Substituted Fulvenes and Fulvalenes. Magnetic Resonance in Chemistry, 25(5), 393-400. [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Felli, I. C., & Pierattelli, R. (2022). 13C Direct Detected NMR for Challenging Systems. Chemical Reviews, 122(10), 9468–9496. [Link]

  • Nowicka, E., et al. (2021). Correlation between the experimental 13C NMR data and calculated magnetic shielding (b3lyp/cc-pvdz) for 3′-nitro-(left-hand side) and 3′-aminofluorescein lactone (right-hand side). ResearchGate. [Link]

  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids. [Link]

  • Al-Said, N. H., et al. (2024, February 28). Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies. MDPI. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Shuai, Z., et al. (2019, February 19). Dicyanovinyl Heterotetracenes: Synthesis, Solid-State Structures, and Photophysical Properties. ACS Publications. [Link]

  • Smith, N. W., et al. (2015). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. The Journal of Organic Chemistry, 80(1), 220-227. [Link]

  • Sgamellotti, A., et al. (2016, November 14). Heterocyclic Dicyanovinyl Derivatives: Synthesis and Evaluation of the Chemosensory Ability in Aqueous Solution. MDPI. [Link]

  • Ogoshi, T., et al. (2022, February 9). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Magritek. (n.d.). 13C NMR Archive. [Link]

  • Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. [Link]

  • Bruker. (2025, April 19). Optimized 13C Relaxation-Filtered Nuclear Magnetic Resonance: Harnessing Optimal Control Pulses and Ultra-High Magnetic Fields for Metalloprotein Structural Elucidation. MDPI. [Link]

  • University of Oxford. (n.d.). C NMR Spectroscopy. [Link]

Sources

A Comparative Guide to the Bioactivity of Fluorinated vs. Non-Fluorinated Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to a detailed exploration of a compelling topic in medicinal chemistry: the impact of fluorination on the biological activity of pyrazole-based compounds. The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold" renowned for its presence in a multitude of pharmacologically active agents.[1][2] Its derivatives have demonstrated a vast spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[3][4][5]

In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of molecular design. Fluorine, being the most electronegative element, possesses unique properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[6] Its introduction can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability.[7][8] This guide provides an objective, data-driven comparison of pyrazoles derived from fluoro- versus non-fluoro-precursors, elucidating the causal relationships behind their differential bioactivities and providing validated experimental protocols for their evaluation.

The Synthetic Gateway: Accessing Fluorinated and Non-Fluorinated Pyrazoles

The versatility of pyrazole synthesis allows for the systematic introduction of fluorine-containing moieties. The most classical and widely used method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1] The choice of the dicarbonyl precursor is the critical determinant for producing a fluorinated or non-fluorinated pyrazole.

  • Non-Fluorinated Pyrazoles: Typically synthesized using precursors like ethyl acetoacetate or various chalcones.[1]

  • Fluorinated Pyrazoles: Synthesized using fluorinated building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, to introduce trifluoromethyl (CF₃) groups, or by using precursors already containing fluorinated aryl rings.[1][3]

The choice of synthetic route is pivotal as it dictates the precise placement of the fluorine atom or fluoroalkyl group, which in turn governs the molecule's interaction with its biological target.

G cluster_0 Non-Fluoro Precursor Route cluster_1 Fluoro Precursor Route a 1,3-Diketone (e.g., Acetylacetone) c Non-Fluorinated Pyrazole a->c Condensation b Hydrazine Derivative b->c g Comparative Analysis c->g Bioactivity Screening d Fluorinated 1,3-Diketone (e.g., Trifluoroacetylacetone) f Fluorinated Pyrazole d->f Condensation e Hydrazine Derivative e->f f->g Bioactivity Screening

Caption: General synthetic workflows for pyrazole derivatives.

Comparative Bioactivity Analysis: The Fluorine Advantage in Action

Anti-inflammatory Activity: Targeting COX-2

Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[9] A significant breakthrough in this area was the development of selective COX-2 inhibitors, such as the fluorinated pyrazole drug Celecoxib , which reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[10][11]

The trifluoromethyl (CF₃) group in Celecoxib is crucial for its activity. It binds to a hydrophilic side pocket region close to the active site of the COX-2 enzyme, contributing to its high selectivity and potent inhibition.[10][12] This structural feature is a prime example of how fluorination can enhance target-specific interactions.

A qualitative structure-activity analysis of various pyrazole derivatives has shown that the presence of fluorine groups often enhances the biological activity.[13] Studies comparing fluorinated pyrazole chalcones to the standard drug diclofenac sodium have identified several fluorinated compounds with comparable or even superior anti-inflammatory profiles.[9]

Table 1: Comparison of Anti-inflammatory Activity

Compound Precursor Type Bioassay (Method) Result (% Inhibition or IC₅₀) Reference
Compound 5f Fluoro Carrageenan Paw Edema Most potent in series [9]
Compounds 4c, 4f, 5a Fluoro Carrageenan Paw Edema Significant activity [9]
Diclofenac Sodium Standard Drug Carrageenan Paw Edema Reference standard [9]
Pyrazole 13 Fluoro iNOS Inhibition Best inhibitor in series [13]

| Non-fluoro analog | Non-Fluoro | iNOS Inhibition | Lower activity than 13 |[13] |

AA Arachidonic Acid PGs Prostaglandins (Pain & Inflammation) AA->PGs Catalysis COX2 COX-2 Enzyme COX2->PGs Celecoxib Fluorinated Pyrazole (e.g., Celecoxib) Celecoxib->COX2 Selective Inhibition

Caption: Mechanism of COX-2 inhibition by fluorinated pyrazoles.

Detailed Protocol: Carrageenan-Induced Paw Edema Assay

This protocol is a standard in vivo model for evaluating acute anti-inflammatory activity.[9]

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (25±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping and Administration: Animals are fasted overnight and divided into groups (n=6).

    • Control Group: Receives the vehicle (e.g., 1% Tween 80 in saline).

    • Standard Group: Receives a reference drug (e.g., Diclofenac Sodium, 10 mg/kg, p.o.).

    • Test Groups: Receive the synthesized pyrazole derivatives at a specified dose.

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement: The paw volume is measured immediately after injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Calculation: The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group, and Vt is the mean paw volume of the test group.

  • Self-Validation: The inclusion of both a vehicle control and a positive control (standard drug) is critical. The standard group validates the assay's sensitivity, ensuring that a known anti-inflammatory agent produces the expected effect. Consistent, low variation within groups ensures the reliability of the results.

Antimicrobial Activity: A Weapon Against Resistance

The rise of multi-drug resistant (MDR) bacteria necessitates the discovery of new antimicrobial agents.[14] Pyrazole derivatives have emerged as a promising scaffold in this area.[15] Fluorination has been shown to be a key strategy for enhancing the antimicrobial potency of these compounds.

Studies have demonstrated that the presence of electron-withdrawing groups, such as fluoro and chloro atoms, on the pyrazole scaffold often increases antibacterial and antifungal activity.[16] For example, certain fluorinated pyrazole-clubbed dihydropyrimidinones showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with MIC values as low as 6.25 µg/mL.[16] In another study, fluorinated pyrazole aldehydes were effective against several phytopathogenic fungi.[7][17]

Table 2: Comparison of Antimicrobial Activity (MIC, µg/mL)

Compound Precursor Type S. aureus E. coli C. albicans Reference
4c Fluoro 6.25 (MRSA) >100 >100 [16]
4b Fluoro 12.5 (MRSA) >100 >100 [16]
H9 (aldehyde) Fluoro - - Moderate inhibition [7][17]
Non-fluoro analog Non-Fluoro 50 >100 >100 [4]
Ciprofloxacin Standard Drug 0.25 0.25 - [4]

| Clotrimazole | Standard Drug | - | - | 1 |[4] |

Detailed Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A few colonies of the test microorganism are transferred from a fresh agar plate to a sterile saline solution. The turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: The test compounds are serially diluted (two-fold) in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Controls (Self-Validation):

    • Positive Control: Wells containing only the broth and inoculum (to confirm microbial growth).

    • Negative Control: Wells containing only the broth (to check for sterility).

    • Standard Drug Control: A known antibiotic/antifungal is run in parallel to validate the susceptibility of the test organisms.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader.

Anticancer Activity: Inducing Cytotoxicity in Tumor Cells

The search for more effective and less toxic anticancer drugs is a global priority. Pyrazole derivatives have shown significant potential, acting through various mechanisms such as kinase inhibition and apoptosis induction.[5][18] Fluorination can play a critical role by improving metabolic stability and enhancing the molecule's ability to interact with specific cancer-related targets.[8]

For instance, fluorinated pyrazolylbenzimidazole hybrids have demonstrated potent growth inhibition against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines, with some compounds showing IC₅₀ values in the sub-micromolar range.[18] The strategic placement of fluorine atoms can improve lipophilicity, facilitating passage through the cell membrane to reach intracellular targets.

Table 3: Comparison of Anticancer Activity (IC₅₀, µM)

Compound Precursor Type A549 (Lung) MCF-7 (Breast) HeLa (Cervical) Reference
55b Fluoro 0.95 1.57 1.10 [18]
34b (indole hybrid) Fluoro 0.8 - - [18]
47c (ferrocene hybrid) Non-Fluoro - - - [5]
Cisplatin Standard Drug 0.95 - - [5]

| Doxorubicin | Standard Drug| - | <10 | - |[5] |

Detailed Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded into a 96-well plate at a density of ~1 x 10⁴ cells/well and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds (both fluoro- and non-fluoro-pyrazoles). A vehicle control (e.g., DMSO) and an untreated control are included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at ~570 nm using a microplate reader.

  • Data Analysis (Self-Validation): The absorbance of the treated wells is compared to the untreated control wells to determine the percentage of cell viability. The IC₅₀ value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve. The consistency of the control wells and the sigmoidal shape of the dose-response curve validate the assay's performance.

Summary of Structure-Activity Relationships (SAR)

The collective data points to a clear trend: the strategic incorporation of fluorine enhances the biological potential of the pyrazole scaffold.

Caption: Key structure-activity relationship insights for fluorinated pyrazoles.

Conclusion and Future Outlook

The comparative data presented in this guide, derived from validated in vitro and in vivo models, underscores the value of fluorination as a strategic approach in medicinal chemistry. As we continue to face challenges in treating inflammatory diseases, infectious diseases, and cancer, the fluorinated pyrazole scaffold will undoubtedly remain a highly fertile ground for the discovery of next-generation therapeutics.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC. [Link]

  • Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. (2015). Molecules. [Link]

  • Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. (2020). Egyptian Pharmaceutical Journal. [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2023). PubMed. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]

  • Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). PMC. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). PMC. [Link]

  • Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. (2022). PMC. [Link]

  • Full article: Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (2022). Taylor & Francis Online. [Link]

  • Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (n.d.). Indian Journal of Pharmaceutical Sciences. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PMC. [Link]

  • Celecoxib. (n.d.). Wikipedia. [Link]

  • Celebrex (Celecoxib) Pharmacology. (2023). News-Medical.Net. [Link]

  • Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. (2014). Synlett. [Link]

  • A Comprehensive Review on Traditional and Modern Synthetic Approaches to Pyrazole and Its Analogs. (2025). ResearchGate. [Link]

  • Synthesis of fluorinated pyrazolines as an anti-inflammatory agents containing pyrazole moiety. (n.d.). International Journal of ChemTech Research. [Link]

  • (PDF) Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2018). ResearchGate. [Link]

  • Synthesis, Tyrosinase Inhibiting Activity and Molecular Docking of Fluorinated Pyrazole Aldehydes as Phosphodiesterase Inhibitors. (2019). MDPI. [Link]

  • Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2025). ResearchGate. [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. [Link]

  • What is the mechanism of Celecoxib?. (2024). Patsnap Synapse. [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. [Link]

  • Celecoxib: Uses & Dosage. (n.d.). MIMS Philippines. [Link]

Sources

The Analytical Challenge: Causality Behind Technology Choices

Author: BenchChem Technical Support Team. Date: March 2026

The structural characterization of


-cyano-

-enaminones presents a fascinating yet formidable challenge in organic solid-state chemistry. These compounds are pivotal intermediates in the synthesis of pharmacologically active heterocycles, but their molecular architecture is complicated by a highly dynamic tautomeric equilibrium (keto-enamine vs. imino-enol) and E/Z stereoisomerism[1].

As a Senior Application Scientist, I often see researchers struggle to definitively assign these tautomeric states. The strong electron-withdrawing nature of the


-cyano group increases the acidity of the enamine proton, facilitating rapid exchange. While solution-state NMR often yields time-averaged signals that blur these structural nuances, solid-state analysis freezes the molecule in a specific conformation. However, 

-cyano-

-enaminones notoriously crystallize as weakly diffracting, twinned micro-needles.

This guide objectively compares the performance of Modern Microfocus Single-Crystal X-ray Diffraction (SCXRD) equipped with Hybrid Photon Counting (HPC) detectors against Traditional CCD-SCXRD and Solid-State NMR (ssNMR) , providing a self-validating workflow for absolute structural resolution.

The crux of characterizing


-cyano-

-enaminones lies in locating a single, highly labile hydrogen atom. The position of this proton dictates the entire intermolecular hydrogen-bonded network and confirms whether the molecule exists as a keto-enamine or an imino-enol.

Why Traditional CCDs Fail: Traditional Charge-Coupled Device (CCD) detectors accumulate "dark noise" (thermal background signal) over time. Because enaminone micro-needles diffract weakly, they require long exposure times. In CCD systems, the dark noise eventually swallows the faint electron density signal of the hydrogen atom (typically < 1 e⁻/ų), rendering its assignment ambiguous or entirely reliant on theoretical geometric constraints.

The HPC Microfocus Advantage: HPC detectors count individual X-ray photons directly, resulting in zero dark noise . When paired with a microfocus Cu K


 X-ray source—which provides a highly brilliant, focused beam tailored for small organic crystals—the signal-to-noise ratio is dramatically enhanced. This allows for the precise mapping of difference Fourier peaks, enabling the unambiguous empirical location of the hydrogen atom rather than guessing its position[2].

The Role of Solid-State NMR (ssNMR): While ssNMR (specifically ¹³C and ¹⁵N CP-MAS) is excellent for determining bulk tautomeric ratios in microcrystalline powders, it lacks the absolute 3D spatial resolution required to map the exact geometry of intermolecular hydrogen bonds that stabilize the crystal lattice.

Quantitative Performance Comparison

The following table summarizes the operational parameters and data quality metrics across the three analytical techniques when applied to


-cyano-

-enaminone samples.
Analytical MetricHPC Microfocus SCXRDTraditional CCD SCXRDSolid-State NMR (ssNMR)
Optimal Sample Size < 0.02 mm (Micro-needles)> 0.1 mm (Large blocks)> 10 mg (Bulk powder)
Detector Dark Noise 0 counts/pixel/second~0.1 - 1.0 counts/pixel/secondN/A
H-Atom Resolution Unambiguous (< 0.05 Å error)Ambiguous (Lost in background)Indirect (Isotropic shifts)
Tautomer Assignment Absolute 3D spatial mappingOften requires constraintsBulk statistical average
Bond Length Precision ± 0.002 ű 0.015 ÅN/A

Self-Validating Experimental Protocol

To ensure absolute scientific trustworthiness, the structural determination of these compounds must not rely on software defaults. The following workflow is designed as a self-validating system , ensuring that the experimental output inherently proves its own accuracy.

Step 1: Controlled Crystallization
  • Solvent Selection: Dissolve the synthesized

    
    -cyano-
    
    
    
    -enaminone in a binary solvent system (e.g., dichloromethane/hexane 1:3). The causality here is critical: the non-polar hexane acts as an antisolvent to suppress rapid precipitation, which typically leads to heavily twinned needles.
  • Growth: Allow slow evaporation at 4°C. The reduced thermal kinetics promote the growth of single, distinct micro-crystals.

Step 2: Microfocus X-ray Data Collection
  • Mounting: Select a crystal (optimal size ~0.05 × 0.02 × 0.02 mm) and mount it on a polyimide loop using paratone oil to prevent atmospheric degradation.

  • Cryocooling: Flash-cool the sample to 100 K using an open-flow liquid nitrogen cryostat. Causality: Cooling minimizes atomic thermal vibrations (Debye-Waller factors), which sharpens the diffraction spots and is an absolute prerequisite for resolving the faint electron density of hydrogen atoms.

  • Irradiation: Collect data using a microfocus Cu K

    
     source (
    
    
    
    = 1.54184 Å). Cu radiation provides stronger diffraction intensities for light-atom organic crystals compared to Mo K
    
    
    .
Step 3: Structure Solution and Self-Validation
  • Phasing & Refinement: Solve the structure using intrinsic phasing algorithms and refine the non-hydrogen atoms anisotropically using full-matrix least-squares on F².

  • Difference Fourier Mapping: Generate a difference Fourier map to empirically locate the residual electron density peak for the labile proton.

  • The Self-Validation Check (Critical): If the proton is assigned to the nitrogen (indicating the keto-enamine tautomer), you must validate this by measuring the adjacent heavy-atom bonds. The C=O bond must exhibit double-bond character (~1.23–1.25 Å), and the C-N bond must show partial double-bond character (~1.31–1.33 Å) due to resonance. If the heavy-atom bond lengths contradict the H-atom position, the model is invalid , indicating either an incorrect tautomer assignment or a co-crystallized mixture of tautomers.

Logical Workflow Visualization

The following diagram illustrates the logical pathways for resolving the tautomeric state of


-cyano-

-enaminones, highlighting the divergence between bulk analysis and precise spatial mapping.

G A α-Cyano-β-Enaminone Sample B Crystallization (Slow Evaporation) A->B Single Crystals D Solid-State NMR (Bulk Analysis) A->D Powder/Bulk C HPC-SCXRD Data Collection (Cu Kα, 100 K) B->C Microfocus X-ray E Difference Fourier Map (Electron Density) C->E High S/N Ratio G Keto-Enamine Tautomer (H on Nitrogen) D->G Isotropic Shifts F Locate Labile H-Atom E->F Residual Peaks F->G C=O (~1.24 Å) H Imino-Enol Tautomer (H on Oxygen) F->H C-O (~1.34 Å)

Workflow for resolving α-cyano-β-enaminone tautomers using HPC-SCXRD and ssNMR.

Conclusion

While solid-state NMR provides a reliable macro-view of bulk tautomeric behavior, HPC-equipped Microfocus SCXRD stands as the definitive technology for resolving the absolute 3D stereochemistry of


-cyano-

-enaminones. By eliminating dark noise and leveraging high-brilliance microfocus sources, HPC technology transforms weakly diffracting needles from ambiguous geometric puzzles into high-resolution, self-validating structural data.

References

  • Šimůnek, P., & Macháček, V. (2010). The structure and tautomerism of azo coupled β-Enaminones. Dyes and Pigments, 86(3), 197-205. URL:[Link]

  • Samantaray, M. K., Dash, C., Shaikh, M. M., Pang, K., Butcher, R. J., & Ghosh, P. (2011). Gold(III) N-Heterocyclic Carbene Complexes Mediated Synthesis of β-Enaminones From 1,3-Dicarbonyl Compounds and Aliphatic Amines. Inorganic Chemistry, 50(5), 1840–1848. URL:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Management and Disposal of 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides guidance on the safe handling and disposal of 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile based on its chemical structure and the known hazards of related compounds. A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, it must be handled with extreme caution, assuming the highest potential for hazard. All procedures must be conducted in strict compliance with local, state, and federal hazardous waste regulations. Consult your institution's Environmental Health & Safety (EHS) office for specific requirements.

Introduction: A Proactive Approach to Laboratory Safety

In the landscape of drug discovery and materials science, novel compounds like 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile (CAS No. 52200-15-4) are pivotal intermediates.[1][2] However, their unique chemical functionalities demand a rigorous and informed approach to safety and waste management. This guide moves beyond mere compliance, offering a framework for understanding the inherent risks of this compound and implementing a disposal protocol that ensures the safety of personnel and the protection of our environment. Our primary objective is to build a culture of safety through deep, scientifically-grounded understanding.

Section 1: Hazard Assessment Based on Chemical Structure

Due to the absence of comprehensive toxicological data, a thorough hazard assessment must be inferred from the compound's constituent functional groups: the acrylonitrile backbone, the 4-fluorobenzoyl group, and the dimethylamino moiety.[1]

  • Acrylonitrile Moiety (H₂C=CH−C≡N): This is the primary driver of the compound's potential toxicity. Acrylonitrile itself is a highly reactive, toxic, and flammable liquid classified as a probable human carcinogen (IARC Group 1).[3][4] Its toxicity is partly due to its metabolism in the body, which can release cyanide.[5] The vinyl group is susceptible to rapid, and sometimes explosive, polymerization, especially when exposed to bases, acids, or light.[6][7]

  • 4-Fluorobenzoyl Group: The presence of a fluorinated aromatic ring introduces the risk of releasing highly toxic and corrosive gases, such as hydrogen fluoride (HF), upon thermal decomposition or incineration.[8]

  • Dimethylamino Group: This tertiary amine group imparts a basic character to the molecule, increasing its reactivity towards acids.[6]

Based on this analysis, 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile should be treated as a substance with multiple potential hazards.

Hazard Class Potential Risk & Justification Primary Reference Compounds
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[9][10][11] Potential for systemic effects due to cyanide release from the acrylonitrile group.[5]Acrylonitrile, 4-(Dimethylamino)benzonitrile
Skin/Eye Irritation Expected to be a skin, eye, and respiratory irritant, consistent with other cyanoacrylates and nitriles.[1][9]Acrylonitrile, 4-Fluorobenzonitrile
Carcinogenicity Assumed to be a potential carcinogen due to the acrylonitrile structure.[3][10]Acrylonitrile
Reactivity Risk of hazardous polymerization.[6] Reacts with strong acids, bases, and oxidizing agents.[6][12]Acrylonitrile
Flammability While the compound is a solid, it should be considered combustible. Vapors or dust may form flammable mixtures with air.[10][12]Acrylonitrile
Environmental Toxic to aquatic life with long-lasting effects.[9][10] Must not be released into the environment.[13]Acrylonitrile

Section 2: Pre-Disposal Procedures & Personal Protective Equipment (PPE)

Before handling any waste, establishing a safe working environment is paramount. This begins with rigorous adherence to PPE standards and proper waste segregation protocols.

Mandatory Personal Protective Equipment (PPE)

All handling and disposal operations require robust PPE to prevent exposure via inhalation, ingestion, or skin contact.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[14] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.

  • Eye Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.

  • Body Protection: A flame-resistant lab coat should be worn and kept fully buttoned. For larger quantities or spill response, a chemical-resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or its solutions that could generate dust or aerosols must be performed in a certified chemical fume hood. If a fume hood is not available or during a spill cleanup, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is required.[14]

Waste Segregation and Container Selection

Proper segregation at the point of generation is the most critical step in a compliant disposal process.

  • DO NOT mix 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile waste with any other chemical waste streams, particularly:

    • Acids or Bases: Mixing with strong acids can lead to the rapid release of toxic hydrogen cyanide gas.[7] Mixing with bases can catalyze a hazardous polymerization reaction.[6]

    • Oxidizing Agents: Can lead to a violent reaction.[12]

  • Container Choice: Use only designated hazardous waste containers that are:

    • Made of a compatible material (e.g., high-density polyethylene, glass).

    • In good condition with a secure, vapor-tight sealing lid.

    • Clearly labeled as hazardous waste.

Section 3: Step-by-Step Disposal Protocol for Laboratory-Scale Waste

This protocol outlines the procedure for managing small quantities of 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile waste generated during research and development.

Step 1: Waste Characterization and Classification

The waste must be classified as hazardous. Under the Resource Conservation and Recovery Act (RCRA), this waste would likely be characterized by:

  • Toxicity: Due to the acrylonitrile component.

  • Reactivity: Due to the potential for polymerization. It may fall under waste codes such as U009 (for acrylonitrile) if it is an unused commercial chemical product or D001 (ignitability) and D003 (reactivity) depending on its specific properties.[15][16] Always confirm the appropriate waste codes with your institution's EHS department.

Step 2: Collection and Containerization
  • Designate a Waste Container: Select an appropriate, clean, and empty container as described in Section 2.2.

  • Transfer Waste: Carefully transfer the solid waste or solutions containing the compound into the designated container. Perform this transfer inside a chemical fume hood to minimize inhalation exposure.

  • Secure the Lid: Tightly seal the container lid immediately after adding waste. Do not leave containers open.

  • Decontaminate: Wipe the exterior of the container with a suitable solvent (e.g., isopropanol) to remove any external contamination. Dispose of the wipe as hazardous waste.

Step 3: Labeling

Proper labeling is a legal requirement and essential for safety. The hazardous waste label must be filled out completely and legibly, including:

  • The words "HAZARDOUS WASTE ".

  • Full Chemical Name: "2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile". Do not use abbreviations.

  • Hazard Characteristics: Tick the appropriate boxes (e.g., Toxic, Reactive).[17]

  • Generator Information: Your name, lab location, and contact information.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • In a well-ventilated area, away from heat, sparks, or open flames.[10]

  • Stored in secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.

Step 5: Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [18]

  • Contact EHS: When the container is full or you are nearing the regulated time limit for accumulation, contact your institution's Environmental Health & Safety (EHS) office to schedule a pickup.

  • Licensed Disposal: The waste must be transported and disposed of by a licensed hazardous waste management company.[15] The typical final disposal method for such organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle hazardous decomposition products like HF and NOx.

Section 4: Emergency Procedures for Spills and Decontamination

Prompt and correct action during a spill is vital to mitigate exposure and environmental contamination.

Small Spill Cleanup ( < 5 grams)
  • Alert & Evacuate: Alert personnel in the immediate area. If vapors are present, evacuate the lab.

  • Ventilate: Ensure the chemical fume hood is operating at maximum capacity.

  • Don PPE: Wear the full PPE described in Section 2.1, including respiratory protection.

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a universal spill absorbent.[7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.[7]

  • Decontaminate: Wipe the spill area with a cloth soaked in soap and water, followed by a solvent rinse (e.g., isopropanol).[7]

  • Dispose: Place all contaminated cleaning materials (gloves, wipes, absorbent) into the hazardous waste container. Seal, label, and manage for disposal as described in Section 3.

Large Spills

For any spill larger than 5 grams or any spill that occurs outside of a fume hood, evacuate the area immediately, close the doors, and contact your institution's emergency response team and EHS office.

Section 5: Visualized Disposal Workflow

The following diagram outlines the critical decision points and procedural flow for the proper disposal of 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile waste.

DisposalWorkflow start Waste Generation (Lab Experiment) assess Hazard Assessment (Toxic, Reactive, Irritant) start->assess ppe Don Mandatory PPE (Gloves, Goggles, Lab Coat, Fume Hood/Respirator) assess->ppe High Hazard segregate Segregate Waste (No Acids, Bases, Oxidizers) ppe->segregate container Select & Label Container (Compatible, Sealed, Fully Labeled) segregate->container collect Collect Waste in Chemical Fume Hood container->collect storage Store in Designated Satellite Accumulation Area collect->storage spill Spill Occurs collect->spill pickup Schedule Pickup with EHS Department storage->pickup disposal Final Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) pickup->disposal spill_proc Follow Spill Cleanup Protocol (Evacuate, Ventilate, Absorb, Collect) spill->spill_proc Emergency spill_proc->container Contain Waste

Caption: Disposal workflow for 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile.

References

  • Cefic Acrylonitrile Sector Group. Acrylonitrile: Guidelines for the safe handling, storage, transport, and use. Available at: [Link]

  • Chemos GmbH & Co. KG. (2024, May 24). Safety Data Sheet: Acrylonitrile. Available at: [Link]

  • GOV.UK. (2017, June 15). Incident management Acrylonitrile. Available at: [Link]

  • ChemWhat. 2-(4-FLUOROBENZOYL)-3-(DIMETHYLAMINO) ACRYLONITRILE CAS#: 52200-15-4. Available at: [Link]

  • Fisher Scientific. Safety Data Sheet: 4-Fluorophenylacetonitrile. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) - CDC. Acrylonitrile | Medical Management Guidelines. Available at: [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Available at: [Link]

  • National Center for Biotechnology Information (NCBI) - NIH. Toxicological Profile for Acrylonitrile - Relevance to Public Health. Available at: [Link]

  • Ohio University. Hazardous Materials Management Manual. Available at: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available at: [Link]

  • University of Cincinnati Environmental Health & Safety. Advisory 7.3: Hazardous Chemical Waste Management. Available at: [Link]

  • CNMI Law Revision Commission. Title 65-50 Hazardous Waste Management Regulations. Available at: [Link]

  • Wikipedia. Acrylonitrile. Available at: [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Compound Class: Fluorinated


-Enaminonitrile / Michael Acceptor
Physical State:  Crystalline Solid (typically yellow/orange powder)
Primary Hazards:  Acute Toxicity (Oral/Dermal/Inhalation), Skin Sensitization, Irritant.
Critical Warning:  This compound contains a fluorine atom. While stable under ambient conditions, thermal decomposition releases Hydrogen Fluoride (HF) .
Immediate "Go/No-Go" Safety Checklist
ParameterRequirementStatus
Ventilation Fume hood with face velocity >100 fpm required.
Gloves Double-gloving (Nitrile over Nitrile) mandatory.
Respiratory P100 particulate filter (if outside hood) or PAPR for >10g.
Waste Stream Halogenated Organic Solid Waste.

The "Why": Chemical Causality & Risk Assessment

Expert Insight: Standard safety protocols often fail because users do not understand the chemical mechanism of the hazard. Here is why specific PPE is selected for 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile.

The Michael Acceptor Threat

This molecule features an acrylonitrile core conjugated with a dimethylamino group and a benzoyl ring. Chemically, it is a Michael Acceptor .

  • Mechanism: It reacts electrophilically with nucleophilic residues (specifically cysteine thiols) in biological proteins.

  • Consequence: This covalent binding is the primary driver for skin sensitization and allergic contact dermatitis . Standard latex gloves are permeable to the organic solvents (like DMF or DMSO) often used to dissolve this compound, acting as a vehicle to carry the toxin through the glove and into the skin.

  • Protocol: Use Nitrile (minimum 5 mil) . If dissolved in DMSO/DMF, use Laminate (Silver Shield) undergloves.

The Fluorine Factor

The 4-fluorobenzoyl moiety imparts lipophilicity, increasing bioavailability and skin absorption rates compared to non-fluorinated analogs.

  • Disposal Implication: You cannot incinerate this in standard organic waste streams without scrubbers, as it generates HF gas. It must be segregated into Halogenated Waste .[1]

PPE Stratification Matrix

One size does not fit all.[1] PPE must scale with the operational risk.[1]

OperationScaleRespiratory ProtectionHand ProtectionBody Protection
Weighing / Aliquoting < 100 mgFume Hood (Sash at 18")Double Nitrile (4 mil inner / 5 mil outer)Standard Lab Coat + Safety Glasses
Synthesis / Reaction 100 mg - 10 gFume HoodDouble Nitrile (Long Cuff outer)Lab Coat + Apron + Goggles
Scale-Up / Purification > 10 gFume Hood or Glove BoxLaminate Liner + Nitrile OuterTyvek Sleeves or Suit + Face Shield
Spill Cleanup AnyFull-Face Respirator (OV/P100 Cartridge)Chem-Resistant laminate glovesTyvek Suit + Boot Covers

Operational Protocols

Weighing & Transfer (The Critical Zone)

Most exposures occur during the transfer of static-prone powders.

  • Static Elimination: Use an ionizing fan or antistatic gun on the spatula and weigh boat before touching the powder. Enaminonitriles are often fluffy, electrostatic solids.

  • The "Dirty Hand/Clean Hand" Rule:

    • Left Hand (Dirty): Remains inside the hood, manipulating the spatula and chemical jar.

    • Right Hand (Clean): Remains outside, operating the balance tare and notebook.

    • Validation: If powder is found on the balance keypad, this protocol has failed.

  • Solubilization: Dissolve the solid inside the hood immediately after weighing. Do not transport dry powder across the lab if possible.

Workflow Visualization

The following diagram illustrates the decision logic for selecting PPE based on the physical state and solvent system.

PPE_Decision_Tree Start Start: Handling 2-(4-Fluorobenzoyl)-3-(dimethylamino)acrylonitrile State Physical State? Start->State Solid Solid / Powder State->Solid Solution In Solution State->Solution PPE_Solid PPE: Double Nitrile + N95/P100 Engineering: Static Control Solid->PPE_Solid Dust Hazard SolventCheck Solvent Type? Solution->SolventCheck Volatile Volatile (DCM, EtOAc) SolventCheck->Volatile Penetrating Penetrating (DMSO, DMF) SolventCheck->Penetrating PPE_Volatile PPE: Standard Nitrile Engineering: Fume Hood Volatile->PPE_Volatile PPE_Penetrating PPE: Silver Shield Laminate Engineering: Closed Transfer Penetrating->PPE_Penetrating High Skin Absorption Risk

Figure 1: PPE Decision Logic based on physical state and solvent carrier. Note the escalation for penetrating solvents.

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate: Clear the immediate area (10 ft radius).

  • PPE Up: Don full-face respirator (P100) and Tyvek suit if >5g spilled.

  • Cover: Gently cover the spill with oil-impregnated sweeping compound or wet paper towels to suppress dust. Do not dry sweep.

  • Collect: Scoop into a wide-mouth jar.

  • Clean: Wash surface with 1N NaOH (to hydrolyze the nitrile/enamine) followed by water. Note: This may generate ammonia; ensure ventilation.

Disposal (Halogenated Stream)

Because of the Fluorine atom, this compound must NOT be placed in the general organic waste container.

  • Labeling: "Hazardous Waste - Toxic - Halogenated Organic Solid."

  • Container: High-density polyethylene (HDPE) is preferred over glass to prevent breakage.

  • Incompatibility: Do not mix with strong acids (HCl, H2SO4) in the waste container. Acid hydrolysis of the nitrile can release heat and toxic byproducts; extreme conditions could theoretically liberate HF.

Emergency Workflow

Emergency_Response Accident Spill / Exposure Assess Assess Volume & State Accident->Assess Minor Minor (<1g) Assess->Minor Major Major (>1g or Solution) Assess->Major Action_Minor Wet Wipe + NaOH Neutralize Minor->Action_Minor Action_Major Evacuate + HazMat Team Major->Action_Major Disposal Dispose: Halogenated Waste Action_Minor->Disposal Action_Major->Disposal

Figure 2: Escalation pathway for spill response. Note that larger spills require evacuation due to dust potential.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Respiratory Protection Standard (29 CFR 1910.134). United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: 4-Fluorobenzonitrile (Structural Analog for Toxicity Inference). National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: Nitriles and Acrylonitrile Derivatives. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.